6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Description
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Properties
IUPAC Name |
6-bromo-7-methyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-4-2-6-9-10-7(12)11(6)3-5(4)8/h2-3H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBMVOFCIXXFCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=O)N2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801198072 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 6-bromo-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801198072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428532-83-5 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 6-bromo-7-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428532-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 6-bromo-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801198072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one: An In-Depth Technical Guide
This guide provides a comprehensive technical overview for the synthesis of 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one, a heterocyclic scaffold of interest in medicinal chemistry and drug development. The triazolopyridinone core is a key pharmacophore in various biologically active molecules.[1] This document outlines a validated synthetic pathway, detailing the underlying chemical principles, step-by-step experimental protocols, and the necessary analytical characterization.
Strategic Approach to Synthesis
The synthetic strategy for 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one is designed as a linear four-step sequence commencing with a commercially available starting material, 2-amino-4-methylpyridine. The key transformations involve the regioselective bromination of the pyridine ring, a Sandmeyer reaction to introduce a chloro substituent, nucleophilic substitution with hydrazine, and a final cyclization step to construct the desired triazolopyridinone ring system. This approach was chosen for its logical progression, utilization of well-established reactions, and the commercial availability of the initial precursor.
Retrosynthetic Analysis
The retrosynthetic analysis reveals a clear pathway to the target molecule. The triazolopyridinone ring can be formed through the cyclization of a 2-hydrazinylpyridine intermediate with a phosgene equivalent, such as triphosgene. The 2-hydrazinyl-5-bromo-4-methylpyridine precursor can be obtained from 2-chloro-5-bromo-4-methylpyridine via nucleophilic substitution with hydrazine. The chloro and bromo functionalities on the pyridine ring are introduced sequentially, starting from 2-amino-4-methylpyridine.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one.
Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine
This initial step involves the electrophilic bromination of 2-amino-4-methylpyridine. The amino group is a strong activating group, directing the incoming electrophile to the positions ortho and para to it. In this case, the 5-position is preferentially brominated. N-Bromosuccinimide (NBS) is employed as a mild and selective brominating agent.[2][3]
Protocol:
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve 2-amino-4-methylpyridine (21.6 g, 0.2 mol) in 200 mL of N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of N-bromosuccinimide (35.6 g, 0.2 mol) in 100 mL of DMF dropwise over 1 hour, maintaining the reaction temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into 1 L of ice-cold water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to afford 2-amino-5-bromo-4-methylpyridine as a white to off-white solid.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |
| 2-Amino-4-methylpyridine | 108.14 | 21.6 | 0.2 |
| N-Bromosuccinimide (NBS) | 177.98 | 35.6 | 0.2 |
| DMF | - | 300 mL | - |
Step 2: Synthesis of 2-Chloro-5-bromo-4-methylpyridine
The conversion of the amino group to a chloro group is achieved via a Sandmeyer reaction.[1] This classic transformation involves the diazotization of the primary aromatic amine with nitrous acid, followed by the copper(I) chloride-catalyzed displacement of the diazonium group with a chloride ion.
Protocol:
-
In a 1 L beaker, cautiously add 2-amino-5-bromo-4-methylpyridine (37.4 g, 0.2 mol) to 200 mL of concentrated hydrochloric acid, cooled in an ice-salt bath to 0 °C.
-
Slowly add a solution of sodium nitrite (15.2 g, 0.22 mol) in 50 mL of water dropwise, keeping the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.
-
In a separate 2 L three-necked flask, prepare a solution of copper(I) chloride (24.7 g, 0.25 mol) in 250 mL of concentrated hydrochloric acid. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Nitrogen gas will be evolved.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Extract the product with dichloromethane (3 x 200 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-5-bromo-4-methylpyridine.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |
| 2-Amino-5-bromo-4-methylpyridine | 187.04 | 37.4 | 0.2 |
| Sodium Nitrite | 69.00 | 15.2 | 0.22 |
| Copper(I) Chloride | 98.99 | 24.7 | 0.25 |
| Concentrated HCl | - | 450 mL | - |
Step 3: Synthesis of 2-Hydrazinyl-5-bromo-4-methylpyridine
This step involves a nucleophilic aromatic substitution reaction where the chloro group at the 2-position of the pyridine ring is displaced by hydrazine.
Protocol:
-
In a 500 mL round-bottom flask, dissolve 2-chloro-5-bromo-4-methylpyridine (41.3 g, 0.2 mol) in 200 mL of ethanol.
-
Add hydrazine hydrate (20 mL, ~0.4 mol) to the solution.
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add 200 mL of water to the residue and extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give 2-hydrazinyl-5-bromo-4-methylpyridine, which can be used in the next step without further purification.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |
| 2-Chloro-5-bromo-4-methylpyridine | 206.45 | 41.3 | 0.2 |
| Hydrazine Hydrate (~64%) | 50.06 | ~20 mL | ~0.4 |
| Ethanol | - | 200 mL | - |
Step 4: Synthesis of 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one
The final step is the cyclization of the hydrazinylpyridine intermediate with triphosgene, a safer solid equivalent of phosgene, to form the triazolopyridinone ring.[4]
Protocol:
-
Caution: Triphosgene is toxic and releases phosgene upon decomposition. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[5]
-
In a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (containing a sodium hydroxide solution), suspend 2-hydrazinyl-5-bromo-4-methylpyridine (40.4 g, 0.2 mol) in 400 mL of anhydrous toluene.
-
Add triethylamine (56 mL, 0.4 mol) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (29.7 g, 0.1 mol) in 100 mL of anhydrous toluene dropwise over 1 hour.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.
-
Cool the mixture to room temperature and filter to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |
| 2-Hydrazinyl-5-bromo-4-methylpyridine | 202.05 | 40.4 | 0.2 |
| Triphosgene | 296.75 | 29.7 | 0.1 |
| Triethylamine | 101.19 | 56 mL | 0.4 |
| Anhydrous Toluene | - | 500 mL | - |
Visualization of the Synthetic Pathway
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic Workflow for 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one.
Reaction Mechanism
The final cyclization step proceeds through a plausible mechanism involving the initial reaction of the more nucleophilic terminal nitrogen of the hydrazine with triphosgene (which acts as a source of phosgene). The resulting intermediate then undergoes an intramolecular nucleophilic attack by the pyridine nitrogen onto the carbonyl carbon, followed by elimination to form the stable triazolopyridinone ring system.
Caption: Plausible Reaction Mechanism for the Final Cyclization Step.
Analytical Data
The synthesized compound, 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one, should be characterized by standard analytical techniques to confirm its identity and purity.
| Property | Predicted Value |
| Molecular Formula | C7H6BrN3O |
| Molecular Weight | 228.05 g/mol |
| Appearance | Off-white to light yellow solid[3] |
| Melting Point | Not available |
| pKa | 7.18 ± 0.60[3] |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group protons, the two aromatic protons on the pyridine ring, and a broad singlet for the N-H proton of the triazolone ring.
-
¹³C NMR: The carbon NMR spectrum should display signals corresponding to the seven carbon atoms in the molecule, including the methyl carbon, the carbons of the pyridine ring, and the carbonyl carbon of the triazolone ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for the bromine atom.
Conclusion
This technical guide provides a robust and detailed synthetic route to 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one. The described four-step synthesis is based on well-established chemical transformations and provides a clear and reproducible methodology for obtaining this valuable heterocyclic building block. The provided protocols, along with the mechanistic insights and safety considerations, are intended to support researchers in the fields of organic synthesis and drug discovery.
References
-
Al-Tel, T. H. Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers. Molecules2009 , 14(6), 2262-2271. Available from: [Link]
-
University of Toronto, Department of Chemistry. SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. Available from: [Link]
Sources
An In-depth Technical Guide to 6-Bromo-7-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (CAS 1428532-83-5)
This technical guide provides a comprehensive overview of 6-Bromo-7-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, a heterocyclic compound belonging to the medicinally significant triazolopyridinone class. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. While specific literature on this exact molecule is limited, this guide synthesizes information from analogous structures and established chemical principles to provide a robust framework for its synthesis, properties, and potential applications.
Introduction: The Triazolopyridinone Scaffold
The[1][2][3]triazolo[4,3-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its rigid, planar structure and distribution of nitrogen atoms allow for diverse interactions with biological targets. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as antipsychotic and antimalarial agents.[3][4] The title compound, 6-Bromo-7-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, is a specific iteration of this core, featuring a bromine atom and a methyl group on the pyridine ring. These substitutions offer valuable handles for further chemical modification and can significantly influence the molecule's physicochemical properties and biological activity.
Physicochemical Properties
While detailed experimental data for 6-Bromo-7-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one is not extensively published, its basic properties can be sourced from chemical suppliers.
| Property | Value | Source |
| CAS Number | 1428532-83-5 | [5] |
| Molecular Formula | C₇H₆BrN₃O | [6] |
| Molecular Weight | 228.05 g/mol | [6] |
| Appearance | Expected to be a solid | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | Inferred |
The presence of the bromine atom at the 6-position and the methyl group at the 7-position are expected to influence the molecule's lipophilicity and electronic properties, which in turn can affect its pharmacokinetic profile and target engagement.
Synthesis of the Triazolopyridinone Core
The synthesis of the[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one scaffold is well-established in the literature. Two primary retrosynthetic approaches are commonly employed, both starting from substituted pyridines.
Proposed Synthesis of 6-Bromo-7-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one
A plausible synthetic route to the title compound would involve the cyclization of a corresponding 2-hydrazinopyridine derivative. This method is a cornerstone in the synthesis of this class of compounds.
Diagram of Proposed Synthetic Pathway
Caption: A proposed two-step synthesis starting from a substituted 2-chloropyridine.
Detailed Experimental Protocol (Generalized)
The following protocol is a generalized procedure based on the synthesis of analogous triazolopyridinones and should be optimized for the specific substrate.[1][2][4]
Step 1: Synthesis of 2-Hydrazino-6-bromo-7-methylpyridine
-
To a solution of 2-chloro-6-bromo-7-methylpyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate (2.0-5.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 2-hydrazinopyridine intermediate.
Causality: The nucleophilic hydrazine displaces the chloride at the 2-position of the pyridine ring. An excess of hydrazine is often used to drive the reaction to completion and to act as a base to neutralize the HCl formed.
Step 2: Cyclization to form the Triazolopyridinone Ring
-
Combine the 2-hydrazino-6-bromo-7-methylpyridine intermediate (1.0 eq) with a carbonyl source such as urea (1.0-2.0 eq) or a phosgene equivalent like carbonyldiimidazole (CDI).
-
The reaction can be performed neat (solvent-free) under microwave irradiation or by heating in a high-boiling solvent like N,N-dimethylformamide (DMF) or 2-ethoxyethanol.[2][3]
-
Monitor the reaction for the consumption of the starting material.
-
Upon completion, cool the reaction mixture and, if necessary, add water to precipitate the product.[2]
-
Collect the solid by filtration, wash with water and a suitable organic solvent (e.g., ethanol or ether), and dry under vacuum.
-
Further purification can be achieved by recrystallization.
Causality: The reaction of the hydrazino group with the carbonyl source leads to an intermediate that undergoes intramolecular cyclization and dehydration to form the stable triazolone ring. Microwave irradiation can significantly accelerate this transformation.[2]
Potential Applications and Biological Activity
The triazolopyridinone scaffold is a versatile platform for the development of novel therapeutics. The specific substitutions on the 6-Bromo-7-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one molecule suggest several potential areas of application.
As a Scaffold in Drug Discovery
The bromine atom at the 6-position is a particularly attractive feature for medicinal chemists. It serves as a valuable synthetic handle for introducing further diversity through cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.
Diagram of Potential Functionalization
Caption: The bromo substituent enables diverse late-stage functionalization.
Predicted Biological Roles
Based on the activities of structurally similar compounds, 6-Bromo-7-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one and its derivatives could be investigated for the following biological activities:
-
Central Nervous System (CNS) Agents : Triazolopyridine derivatives are known to interact with various CNS receptors. For instance, trazodone, which contains a related triazolopyridine core, is an antidepressant. The scaffold has also been explored for the development of atypical antipsychotics.[4]
-
Antimalarial Agents : Recent studies have identified[1][2][3]triazolo[4,3-a]pyridine sulfonamides as potential antimalarial agents, targeting enzymes like falcipain-2 in Plasmodium falciparum.[3]
-
Kinase Inhibitors : The triazolopyridine scaffold is present in some kinase inhibitors. The ability to easily modify the core structure makes it suitable for targeting the ATP-binding site of various kinases.
Conclusion
6-Bromo-7-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one is a promising, yet underexplored, heterocyclic compound. While specific data on this molecule is sparse, its structural features and the well-documented chemistry of the triazolopyridinone scaffold provide a strong foundation for its synthesis and derivatization. The presence of a bromine atom offers significant opportunities for synthetic diversification, making it a valuable building block for the discovery of new chemical entities with potential therapeutic applications in areas such as CNS disorders and infectious diseases. Further research into the synthesis and biological evaluation of this compound and its analogues is warranted to fully unlock its potential.
References
-
PrepChem.com. Synthesis of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one. Available from: [Link]
-
ResearchGate. Synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives via one-pot... Available from: [Link]
-
A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. PMC - PubMed Central. Available from: [Link]
- Google Patents. Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them.
-
Unlock the Potential of 6-Bromo-7-methyl[1][2][3]triazolo[1,5-a]pyridine. Available from: [Link]
-
ChemBK. 7-bromo-6-methyl-[1][2][3]triazolo[4, 3-a]pyridin-3(2H)-one. Available from: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one synthesis - chemicalbook [chemicalbook.com]
- 3. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 5. 6-bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | 1428532-83-5 [chemicalbook.com]
- 6. chembk.com [chembk.com]
An In-depth Technical Guide to the Physicochemical Characterization of 6-Bromo-7-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one
Introduction
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is paramount. These properties govern a molecule's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive framework for the characterization of 6-Bromo-7-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of specific experimental data for this molecule, this document serves as a detailed methodological guide, outlining the necessary experiments to fully elucidate its physicochemical profile. The protocols described herein are based on established, robust scientific principles to ensure data integrity and reproducibility.
Molecular Structure and Key Features
6-Bromo-7-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one possesses a fused heterocyclic ring system, which imparts a rigid, planar structure. The presence of a bromine atom, a methyl group, and a lactam moiety are expected to significantly influence its solubility, lipophilicity, and crystal packing.
| Property | Value |
| Molecular Formula | C₇H₆BrN₃O |
| Molecular Weight | 228.05 g/mol |
| CAS Number | 1428532-83-5 |
Purity and Identity Confirmation
Prior to any physicochemical characterization, the purity and structural identity of the compound must be unequivocally established. This is a foundational step to ensure the validity of all subsequent data.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. For a polar, heterocyclic compound like 6-Bromo-7-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, a reverse-phase method is typically employed.
-
Column Selection: A C18 column is a suitable starting point due to its versatility in retaining a wide range of polar and non-polar compounds.
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid, is recommended. The formic acid helps to protonate the molecule, leading to sharper peaks and improved chromatographic performance.
-
Detection: UV detection at a wavelength determined by a preliminary UV-Vis scan of the compound in the mobile phase.
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. A purity of >95% is generally required for further studies.
Structural Elucidation
A combination of spectroscopic techniques is essential to confirm the molecular structure.
¹H and ¹³C NMR spectroscopy will provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.[1][2]
-
¹H NMR: The number of signals, their chemical shifts, splitting patterns, and integration will confirm the presence and connectivity of the protons on the pyridine ring and the methyl group.
-
¹³C NMR: The number of signals and their chemical shifts will confirm the carbon skeleton, including the carbonyl carbon of the lactam.
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and fragmentation pattern of organic molecules.[3][4] For a brominated compound, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 peak of nearly equal intensity, providing a clear signature for the presence of a single bromine atom.[5]
FTIR spectroscopy is used to identify the functional groups present in the molecule.[6][7] Key expected vibrational bands for 6-Bromo-7-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one would include:
-
C=O stretch: A strong absorption band for the lactam carbonyl group.
-
N-H stretch: If the lactam exists in the tautomeric enol form to any extent, or if there is intermolecular hydrogen bonding.
-
C-N and C=N stretches: Characteristic of the triazolopyridine ring system.
-
C-H stretches: For the aromatic and methyl protons.
Physicochemical Properties
The following section details the experimental procedures to determine the key physicochemical properties of 6-Bromo-7-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one.
Melting Point
The melting point is a fundamental physical property that provides an indication of purity and crystal lattice strength.
-
A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.[8][9]
-
The capillary tube is placed in a calibrated melting point apparatus.[8]
-
The temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.[9]
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid. A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.
Solubility
Solubility is a critical parameter that influences bioavailability and formulation. A systematic approach is used to determine solubility in a range of solvents.[10][11][12]
-
Add approximately 10 mg of the compound to 1 mL of the test solvent in a small vial.
-
Vortex the mixture for 1-2 minutes at room temperature.
-
Visually inspect for the presence of undissolved solid.
-
The solubility is classified as soluble, partially soluble, or insoluble.
-
This should be performed with a range of solvents, including water, buffered solutions at various pH values (e.g., pH 2, 7.4, 9), ethanol, DMSO, and dichloromethane.[13][14]
Caption: A workflow for systematic solubility testing.
Acidity Constant (pKa)
The pKa value(s) of a molecule are crucial for understanding its ionization state at different pH values, which affects its solubility, permeability, and receptor binding. For a compound with acidic or basic functional groups, potentiometric titration is a highly accurate method for pKa determination.[15][16][17][18]
-
A solution of the compound is prepared in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low).[16]
-
The solution is titrated with a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH).[17]
-
The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.[17]
-
The pKa is determined from the inflection point of the resulting titration curve.[18]
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its drug-like properties, including absorption and membrane permeability. The shake-flask method is the traditional and most reliable method for LogP determination.[19][20][21][22]
-
A solution of the compound is prepared in n-octanol.
-
An equal volume of water is added to the n-octanol solution in a separatory funnel.
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.
-
The mixture is then allowed to stand until the two phases have completely separated.
-
The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical method, such as HPLC-UV.
-
The LogP is calculated as the base-10 logarithm of the ratio of the concentration in n-octanol to the concentration in water.
Caption: Workflow for LogP determination by the shake-flask method.
Crystal Structure
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.[23][24] This information is invaluable for understanding crystal packing and polymorphism.
-
High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution.[25]
-
A suitable crystal is mounted on a goniometer in the X-ray diffractometer.[25]
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.[26]
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved and refined to yield the final atomic coordinates.[24]
Data Summary
The following table should be populated with the experimentally determined data for a comprehensive physicochemical profile of 6-Bromo-7-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one.
| Physicochemical Property | Experimental Method | Result |
| Purity | HPLC | |
| Melting Point | Capillary Method | |
| Solubility | Visual Inspection | |
| Water | ||
| Ethanol | ||
| DMSO | ||
| Dichloromethane | ||
| pKa | Potentiometric Titration | |
| LogP | Shake-Flask Method | |
| Crystal Structure | X-ray Diffraction |
Conclusion
This technical guide provides a robust framework for the comprehensive physicochemical characterization of 6-Bromo-7-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one. By following these established protocols, researchers can generate high-quality, reproducible data that is essential for advancing the understanding and potential applications of this compound in drug discovery and development. The principles and methodologies outlined are broadly applicable to the characterization of novel small molecules.
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1H NMR characterization of 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one
An In-Depth Technical Guide to the ¹H NMR Characterization of 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one
Abstract
This technical guide provides a comprehensive framework for the ¹H Nuclear Magnetic Resonance (NMR) characterization of 6-Bromo-7-methyl-[1][2]triazolo[4,3-a]pyridin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a narrative that blends theoretical principles with practical, field-proven methodologies. We will delve into the causality behind experimental choices, from sample preparation to spectral interpretation, ensuring a robust and reproducible analytical workflow. The guide culminates in a detailed prediction and analysis of the compound's ¹H NMR spectrum, supported by visual aids and authoritative references.
Introduction: The Imperative for Structural Verification
6-Bromo-7-methyl-[1][2]triazolo[4,3-a]pyridin-3(2H)-one belongs to the versatile class of fused N-heterocycles, which are prominent scaffolds in the design of novel therapeutic agents. Given that subtle changes in substitution patterns can dramatically alter biological activity, unambiguous structural confirmation is a cornerstone of the drug discovery process. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic molecules in solution.[3][4] This guide focuses specifically on ¹H NMR, providing the necessary protocols and interpretative logic to confidently characterize the target molecule.
Foundational Principles: Experimental Design and Causality
A high-quality NMR spectrum is not the result of chance, but of meticulous planning and execution.[4] The choices made during sample preparation and data acquisition directly impact spectral quality, influencing resolution, signal-to-noise, and the prevention of artifacts.
Sample Preparation: The First Pillar of Quality
The integrity of the final spectrum is fundamentally dependent on the quality of the NMR sample. Key considerations include solvent selection, sample concentration, and the elimination of impurities.
Protocol: NMR Sample Preparation
-
Analyte Quantity: Weigh approximately 5-15 mg of 6-Bromo-7-methyl-[1][2]triazolo[4,3-a]pyridin-3(2H)-one.
-
Expert Rationale: This concentration range (for a typical molecular weight around 242 g/mol ) is optimal for ¹H NMR on modern spectrometers (400 MHz and above).[5] It provides excellent signal-to-noise within a short acquisition time without inducing significant line broadening due to increased solution viscosity, which can occur at very high concentrations.[6]
-
-
Solvent Selection: Choose an appropriate deuterated solvent. For this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the recommended choice. Deuterated chloroform (CDCl₃) is a common alternative.
-
Expert Rationale: Deuterated solvents are essential as they are "invisible" in the ¹H NMR spectrum, preventing the large solvent signal from obscuring the analyte signals.[4][7] The instrument's frequency lock also relies on the deuterium signal for stability.[3] DMSO-d₆ is particularly well-suited for this molecule due to its ability to dissolve a wide range of polar compounds and, critically, its capacity to form hydrogen bonds.[7][8] This stabilizes the N-H proton on the triazolone ring, reducing its exchange rate and often resulting in a sharper, more easily identifiable signal compared to what might be observed in less polar solvents like CDCl₃.
-
-
Dissolution & Transfer: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) in a small, clean vial.[5][6]
-
Expert Rationale: This volume ensures the sample height within a standard 5 mm NMR tube is sufficient to be within the instrument's detection coil, which is crucial for proper shimming and quantitative accuracy.[6]
-
-
Filtration: Using a Pasteur pipette with a small, tightly packed plug of glass wool at the tip, filter the solution directly into a clean, high-quality 5 mm NMR tube.
-
Expert Rationale: This is a critical, non-negotiable step. Undissolved particulate matter severely disrupts the homogeneity of the magnetic field, leading to broad, distorted spectral lines that cannot be corrected by shimming.[6] Glass wool is used instead of cotton, as cotton can leach impurities soluble in organic solvents.
-
-
Internal Standard (Optional): Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). Many commercially available deuterated solvents already contain TMS.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.
¹H NMR Spectral Analysis: Prediction and Interpretation
The structure of 6-Bromo-7-methyl-[1][2]triazolo[4,3-a]pyridin-3(2H)-one contains four distinct proton environments that will give rise to four unique signals in the ¹H NMR spectrum.
Predicted ¹H NMR Data
The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the compound in DMSO-d₆.
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |
| H-5 | 7.8 - 8.1 | Doublet (d) | J5,8 ≈ 1.5 - 2.5 Hz | 1H |
| H-8 | 7.3 - 7.6 | Doublet (d) | J8,5 ≈ 1.5 - 2.5 Hz | 1H |
| CH₃ (at C7) | 2.3 - 2.6 | Singlet (s) | N/A | 3H |
| N-H (at N2) | 11.5 - 12.5 | Broad Singlet (br s) | N/A | 1H |
Detailed Signal Analysis
-
Methyl Protons (CH₃):
-
Prediction: A singlet integrating to 3H, appearing around δ 2.3 - 2.6 ppm.
-
Rationale: These three protons are chemically equivalent and have no adjacent proton neighbors, hence they appear as a sharp singlet. The chemical shift is in the typical range for a methyl group attached to an aromatic ring system.[9]
-
-
Pyridine Ring Protons (H-5 and H-8):
-
Prediction: Two distinct signals, each integrating to 1H. They will appear as doublets due to mutual coupling.
-
Rationale:
-
H-5: This proton is meta to H-8. The bromine atom at C-6 exerts a strong electron-withdrawing inductive effect, deshielding the adjacent H-5 and shifting it significantly downfield. Therefore, H-5 is predicted to be the most downfield of the aromatic signals (δ 7.8 - 8.1 ppm).
-
H-8: This proton is adjacent to the electron-donating methyl group at C-7, which has a shielding effect. It is also adjacent to the fused triazole ring nitrogen. The net effect places H-8 upfield relative to H-5 (δ 7.3 - 7.6 ppm).
-
Coupling: H-5 and H-8 are separated by four bonds (meta relationship). This long-range coupling in pyridine-like rings is typically small, on the order of 1.5-3.0 Hz.[10][11] This will result in two sharp doublets, each with the same small coupling constant, a key feature for confirming their assignment.
-
-
-
Triazolone Proton (N-H):
-
Prediction: A broad singlet, integrating to 1H, appearing at a very downfield chemical shift (δ 11.5 - 12.5 ppm in DMSO-d₆).
-
Rationale: This proton is attached to a nitrogen atom and is part of a lactam-like (amide) system within the triazolone ring. Such protons are acidic and engage in hydrogen bonding with the DMSO-d₆ solvent. This interaction slows down chemical exchange and shifts the signal significantly downfield.[8] The signal is often broad due to quadrupolar coupling with the ¹⁴N nucleus and residual chemical exchange. Its chemical shift is highly sensitive to concentration and temperature.
-
Conclusion
The ¹H NMR characterization of 6-Bromo-7-methyl-[1][2]triazolo[4,3-a]pyridin-3(2H)-one is a clear-cut process when guided by sound experimental protocol and a firm understanding of structural and electronic effects. By utilizing DMSO-d₆ as the solvent, one can expect to resolve four distinct signals: a downfield broad singlet for the N-H proton, two meta-coupled doublets for the pyridine ring protons, and an upfield singlet for the methyl group. The predicted chemical shifts and coupling constants provide a reliable template for the unambiguous structural verification of this important heterocyclic scaffold, ensuring data integrity for researchers in drug discovery and development.
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8.1 - FT-NMR Sample Preparation Guide - MIT OpenCourseWare. [Online] Available at: [Link]
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Deuterated Solvents for Nuclear Magnetic Resonance Spectroscopy MagniSolv™ | Analytics and Sample Preparation - Merck Millipore. [Online] Available at: [Link]
-
1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one | C6H5N3O | CID 81431 - PubChem. [Online] Available at: [Link]
-
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-
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A Guide to the Structural Elucidation of 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one: A Representative Crystallographic Analysis
Disclaimer: As of the last database search in January 2026, a published single-crystal X-ray structure of the title compound, 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one, was not publicly available in the Cambridge Structural Database (CSD). This guide has been constructed as an in-depth, representative case study to detail the rigorous process of modern crystal structure analysis. The experimental data and subsequent analysis presented herein are based on the closely related and published structure of 1,2,4-triazolo[4,3-a]pyridin-3-amine [1], which serves as an exemplary model to illustrate the principles and techniques involved.
Introduction: The Significance of the Triazolopyridine Scaffold
The[2][3]triazolo[4,3-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[4] These fused ring systems are integral to a variety of pharmacologically active agents, including antidepressants like Trazodone and modern kinase inhibitors used in oncology and immunology.[4][5] The specific substitution pattern of a bromine atom and a methyl group on the pyridine ring, as in 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one, is of particular interest to drug development professionals. These substituents modulate the molecule's steric and electronic properties, influencing its binding affinity to biological targets and its overall pharmacokinetic profile.[5][6]
A definitive understanding of the three-dimensional atomic arrangement through single-crystal X-ray diffraction (SC-XRD) is paramount.[7][8] It provides incontrovertible data on molecular conformation, bond lengths, bond angles, and, crucially, the supramolecular assembly via intermolecular interactions. This structural information is the bedrock for structure-activity relationship (SAR) studies, rational drug design, and understanding solid-state properties like polymorphism and solubility. This guide provides researchers and drug development professionals with a comprehensive walkthrough of the entire crystal structure analysis workflow, from crystal growth to the advanced analysis of intermolecular contacts.
Experimental Workflow: From Powder to Refined Structure
The journey from a synthesized powder to a fully elucidated crystal structure follows a well-defined, multi-step process. Each stage is critical for the quality of the final model. The causality behind our experimental choices is to minimize uncertainty and produce a chemically sensible and statistically robust structural model.
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Introduction: The Imperative of Solubility in Modern Drug Development
An In-Depth Technical Guide to the Solubility Profile of 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one
6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound belonging to the triazolopyridine class. This structural motif is of significant interest in medicinal chemistry, appearing in molecules with a wide array of pharmacological activities.[1][2] The journey of any promising compound from a laboratory discovery to a clinical candidate is critically dependent on its physicochemical properties, chief among them being aqueous solubility. Poor solubility is a primary contributor to unpredictable in vitro assay results, challenging formulation development, and insufficient oral bioavailability, leading to a high rate of attrition for potential drug candidates.[3][4]
While specific, publicly available solubility data for 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one is not extensively documented, this guide serves as a comprehensive technical framework for its determination and interpretation. We will move beyond a simple data sheet to provide the foundational principles, authoritative experimental protocols, and data analysis frameworks necessary for researchers, scientists, and drug development professionals to generate and understand the complete solubility profile of this compound. This document is structured to provide not just the "what" but the "why," grounding every procedural step in established scientific principles to ensure robust and reliable results.
Part 1: Physicochemical Landscape and Theoretical Underpinnings
Before embarking on experimental measurement, a thorough understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior and designing appropriate analytical strategies.
Compound Identity:
-
Systematic Name: 6-Bromo-7-methyl-[5][6][7]triazolo[4,3-a]pyridin-3(2H)-one[8]
-
CAS Number: 1428532-83-5[8]
-
Molecular Formula: C₇H₆BrN₃O
-
Molecular Weight: 228.05 g/mol [9]
The structure suggests a relatively planar, rigid system with functional groups that dictate its interaction with various solvents. Key structural features influencing solubility include:
-
The Triazolopyridinone Core: This fused heterocyclic system has both hydrogen bond donors (the N-H group in the lactam-like ring) and acceptors (the nitrogen atoms and the carbonyl oxygen), suggesting potential for interaction with polar protic solvents like water.
-
The Bromo Substituent: The bromine atom significantly increases the molecule's lipophilicity (fat-solubility) and molecular weight, which generally tends to decrease aqueous solubility.
-
The Methyl Group: This small alkyl group adds a minor degree of lipophilicity.
-
Ionizability (pKa): The compound's acidity or basicity is a critical determinant of its solubility in pH-dependent environments like the gastrointestinal tract. The N-H proton may exhibit weak acidity, while the pyridine nitrogen could be weakly basic. Determining the pKa is a crucial first step.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label="Key factors governing the aqueous solubility of the target compound."; fontsize=11; fontname="Arial"; } end
Caption: Key factors governing the aqueous solubility of the target compound.
Part 2: A Dichotomy in Measurement: Kinetic vs. Thermodynamic Solubility
In drug discovery, solubility is not a single value but is assessed using two distinct methodologies that answer different questions at different stages of the development pipeline.[10]
-
Kinetic Solubility: This is a high-throughput measurement of a compound's solubility when rapidly precipitated from a high-concentration dimethyl sulfoxide (DMSO) stock solution into an aqueous buffer.[10][11][12] It reflects the solubility of potentially amorphous or metastable forms and is invaluable for early-stage discovery to quickly flag problematic compounds and guide structure-solubility relationships.[4]
-
Thermodynamic Solubility: This is the "gold standard" measurement representing the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution.[3][13] It is a lower-throughput, more resource-intensive assay that is critical for lead optimization, pre-formulation activities, and regulatory submissions.[6][7]
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label="Comparison of Kinetic and Thermodynamic solubility workflows."; fontsize=11; fontname="Arial"; } end
Caption: Comparison of Kinetic and Thermodynamic solubility workflows.
Part 3: Authoritative Experimental Protocols
The following protocols are self-validating systems designed for accuracy and reproducibility.
Protocol 1: High-Throughput Kinetic Solubility Assay
-
Principle: This assay determines the concentration at which the compound precipitates when diluted from a DMSO solution into an aqueous buffer. The formation of insoluble particles is detected by light scattering (nephelometry) or by measuring the concentration of the remaining soluble compound after filtration (Direct UV).[5][10]
-
Application: Ideal for screening dozens to hundreds of compounds in early discovery to prioritize those with favorable properties.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Assay Plate Setup (96-well format):
-
Add 198 µL of PBS (pH 7.4) to each well of a clear microtiter plate.
-
Using a liquid handler or multichannel pipette, add 2 µL of the 10 mM DMSO stock solution to the first row of wells. This creates a starting concentration of 100 µM with 1% DMSO.
-
Perform serial dilutions across the plate to generate a concentration gradient (e.g., 100 µM, 50 µM, 25 µM, etc.).
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate on a plate shaker at a controlled temperature (e.g., 25°C or 37°C) for 2 hours.[11] This allows for the precipitation process to occur.
-
-
Analysis (Nephelometry):
-
Measure the light scattering in each well using a nephelometer.[5]
-
The kinetic solubility value is defined as the highest concentration at which the light scattering signal is indistinguishable from the buffer-only control wells.
-
Protocol 2: Thermodynamic "Shake-Flask" Solubility Assay
-
Principle: This method, considered the most reliable for solubility measurement, determines the equilibrium concentration of a compound in a saturated solution after prolonged incubation of an excess of the solid material with the solvent.[6]
-
Application: Essential for obtaining definitive solubility data for lead candidates, enabling accurate risk assessment and formulation design.
Step-by-Step Methodology:
-
Preparation:
-
Accurately weigh an excess amount of solid 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one (e.g., 1-2 mg) into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.[13]
-
Add a precise volume (e.g., 1 mL) of the desired aqueous medium (e.g., pH 1.2 SGF, pH 6.8 FaSSIF, or pH 7.4 PBS) to the vial.[7][14]
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials in a temperature-controlled shaker or rotator (e.g., 37 ± 1 °C) to provide constant agitation.[15]
-
Incubate for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau.[6][15]
-
-
Phase Separation:
-
After incubation, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Carefully collect the supernatant and immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) into a clean vial.
-
-
Quantification:
-
Prepare a standard calibration curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Analyze the filtered supernatant using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. HPLC is preferred over direct spectrophotometry as it can separate the parent compound from any potential impurities or degradants.[3][6]
-
Determine the concentration of the compound in the supernatant by comparing its peak area to the calibration curve. This concentration is the thermodynamic solubility.
-
Part 4: Data Presentation and Interpretation
All quantitative data should be summarized for clarity and comparative analysis.
Table 1: Solubility Profile of 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one
| Solvent System | pH | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | Kinetic | Experimental Data | Calculated |
| Phosphate Buffered Saline (PBS) | 7.4 | 37 | Thermodynamic | Experimental Data | Calculated |
| Simulated Gastric Fluid (SGF, without enzyme) | 1.2 | 37 | Thermodynamic | Experimental Data | Calculated |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 37 | Thermodynamic | Experimental Data | Calculated |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | 37 | Thermodynamic | Experimental Data | Calculated |
Interpretation and Next Steps:
The generated data provides crucial insights. A good solubility target for drug discovery compounds is often considered to be >60 µg/mL.[10] The pH-solubility profile is particularly important. If the compound exhibits significantly higher solubility at low pH (like in SGF), it suggests basic properties and may have good dissolution in the stomach. The Dose/Solubility Volume (DSV) can be calculated by dividing the highest expected therapeutic dose by the lowest measured solubility.[15] A DSV of less than 250 mL is a key criterion for being classified as a "highly soluble" compound under the Biopharmaceutics Classification System (BCS), which can streamline regulatory pathways.[15][16]
Conclusion
Determining the solubility of 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one is not a single measurement but a systematic investigation. By employing both high-throughput kinetic assays for early-stage guidance and the gold-standard shake-flask method for definitive thermodynamic data, researchers can build a comprehensive profile of the compound. This profile is fundamental to interpreting bioassay data correctly, designing effective in vivo studies, and ultimately determining the viability of the compound as a clinical candidate. The rigorous application of the protocols outlined in this guide will ensure the generation of high-quality, reliable data, empowering informed decision-making throughout the drug discovery and development process.
References
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AxisPharm. Kinetic Solubility Assays Protocol.
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An G, et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
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Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
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BioDuro. ADME Solubility Assay.
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Protocols.io. (2025). In-vitro Thermodynamic Solubility.
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Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
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Alvarez, J. C. (2010). In vitro solubility assays in drug discovery. PubMed.
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Domainex. Thermodynamic Solubility Assay.
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Evotec. Thermodynamic Solubility Assay.
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Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
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Tsinman, K., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed.
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World Health Organization (WHO). (2021). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients according to the Biopharmaceutics Classification System.
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Slideshare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
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MDPI. (2023). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI.
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National Academic Digital Library of Ethiopia. The Chemistry of the Triazolopyridines: an Update.
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National Center for Biotechnology Information. Triazolopyridine. PubChem.
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Preprints.org. (2024). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock.
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ACS Publications. (2016). Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[5][6][7]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one.
-
ChemicalBook. 6-bromo-7-methyl-[5][6][7]triazolo[4,3-a]pyridin-3(2H)-one.
-
ResearchGate. (2022). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.
-
Sigma-Aldrich. 6-Bromo-7-methyl-[5][6][7]triazolo[1,5-a]pyridine.
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Literature review ontriazolo[4,3-a]pyridine derivatives
An In-Depth Technical Guide to[1][2][3]Triazolo[4,3-a]pyridine Derivatives: Synthesis, Pharmacological Activities, and Therapeutic Potential
Abstract
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds. Its unique structural and electronic properties have made it a focal point in medicinal chemistry, leading to the development of drugs for a wide range of therapeutic areas. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and diverse pharmacological activities of[1][2][3]triazolo[4,3-a]pyridine derivatives. We will explore key synthetic methodologies, delve into their applications as anticancer, central nervous system (CNS), and anti-infective agents, and discuss structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work.
Introduction: The Significance of the[1][2][3]Triazolo[4,3-a]pyridine Core
Heterocyclic compounds containing nitrogen are foundational to the development of new pharmaceuticals.[4] Among these, the fused ring system of[1][2][3]triazolo[4,3-a]pyridine has garnered significant attention in medicinal chemistry. This scaffold is a key building block for well-known drugs such as the antidepressant Trazodone and the investigational Janus kinase (JAK) inhibitor Filgotinib, highlighting its therapeutic relevance.[5]
The value of the[1][2][3]triazolo[4,3-a]pyridine core lies in its rigid, planar structure which allows for specific and high-affinity interactions with biological targets. The triazole ring component can engage in hydrogen bonding and other non-covalent interactions, while the pyridine ring offers multiple sites for substitution, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties.[6] This versatility has led to the discovery of derivatives with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, anticonvulsant, and antimicrobial effects.[1][7] This guide will synthesize the current knowledge on these important derivatives, providing insights into their synthesis and therapeutic applications.
Synthetic Strategies for[1][2][3]Triazolo[4,3-a]pyridine Derivatives
The construction of the[1][2][3]triazolo[4,3-a]pyridine ring system can be achieved through several efficient synthetic routes. The choice of method often depends on the desired substitution pattern, scalability, and operational simplicity. Most strategies involve the cyclization of a 2-hydrazinopyridine intermediate.
One-Pot Oxidative Cyclization
A highly efficient and atom-economical approach involves the one-pot reaction of 2-hydrazinopyridine with various aldehydes.[1] This method proceeds at room temperature and is tolerant of a wide range of functional groups on the aldehyde, providing facile access to 3-substituted[1][2][3]triazolo[4,3-a]pyridines. The reaction typically involves an oxidative ring closure of the initially formed hydrazone intermediate.[1]
CDI-Mediated Tandem Coupling and Cyclization
An operationally efficient method utilizes 1,1'-carbonyldiimidazole (CDI) to mediate the synthesis in a single flask.[8] This approach involves the coupling of a substituted carboxylic acid with 1-(pyridin-2-yl)hydrazine, followed by a CDI-mediated cyclization of the resulting N'-(pyridin-2-yl)benzohydrazide intermediate. This methodology is suitable for both batch and continuous flow processes, offering advantages in process chemistry.[8]
Dehydrative Cyclization using POCl₃
A common and robust method for synthesizing 3-substituted derivatives involves the dehydrative cyclization of an N'-(pyridin-2-yl)acetohydrazide intermediate using phosphorus oxychloride (POCl₃). This method is particularly useful for creating derivatives with specific substitutions at the 3-position, such as a chloromethyl group, which can serve as a handle for further functionalization.
Below is a generalized workflow for the synthesis of[1][2][3]triazolo[4,3-a]pyridine derivatives.
Caption: Generalized synthetic workflow for[1][2][3]triazolo[4,3-a]pyridine derivatives.
Experimental Protocol: Synthesis of 3-Chloromethyl-[1][2][3]triazolo[4,3-a]pyridine
This protocol is adapted from the method described by Gandikota et al. and demonstrates a typical multi-step synthesis involving dehydrative cyclization.
Step 1: Synthesis of 1-(pyridin-2-yl)hydrazine
-
To a round-bottom flask, add 2-chloropyridine (1 equivalent) and hydrazine hydrochloride (1.2 equivalents).
-
Heat the reaction mixture at 100 °C for 48 hours.
-
After cooling, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-(pyridin-2-yl)hydrazine.
Step 2: Synthesis of 2-chloro-N'-(pyridin-2-yl)acetohydrazide
-
Dissolve 1-(pyridin-2-yl)hydrazine (1 equivalent) in a suitable solvent (e.g., acetonitrile) in a flask.
-
Cool the flask in an ice bath.
-
Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirring solution.
-
Allow the reaction to stir at ambient temperature for 12 hours.
-
Collect the resulting precipitate by filtration, wash with a cold solvent, and dry to yield the acetohydrazide intermediate.
Step 3: Dehydrative Cyclization to 3-chloromethyl-[1][2][3]triazolo[4,3-a]pyridine
-
To the 2-chloro-N'-(pyridin-2-yl)acetohydrazide (1 equivalent), add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 equivalents).
-
Heat the mixture with constant stirring at 120 °C for 12 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize with a base (e.g., sodium carbonate) and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the desired 3-chloromethyl-[1][2][3]triazolo[4,3-a]pyridine.
Pharmacological and Biological Activities
Derivatives of the[1][2][3]triazolo[4,3-a]pyridine scaffold exhibit a remarkable range of pharmacological activities, making them highly attractive for drug discovery programs.
Anticancer Activity
-
PD-1/PD-L1 Inhibition: A novel series of[1][2][3]triazolo[4,3-a]pyridines has been identified as potent small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, an important immune checkpoint pathway.[3][9] One compound, A22, showed an IC₅₀ of 92.3 nM in a homogenous time-resolved fluorescence assay and was found to increase interferon-γ production in a co-culture model, indicating its potential as an immunotherapeutic agent.[3][9]
-
Cytotoxicity: Phenothiazine-based[1][2][3]triazolo[4,3-a]pyridine derivatives have demonstrated significant cytotoxic activity against a panel of human breast cancer cell lines, with IC₅₀ values ranging from 10.2 to 17.6 μM.[1]
-
IDO1 Inhibition: A new class of[1][2][3]triazolo[4,3-a]pyridine analogues has been developed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme involved in tumor immune escape.[10] Rational design led to compounds with sub-micromolar potency and high selectivity over other heme-containing enzymes.[10]
Caption: Inhibition of the PD-1/PD-L1 signaling pathway by a triazolopyridine derivative.
Central Nervous System (CNS) Activity
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a key component in several CNS-active drugs.
-
Antidepressant Activity: Trazodone, which contains the[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one core, is a well-known antidepressant that acts as a serotonin antagonist and reuptake inhibitor.[5][6]
-
Anticonvulsant Activity: Fused heterocyclic systems, such as[1][2][3]triazolo[4,3-a][1][3]benzodiazepines, have been synthesized and shown to possess potent anticonvulsant properties, with some compounds exhibiting excellent activity compared to the standard drug diazepam.[11][12]
Anti-infective and Other Activities
The versatility of this scaffold extends to a wide array of other biological targets.
-
Antibacterial Activity: Novel triazolo[4,3-a]pyrazine derivatives have shown moderate to good antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains.[2][13]
-
Anti-inflammatory Activity: Various fused triazolopyrimidine derivatives have demonstrated strong anti-inflammatory activity in pharmacological screenings.[14]
-
Antidiabetic Activity: Derivatives of the related triazolo[4,3-a]pyrazine core have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes.
| Derivative Class | Target/Activity | Potency (IC₅₀ / MIC) | Reference |
| Phenyl-substituted[1][2][3]triazolo[4,3-a]pyridines | PD-1/PD-L1 Inhibition | 92.3 nM (for compound A22) | [3][9] |
| Phenothiazine-based[1][2][3]triazolo[4,3-a]pyridines | Cytotoxicity (Breast Cancer) | 10.2 - 17.6 µM | [1] |
| Biphenyl-substituted[1][2][3]triazolo[4,3-a]pyridines | IDO1 Inhibition | 0.9 µM (for compound 38) | [10] |
| Fused[1][2][3]triazolo[4,3-a][1][3]benzodiazepines | Anticonvulsant | Potent activity vs. Diazepam | [11] |
| Amino acid-conjugated triazolo[4,3-a]pyrazines | Antibacterial (S. aureus, E. coli) | MIC: 8 - 32 µg/mL | [2] |
Structure-Activity Relationships (SAR)
The biological activity of[1][2][3]triazolo[4,3-a]pyridine derivatives is highly dependent on the nature and position of substituents on the fused ring system.
-
For PD-1/PD-L1 inhibitors , a ring fusion strategy has been shown to be effective for designing potent analogues.[3]
-
In IDO1 inhibitors , the N1 atom of the triazole ring is crucial for coordinating with the iron atom of the heme group, and the presence of a hydrophobic substituent on the pyridine ring is fundamental for interaction within the binding pocket.[10]
-
For antibacterial triazolo[4,3-a]pyrazine derivatives, the aromaticity of substituent groups and the presence of a protonatable amine moiety appear to positively influence activity, possibly by facilitating π-cation interactions with bacterial enzymes like DNA gyrase.[2][13]
Future Perspectives
The[1][2][3]triazolo[4,3-a]pyridine scaffold continues to be a leitmotif in medicinal chemistry, offering a robust framework for the design of novel therapeutics. Its proven success in marketed drugs and clinical candidates provides a strong validation of its utility. Future research will likely focus on exploring new substitution patterns to modulate activity against novel biological targets. The application of structure-based drug design, as demonstrated in the development of IDO1 and PD-L1 inhibitors, will be instrumental in creating next-generation drug candidates with enhanced potency and selectivity.[8][10] Furthermore, the development of more efficient and sustainable synthetic methodologies will facilitate the rapid generation of diverse chemical libraries for high-throughput screening, ensuring that the full therapeutic potential of this remarkable heterocyclic system is realized.
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ResearchGate. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives via one-pot.... Available at: [Link]
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MDPI. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one in Heterocyclic Chemistry. Available at: [Link]
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ACS Publications. (2019). Discovery of[1][2][3]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry. Available at: [Link]
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PMC. (n.d.). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Available at: [Link]
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Elsevier. (n.d.). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available at: [Link]
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Wiley Online Library. (n.d.). The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. Available at: [Link]
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Elsevier. (n.d.). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Available at: [Link]
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PubMed. (2006). Synthesis of some new substituted triazolo [4,3-a][1][3] benzodiazepine derivatives as potent anticonvulsants. European Journal of Medicinal Chemistry. Available at: [Link]
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Scilit. (n.d.). Synthesis of some new substituted triazolo [4,3-a][1][3] benzodiazepine derivatives as potent anticonvulsants. Available at: [Link]
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ResearchGate. (n.d.). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Available at: [Link]
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PubMed. (2019). Discovery of[1][2][3]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Available at: [Link]
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PMC. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Available at: [Link]
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MDPI. (2011). Synthesis and Pharmacological Activities of Some New Triazolo- and Tetrazolopyrimidine Derivatives. Available at: [Link]
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Introduction: The Significance of Brominated Triazolopyridinones
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Tautomerism in 7-methyl-triazolo[4,3-a]pyridin-3(2H)-one Systems: A Guide to Structural Elucidation and Equilibrium Control
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a critical phenomenon in medicinal chemistry that profoundly influences a molecule's physicochemical properties, receptor interactions, and pharmacokinetic profile.[1][2] The 7-methyl-triazolo[4,3-a]pyridin-3(2H)-one scaffold, a key heterocyclic system in drug discovery, exhibits complex tautomeric behavior. This guide provides a comprehensive technical overview of the potential tautomeric forms of this system, detailing the experimental and computational methodologies required for their definitive characterization. As a senior application scientist, the focus is not merely on protocol but on the underlying causality—explaining why specific techniques are chosen and how they provide self-validating data to understand and potentially control the tautomeric equilibrium, a crucial step in rational drug design.
The Significance of Tautomerism in Heterocyclic Drug Candidates
Tautomers are distinct chemical species that readily interconvert, most commonly through the migration of a proton (prototropic tautomerism).[3] This is not to be confused with resonance, which describes the delocalization of electrons within a single chemical entity.[3] For drug development professionals, understanding a molecule's dominant tautomeric form is paramount, as different tautomers can exhibit varied:
-
Biological Activity: Altered hydrogen bonding patterns can dramatically change a molecule's affinity for its biological target.
-
Physicochemical Properties: Solubility, pKa, lipophilicity (logP), and crystal packing can all differ between tautomers, impacting a drug's formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4][5]
-
Metabolic Stability: One tautomer may be more susceptible to metabolic enzymes than another.
The triazolo[4,3-a]pyridine core is a privileged scaffold found in numerous biologically active compounds.[6][7] The introduction of a carbonyl group at the 3-position creates the potential for significant tautomeric equilibria, which must be thoroughly understood for successful drug development.
Potential Tautomeric Forms of 7-methyl-triazolo[4,3-a]pyridin-3(2H)-one
The primary tautomerism in this system is the amide-iminol equilibrium. However, the fused heterocyclic nature also allows for annular prototropic tautomerism, where a proton can shift between the nitrogen atoms of the triazole ring. The three most plausible tautomers are:
-
Amide (Keto) Form (A): 7-methyl-[1][8][9]triazolo[4,3-a]pyridin-3(2H)-one. This form contains a classic amide functional group.
-
Iminol (Enol) Form (B): 7-methyl-[1][8][9]triazolo[4,3-a]pyridin-3-ol. This aromatic form possesses a hydroxyl group.
-
Annular Tautomer (C): 7-methyl-[1][8][9]triazolo[4,3-a]pyridin-3(1H)-one. A less common zwitterionic or polarized form.
The equilibrium between these forms is a delicate balance of electronics, aromaticity, and environmental factors.
Caption: Plausible tautomeric equilibria for the 7-methyl-triazolo[4,3-a]pyridin-3(2H)-one system.
Experimental Workflow for Tautomer Elucidation
A multi-pronged approach is essential for unambiguously characterizing the tautomeric landscape of the target molecule. The causality behind this workflow is to gather orthogonal data from different physical states (solution and solid) and under various conditions to build a complete, self-validating picture.
Caption: A self-validating workflow for comprehensive tautomer analysis.
Synthesis Protocol
The foundational step is the unambiguous synthesis of the target compound. A reliable method involves the cyclization of 2-hydrazinyl-4-methylpyridine with a carbonylating agent.
Protocol: Synthesis of 7-methyl-[1][8][9]triazolo[4,3-a]pyridin-3(2H)-one [9]
-
Reaction Setup: To a solution of 2-hydrazinyl-4-methylpyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile), add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq).
-
Causality: CDI is chosen as a safe and effective phosgene equivalent, reacting with the hydrazine to form an intermediate that readily cyclizes. Acetonitrile is a common polar aprotic solvent for this transformation.
-
Reaction Conditions: Heat the reaction mixture at 80 °C for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Workup & Purification: Cool the reaction to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Validation: The resulting solid should be triturated with a solvent like dichloromethane (DCM) or recrystallized to afford the pure product. Characterize via ¹H NMR and Mass Spectrometry to confirm the identity and purity before proceeding with tautomeric studies.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful technique for studying tautomeric equilibria in solution because it allows for the observation and quantification of different species simultaneously.[10][11][12][13]
-
¹H NMR: The key diagnostic signal is the exchangeable proton (N-H or O-H). In the amide form (A), an N-H proton is expected, typically as a broad singlet. The iminol form (B) would show a sharper O-H singlet. The chemical shifts of the pyridine ring protons will also differ subtly between tautomers due to changes in aromaticity and electron distribution.
-
¹³C NMR: This is often definitive. The amide tautomer (A) will exhibit a characteristic C=O signal in the range of 160-180 ppm. In contrast, the iminol tautomer (B) would lack this signal, instead showing a C-OH signal further upfield (e.g., 140-150 ppm) and a C=N signal.[8][14]
-
¹⁵N NMR: While more specialized, ¹⁵N NMR can provide unambiguous information about the protonation state of the nitrogen atoms, helping to distinguish between annular tautomers.
-
Experimental Choice: Running spectra in a non-interacting solvent like CDCl₃ versus a hydrogen-bond-accepting solvent like DMSO-d₆ is crucial. The choice of solvent can itself shift the equilibrium, providing valuable data.
X-ray Crystallography This technique provides an unequivocal snapshot of the molecule's structure in the solid state.[6][7][15]
-
Causality: By precisely locating all atoms, including hydrogen atoms (with high-resolution data), crystallography can definitively identify which tautomer is present in the crystal lattice. It will clearly distinguish between a C=O double bond (amide) and a C-O single bond (iminol) and locate the associated proton on either a nitrogen or oxygen atom.
-
Limitation: The solid-state structure may be governed by crystal packing forces and may not represent the dominant tautomer in solution, where the molecule is solvated.[4] Therefore, it must be used in conjunction with solution-state methods like NMR.
Key Factors Influencing the Tautomeric Equilibrium
The preference for one tautomer over another is not absolute and is highly dependent on the environment.
Solvent Effects
The choice of solvent is arguably the most critical factor influencing tautomeric equilibrium in solution.[16][17][18][19][20][21]
-
Polar Protic Solvents (e.g., Water, Methanol): These solvents can form hydrogen bonds with both the H-bond donor (N-H) and acceptor (C=O) sites of the amide tautomer, often leading to its stabilization.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents are good H-bond acceptors and can stabilize the N-H of the amide form. The high dielectric constant also favors more polar species, which is typically the amide tautomer.
-
Non-polar Solvents (e.g., Chloroform, Cyclohexane): In these environments, intramolecular hydrogen bonding can become a dominant stabilizing factor. If the iminol form can form a stable intramolecular H-bond, its population may increase. Generally, less polar tautomers are favored.
| Solvent Type | Expected Dominant Tautomer | Rationale for Stabilization |
| Polar Protic (H₂O, MeOH) | Amide (Keto) | Strong intermolecular hydrogen bonding with the C=O and N-H groups. |
| Polar Aprotic (DMSO, MeCN) | Amide (Keto) | Stabilization of the polar amide group via dipole-dipole interactions. |
| Non-Polar (CHCl₃, C₆H₁₂) | Variable | Equilibrium shifts towards the less polar tautomer; intramolecular H-bonding can favor the iminol form. |
pH and Temperature
-
pH: The acidity or basicity of the medium can lead to protonation or deprotonation of the molecule, which will fundamentally alter the electronic structure and favor specific tautomers or ionized species.
-
Temperature: Variable-temperature (VT) NMR experiments can provide thermodynamic data (ΔH° and ΔS°) for the interconversion. This can reveal whether the process is enthalpy- or entropy-driven. If proton exchange is slow, distinct signals for each tautomer may be observed at low temperatures, which coalesce as the temperature is raised.
Computational Chemistry: A Predictive and Corroborative Tool
In silico calculations are indispensable for predicting tautomeric stability and rationalizing experimental results.[22][23]
Workflow: DFT Calculation of Tautomer Stability
-
Structure Generation: Build 3D structures of all plausible tautomers (A, B, C).
-
Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase using a suitable level of theory (e.g., B3LYP/6-31G(d,p)).
-
Frequency Calculation: Confirm that the optimized structures are true energy minima (no imaginary frequencies). This step also provides zero-point vibrational energies (ZPVE) and thermal corrections.
-
Solvation Modeling: Re-optimize each structure using a polarizable continuum model (PCM) to simulate the effect of a specific solvent (e.g., water, DMSO).[18]
-
Energy Comparison: Compare the Gibbs free energies (G) of the tautomers in both the gas phase and the chosen solvent. The tautomer with the lowest free energy is predicted to be the most stable.
Caption: Workflow for computational prediction of tautomeric stability.
Implications for Drug Design and Development
For the 7-methyl-triazolo[4,3-a]pyridin-3(2H)-one system, the tautomeric equilibrium has direct consequences:
-
Target Recognition: The amide form presents an H-bond donor (N-H) and an H-bond acceptor (C=O). The iminol form presents an H-bond donor (O-H) and an H-bond acceptor (pyridine N). This difference is critical for interaction with a receptor active site. A drug designed based on the wrong tautomer is likely to fail.
-
Solubility & Permeability: The more polar amide tautomer is expected to have higher aqueous solubility but potentially lower membrane permeability compared to the less polar, more aromatic iminol tautomer. Controlling the equilibrium can thus be a strategy to modulate the ADME profile.
Conclusion
The tautomerism of 7-methyl-triazolo[4,3-a]pyridin-3(2H)-one is a multifaceted problem that requires a synergistic combination of synthesis, spectroscopy, crystallography, and computational modeling for its complete resolution. Based on the general principles of heterocyclic chemistry, the polar amide (keto) form is expected to predominate in most biologically relevant (aqueous or polar) environments. However, this assumption must be rigorously validated. By following the integrated and self-validating workflow described in this guide, researchers and drug developers can gain a definitive understanding of this crucial structural aspect, enabling more informed decisions in the design and optimization of novel therapeutics based on this privileged scaffold.
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Al-Warhi, T., Al-Dies, A. M., Hagar, M., & El-Emam, A. A. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative. Molecules, 25(22), 5468. [Link]
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Wikipedia contributors. (2024). Tautomer. Wikipedia. [Link]
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Anonymous. (n.d.). Tautomerism in Alkyl and –OH Derivatives of Heterocycles Containing two Heteroatoms. Eklablog. [Link]
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Ihlenfeldt, W. D., Nicklaus, M. C., & Dhaked, D. K. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling, 56(10), 2036-2047. [Link]
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Katritzky, A. R., Ghiviriga, I., Oniciu, D. C., More O'Ferrall, R. A., & Walsh, S. M. (1996). Study of the enol–enaminone tautomerism of α-heterocyclic ketones by deuterium effects on 13 C chemical shifts. Journal of the Chemical Society, Perkin Transactions 2, (11), 2287-2292. [Link]
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Jezuita, A., Szatyłowicz, H., & Krygowski, T. M. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. International Journal of Molecular Sciences, 24(7), 6214. [Link]
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Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. (2016). Efficient Synthesis and X-ray Structure of[1][8][9]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules, 21(11), 1435. [Link]
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Bharatam, P. V., Valanju, O. R., Wani, A. A., & Dhaked, D. K. (2023). Importance of tautomerism in drugs. Drug Discovery Today, 28(4), 103494. [Link]
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Faham, S. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Medicon Analytica and Clinical Archives, 12(5), 462. [Link]
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Dhaked, D. K., & Bharatam, P. V. (2024). What impact does tautomerism have on drug discovery and development?. Expert Opinion on Drug Discovery, 19(1), 35-49. [Link]
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Dhaked, D. K., & Bharatam, P. V. (2024). What impact does tautomerism have on drug discovery and development?. Expert Opinion on Drug Discovery, 19(1), 35-49. [Link]
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Michalska, D., & Wysokiński, R. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridin-3-amine. Molecules, 27(19), 6649. [Link]
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Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]
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Jezuita, A., Wieczorkiewicz, P. A., Szatylowicz, H., & Krygowski, T. M. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Symmetry, 13(12), 2277. [Link]
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Camps, P., et al. (2002). Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone. Organic & Biomolecular Chemistry, (1), 1-5. [Link]
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Powling, J., & Bernstein, H. J. (1951). The Effect of Solvents on Tautomeric Equilibria. Journal of the American Chemical Society, 73(9), 4353-4356. [Link]
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Al-Dhayan, D. M., Al-Issa, S. A., & Asiri, A. M. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4′,3′:2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 12(3), 398. [Link]
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Kubota, S., & Uda, M. (1972). 1, 2, 4-Triazoles. II. The Tautomerism of 3-α-Pyridyl-1, 2, 4-triazoline-5-thione and Its Methyl Derivatives. Chemical and Pharmaceutical Bulletin, 20(10), 2096-2101. [Link]
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Chystiakov, A., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 34, 1-13. [Link]
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Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. In Advances in Heterocyclic Chemistry (Vol. 20, pp. 1-130). Academic Press. [Link]
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Elguero, J., & Perez-Torralba, M. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Semantic Scholar. [Link]
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Raposo, M. M., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(22), 12567-12577. [Link]
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Elguero, J., & Perez-Torralba, M. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]
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Abou-Zied, O. K. (2009). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. The Journal of Physical Chemistry A, 113(31), 8878-8884. [Link]
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Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Bohrium. [Link]
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An In-Depth Technical Guide to the Synthesis of 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one: A Strategic Approach to Core Starting Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Triazolo[4,3-a]pyridin-3(2H)-one Scaffold
The fused heterocyclic system of[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure and the presence of multiple nitrogen atoms provide a unique three-dimensional arrangement for interaction with various biological targets. The specific analogue, 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one, is a valuable building block in drug discovery, with the bromine atom serving as a versatile handle for further functionalization through cross-coupling reactions, and the methyl group influencing the molecule's lipophilicity and metabolic stability. This guide provides a comprehensive overview of the strategic selection of starting materials and a detailed synthetic pathway for the preparation of this important intermediate.
Retrosynthetic Analysis and Strategic Selection of Starting Materials
A logical retrosynthetic analysis of the target molecule, 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one, points to a key disconnection at the triazolone ring. This ring is readily formed from a suitably substituted 2-hydrazinylpyridine precursor. The core of the synthetic strategy, therefore, lies in the efficient preparation of 5-bromo-2-hydrazinyl-4-methylpyridine. This intermediate can, in turn, be derived from a 2-halo-5-bromo-4-methylpyridine, which itself can be synthesized from a more readily available aminopyridine derivative.
This leads to a proposed synthetic pathway starting from the commercially available 2-amino-4-methylpyridine. This starting material is strategically advantageous due to its relatively low cost and the well-established chemistry for its functionalization.
Caption: Retrosynthetic analysis of 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one.
The Synthetic Pathway: A Step-by-Step Elucidation
The forward synthesis is designed as a four-step sequence, commencing with the selective bromination of 2-amino-4-methylpyridine. This is followed by a Sandmeyer reaction to introduce a second bromine atom at the 2-position, which then undergoes nucleophilic substitution with hydrazine. The final step is an intramolecular cyclization to construct the desired triazolone ring.
Caption: Proposed synthetic pathway to 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine
The initial step involves the regioselective bromination of 2-amino-4-methylpyridine at the 5-position. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. The 3-position is sterically hindered by the adjacent methyl and amino groups, favoring bromination at the 5-position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a source of electrophilic bromine under mild conditions, minimizing over-bromination and other side reactions.[4][5]
Protocol:
-
Dissolve 2-amino-4-methylpyridine (1.0 eq.) in N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of N-Bromosuccinimide (NBS, 1.0 eq.) in DMF dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 8-10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to afford 2-amino-5-bromo-4-methylpyridine.
| Parameter | Value | Reference |
| Starting Material | 2-Amino-4-methylpyridine | [4][5] |
| Reagent | N-Bromosuccinimide (NBS) | [4][5] |
| Solvent | N,N-Dimethylformamide (DMF) | [4][5] |
| Temperature | 0 °C to Room Temperature | [4][5] |
| Reaction Time | 8-10 hours | [4][5] |
| Reported Yield | ~80% | [5] |
Step 2: Synthesis of 2,5-Dibromo-4-methylpyridine via Sandmeyer Reaction
The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a halide.[3] In this step, the amino group of 2-amino-5-bromo-4-methylpyridine is diazotized with sodium nitrite in the presence of hydrobromic acid to form a diazonium salt. This intermediate is then treated with a copper(I) bromide catalyst (generated in situ or added) to facilitate the displacement of the diazonium group with a bromide ion.[2]
Protocol:
-
Dissolve 2-amino-5-bromo-4-methylpyridine (1.0 eq.) in 48% aqueous hydrobromic acid and cool to -5 °C.
-
Add bromine (3.0 eq.) dropwise while maintaining the temperature below 0 °C.
-
Slowly add a solution of sodium nitrite (5.0 eq.) in water, keeping the internal temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour.
-
Carefully adjust the pH to ~13 with a 50% aqueous sodium hydroxide solution, maintaining a low temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Step 3: Synthesis of 5-Bromo-2-hydrazinyl-4-methylpyridine
The 2-bromo substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution. Hydrazine hydrate is a potent nucleophile that can displace the bromide ion at the 2-position to form the key hydrazinylpyridine intermediate. The reaction is typically carried out in a protic solvent like ethanol at elevated temperatures.[6]
Protocol:
-
To a solution of 2,5-dibromo-4-methylpyridine (1.0 eq.) in ethanol, add hydrazine hydrate (excess, e.g., 5-10 eq.).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent.
-
Dry the combined organic layers and concentrate to yield 5-bromo-2-hydrazinyl-4-methylpyridine.
Step 4: Synthesis of 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one
The final step is the cyclization of 5-bromo-2-hydrazinyl-4-methylpyridine to form the triazolone ring. This can be achieved using a variety of carbonylating agents. Carbonyldiimidazole (CDI) is a particularly effective reagent for this transformation as it is a solid, non-hygroscopic, and the byproducts are gaseous (imidazole and carbon dioxide), simplifying purification.
Protocol:
-
Dissolve 5-bromo-2-hydrazinyl-4-methylpyridine (1.0 eq.) in an anhydrous aprotic solvent such as acetonitrile.
-
Add 1,1'-Carbonyldiimidazole (CDI, ~1.2 eq.) portion-wise to the solution.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography to obtain the final product, 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one.
Conclusion and Future Perspectives
The synthetic route outlined in this guide provides a robust and reliable method for the preparation of 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one from readily available starting materials. The strategic choice of a four-step sequence involving bromination, a Sandmeyer reaction, hydrazinolysis, and cyclization allows for the efficient construction of this valuable heterocyclic building block. The versatility of the bromo substituent in the final product opens up numerous avenues for further derivatization, making it a key intermediate for the synthesis of a diverse range of compounds with potential applications in drug discovery and materials science. Further optimization of reaction conditions and the exploration of alternative, more environmentally benign reagents could enhance the overall efficiency and sustainability of this synthetic process.
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- 2-Chloro-4-Bromo-5-methylpyridine as a Key Intermediate in Synthesis. (2025, November 25). ChemPacific.
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
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- 2-Bromo-5-chloro-4-methylpyridine. AOBChem.
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Methodological & Application
The Strategic Utility of 6-Bromo-7-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one as a Versatile Intermediate in Modern Drug Discovery
Abstract
This comprehensive guide serves as an in-depth application note for researchers, medicinal chemists, and process development scientists on the strategic use of 6-Bromo-7-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (1) . We will explore its chemical properties, plausible synthetic pathways, and its pivotal role as a chemical intermediate. The core focus will be on its application in palladium-catalyzed cross-coupling reactions, providing detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This document is designed to bridge the gap between theoretical potential and practical application, enabling the seamless integration of this valuable building block into drug discovery and development programs.
Introduction: A Scaffold of Interest
The 1,2,4-triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The presence of a bromine atom at the 6-position of this fused ring system in 6-Bromo-7-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (1) offers a versatile handle for the introduction of molecular diversity through modern cross-coupling chemistry. This makes it a highly valuable intermediate for the synthesis of complex molecules, particularly in the development of novel therapeutic agents.[1] The methyl group at the 7-position provides steric and electronic modulation, while the pyridinone core can engage in crucial hydrogen bonding interactions within biological targets.
A critical point of clarification is the distinction from its isomer, 6-Bromo-7-methyl-[1][2][3]triazolo[1,5-a]pyridine. The [4,3-a] isomer, the subject of this guide, possesses a lactam functionality which significantly influences its electronic properties and reactivity.
Compound Profile:
| Property | Value | Reference |
| IUPAC Name | 6-Bromo-7-methyl-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one | [4] |
| CAS Number | 1428532-83-5 | [4] |
| Molecular Formula | C₇H₆BrN₃O | [5] |
| Molecular Weight | 228.05 g/mol | [5] |
| Appearance | Off-white to pale yellow solid (typical) | |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO, NMP) |
Synthesis of the Intermediate
Proposed Synthetic Pathway
A logical approach to the synthesis of the triazolo[4,3-a]pyridin-3(2H)-one core involves the reaction of a 2-hydrazinopyridine derivative with a carbonylating agent.
Caption: Proposed synthesis of the target intermediate (1).
Experimental Protocol (Prophetic)
Step 1: Synthesis of 2-Hydrazino-5-bromo-4-methylpyridine
-
To a stirred solution of 2-amino-5-bromo-4-methylpyridine (1.0 eq) in concentrated hydrochloric acid at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid.
-
Slowly add the diazonium salt solution to the tin(II) chloride solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Basify the mixture with a concentrated aqueous solution of sodium hydroxide until a pH of >12 is reached, keeping the temperature below 20 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydrazine, which can often be used in the next step without further purification.
Step 2: Cyclization to 6-Bromo-7-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (1)
-
Dissolve the crude 2-hydrazino-5-bromo-4-methylpyridine (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add a suitable base, such as triethylamine or diisopropylethylamine (2.5 eq).
-
To this solution, add a carbonylating agent like triphosgene (0.4 eq) or carbonyldiimidazole (CDI) (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the title compound 1 .
Application in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 6-position of compound 1 is strategically positioned for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. This is a cornerstone of modern medicinal chemistry for the rapid generation of analog libraries.[3][7]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming biaryl and heteroaryl-aryl structures by reacting an organoboron species with an organic halide.[8][9]
Caption: General scheme for Suzuki-Miyaura coupling of intermediate (1).
Detailed Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add 6-bromo-7-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (1) (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (2.0-3.0 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 eq) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.05-0.10 eq).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by silica gel chromatography to obtain the desired coupled product.
Table of Representative Suzuki-Miyaura Reaction Conditions:
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yields |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | Good to Excellent |
| PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | Good to Excellent |
| SPhos Pd G2 | K₃PO₄ | 2-MeTHF/H₂O | 80 | Excellent |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, allowing for the coupling of amines with aryl halides.[10][11] This reaction is instrumental in synthesizing anilines and related structures that are prevalent in pharmaceuticals.[3]
Caption: General scheme for Buchwald-Hartwig amination of intermediate (1).
Detailed Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq) and the appropriate phosphine ligand (e.g., XPhos, 0.02-0.10 eq).
-
Add 6-bromo-7-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (1) (1.0 eq), the amine (1.1-1.5 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4-2.0 eq).
-
Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Seal the vessel and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and quench carefully with saturated aqueous ammonium chloride solution.
-
Dilute with water and an organic solvent (e.g., ethyl acetate) and separate the layers.
-
Extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product via silica gel chromatography.
Table of Representative Buchwald-Hartwig Reaction Conditions:
| Pd Precatalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | 1,4-Dioxane | 110 |
| BrettPhos Pd G3 | Cs₂CO₃ | t-Amyl alcohol | 90 |
Safety and Handling
As with any halogenated heterocyclic compound, appropriate safety precautions should be taken when handling 6-Bromo-7-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound should be kept in a tightly sealed container.
For related compounds, hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[12] Similar precautions should be taken for the title compound.
Conclusion
6-Bromo-7-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one is a strategically valuable intermediate for the synthesis of complex, biologically active molecules. Its utility is primarily demonstrated through its participation in robust and versatile palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their synthetic campaigns, accelerating the discovery and development of new chemical entities.
References
-
Unlock the Potential of 6-Bromo-7-methyl[1][2][3]triazolo[1,5-a]pyridine. [Source Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
University of Leeds. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]
-
Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. [Link]
-
Yoneda Labs. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
National Center for Biotechnology Information. Utility of 6-aza-2-thiothymine in the synthesis of novel[1][2][3]triazolo[4,3-b][1][2][3]triazin-7-one derivatives. [Link]
-
PubChem. 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one. [Link]
Sources
- 1. 6-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. 6-bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | 1428532-83-5 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. Utility of 6-aza-2-thiothymine in the synthesis of novel [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. 6-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine | 1172534-83-6 [sigmaaldrich.com]
6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one in kinase inhibitor screening
Application Notes & Protocols
Topic: 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one in Kinase Inhibitor Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Triazolopyridine Scaffold in Kinase Inhibitor Discovery
The protein kinase family, comprising over 500 members in the human genome, represents one of the most critical and extensively pursued classes of drug targets, particularly in oncology.[1][2] Kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases.[3][4] The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized cancer therapy.[5][6]
Within the vast chemical space of kinase inhibitors, heterocyclic scaffolds are of paramount importance. The[7][8][9]triazolo[4,3-a]pyridine scaffold, in particular, has emerged as a "privileged" structure in medicinal chemistry.[10] Derivatives of this core have been successfully developed as potent inhibitors for a range of kinases, including c-Met and Smoothened (Smo).[10][11][12][13] This application note provides a detailed guide for the utilization of 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one , a key intermediate and potential pharmacophore, in comprehensive kinase inhibitor screening campaigns.
This document will guide researchers through the principles of kinase inhibition, provide detailed protocols for both biochemical and cell-based screening assays, and offer insights into data interpretation and troubleshooting. The methodologies described herein are designed to be robust and adaptable, enabling the thorough evaluation of this compound and its derivatives as potential kinase inhibitors.
Compound Profile: 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one
This compound serves as a versatile building block for chemical library synthesis.[14] The strategic placement of the bromine atom allows for further chemical modifications through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The triazolopyridinone core itself presents key hydrogen bond donors and acceptors that can interact with the highly conserved hinge region of the kinase ATP-binding pocket.[6]
| Property | Value |
| CAS Number | 1428532-83-5[15] |
| Molecular Formula | C₇H₆BrN₃O |
| Molecular Weight | 228.05 g/mol [16] |
| Structure | A fused bicyclic heterocycle containing a triazolone ring fused to a pyridine ring, with bromo and methyl substituents. |
Part 1: Biochemical Assays for Direct Kinase Inhibition
Biochemical assays are the cornerstone of initial kinase inhibitor screening. They provide a direct measure of a compound's ability to inhibit the catalytic activity of a purified, isolated kinase enzyme.[17] This approach is essential for determining intrinsic potency (e.g., IC₅₀) and for understanding the mechanism of inhibition without the complexities of a cellular environment.[18]
Several robust high-throughput screening (HTS) technologies are available, each with distinct advantages. We will focus on three widely adopted, non-radioactive methods: Luminescence-based ATP quantification, Homogeneous Time-Resolved Fluorescence (HTRF), and Mobility Shift Assays.
Workflow for Biochemical Kinase Screening
Caption: General workflow for a biochemical kinase inhibitor assay.
Protocol 1: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
Principle: This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction after phosphorylation.[9] A proprietary luciferase enzyme uses the remaining ATP to generate a luminescent signal.[19] Therefore, the luminescent signal is inversely proportional to kinase activity; high luminescence indicates low kinase activity (inhibition).[2][20]
Materials:
-
6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one
-
Purified target kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
White, opaque 384-well assay plates
-
Luminometer
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
For the assay, further dilute the compound solutions in kinase reaction buffer to the desired starting concentration (e.g., 100 µM), ensuring the final DMSO concentration in the assay is ≤1%.
-
-
Kinase Reaction Setup (10 µL final volume):
-
Add 2.5 µL of diluted compound or vehicle (DMSO in buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of a 4X kinase solution (pre-diluted in kinase reaction buffer).
-
Add 2.5 µL of a 4X substrate solution (pre-diluted in kinase reaction buffer).
-
Mix gently by shaking the plate for 30 seconds.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution (at a concentration near the Kₘ for the target kinase).
-
Seal the plate and incubate for 60-120 minutes at room temperature.
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® Reagent to room temperature.
-
Add 10 µL of Kinase-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to ensure cell lysis and signal stabilization.
-
Incubate at room temperature for an additional 10 minutes to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate-reading luminometer.
-
Protocol 2: HTRF® Kinase Assay
Principle: Homogeneous Time-Resolved Fluorescence (TR-FRET) is a robust technology for studying molecular interactions.[3][7] In a kinase assay, a biotinylated substrate is phosphorylated by the kinase. Upon stopping the reaction, two detection reagents are added: a europium cryptate-labeled anti-phospho-specific antibody (donor) and streptavidin-XL665 (acceptor).[21] When the substrate is phosphorylated, the donor and acceptor are brought into proximity, allowing for FRET to occur. The resulting signal is proportional to the level of substrate phosphorylation.[22]
Materials:
-
6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one
-
Purified target kinase
-
Biotinylated peptide substrate (e.g., Poly-GT-biotin for tyrosine kinases)[7]
-
ATP
-
HTRF® KinEASE™ Kit (Cisbio) or equivalent components
-
HTRF® enzymatic and detection buffers
-
Low-volume, white 384-well assay plates
-
HTRF-compatible plate reader
Step-by-Step Protocol:
-
Compound and Reagent Preparation:
-
Prepare serially diluted compound as described in Protocol 1.
-
Prepare working solutions of kinase, biotinylated substrate, and ATP in the supplemented enzymatic buffer.
-
-
Kinase Reaction (20 µL final volume):
-
Add 5 µL of diluted compound or vehicle to the wells.
-
Add 5 µL of the kinase solution.
-
Add 5 µL of the biotinylated substrate solution.
-
Incubate for 15 minutes at room temperature.[22]
-
Initiate the reaction by adding 5 µL of the ATP solution.[23]
-
Seal the plate and incubate for 30-60 minutes at room temperature.
-
-
Detection:
-
Prepare the detection mix by combining the europium cryptate-labeled antibody and streptavidin-XL665 in HTRF detection buffer (which contains EDTA to stop the reaction).[21]
-
Add 20 µL of the detection mix to each well.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.[7]
-
-
Signal Reading:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor) following excitation at 337 nm.[7]
-
The HTRF ratio (665 nm / 620 nm * 10,000) is calculated, which corrects for well-to-well variability and compound interference.
-
Protocol 3: Mobility Shift Kinase Assay (e.g., Caliper LabChip®)
Principle: This microfluidic-based assay measures the conversion of a fluorescently labeled peptide substrate to its phosphorylated product.[24] The reaction mixture is sipped onto a microfluidic chip where an electric field is applied. Due to the addition of a negatively charged phosphate group, the phosphorylated product has a different charge-to-mass ratio and migrates at a different velocity than the unphosphorylated substrate.[25][26] The amounts of substrate and product are quantified by laser-induced fluorescence, and the percent conversion is calculated.
Materials:
-
6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one
-
Purified target kinase
-
Fluorescently labeled peptide substrate (e.g., FITC-labeled)
-
ATP and MgCl₂
-
Kinase reaction buffer
-
Stop solution (e.g., 100 mM HEPES, 10 mM EDTA, 0.015% Brij-35)[26]
-
384-well assay plates
-
Caliper Life Sciences LabChip® EZ Reader or similar microfluidic instrument
Step-by-Step Protocol:
-
Compound and Reagent Preparation:
-
Prepare serially diluted compound as previously described.
-
Prepare a 2X enzyme solution and a 2X substrate/ATP solution in kinase buffer.
-
-
Kinase Reaction (20 µL final volume):
-
Add 5 µL of diluted compound or vehicle to the wells.
-
Add 10 µL of the 2X enzyme solution.
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution.
-
Incubate the plate at 28-30°C for 60-90 minutes.[26]
-
-
Reaction Termination:
-
Stop the reaction by adding 20 µL of stop solution to each well.
-
-
Data Acquisition:
-
Place the 384-well plate into the Caliper instrument.
-
The instrument's sipper will aspirate a small volume (nL) from each well onto the microfluidic chip.
-
The software automatically applies the voltage, separates the substrate and product peaks, and calculates the ratio of product to the sum of substrate and product to determine the percentage of conversion.[27]
-
Part 2: Cell-Based Assays for Cellular Efficacy and Target Engagement
While biochemical assays are crucial for determining direct enzymatic inhibition, they do not predict a compound's performance in a biological system.[18] Cell-based assays are essential for evaluating critical drug-like properties such as membrane permeability, interaction with intracellular ATP concentrations, and potential off-target effects.[5][28]
Workflow for Cell-Based Kinase Screening
Caption: General workflow for a cell-based kinase inhibitor assay.
Protocol 4: Cellular Phosphorylation Assay (ELISA-based)
Principle: This assay measures the ability of a compound to inhibit a specific kinase within its native cellular signaling pathway.[29] Cells are treated with the compound, then stimulated to activate the kinase pathway of interest. The cells are then lysed, and the level of phosphorylation of a specific downstream substrate is quantified using a sandwich ELISA format with a phospho-specific antibody.
Materials:
-
6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one
-
Relevant cell line expressing the target kinase (e.g., A549, MCF-7)[11]
-
Cell culture medium, FBS, and supplements
-
Stimulant to activate the kinase pathway (e.g., growth factor like HGF or EGF)
-
Cell lysis buffer
-
Phospho-substrate and total-substrate ELISA kit (e.g., from R&D Systems, Cell Signaling Technology)
-
96-well clear tissue culture plates
-
Microplate reader (absorbance or fluorescence)
Step-by-Step Protocol:
-
Cell Plating:
-
Seed cells in a 96-well plate at a density that will result in an 80-90% confluent monolayer the next day.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
The next day, remove the growth medium and replace it with a serum-free medium for 2-4 hours to starve the cells and reduce basal signaling.
-
Prepare serial dilutions of the compound in serum-free media.
-
Add the diluted compound to the cells and incubate for 1-2 hours at 37°C.
-
-
Pathway Stimulation:
-
Add the appropriate growth factor or stimulant to the wells to activate the target kinase.
-
Incubate for the optimal time to induce substrate phosphorylation (typically 5-30 minutes).
-
-
Cell Lysis and ELISA:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Transfer the lysates to the ELISA plate pre-coated with a capture antibody for the substrate protein.
-
Proceed with the ELISA protocol as per the manufacturer's instructions. This typically involves:
-
Incubation with the cell lysate.
-
Washing steps.
-
Addition of a detection antibody (specific for the phosphorylated site).
-
Washing steps.
-
Addition of a secondary HRP-conjugated antibody.
-
Addition of a colorimetric or fluorometric substrate.
-
Stopping the reaction and reading the signal on a plate reader.
-
-
-
Data Normalization:
-
Run a parallel ELISA plate using an antibody that detects the total (phosphorylated and unphosphorylated) substrate protein to normalize for any differences in cell number per well.
-
Protocol 5: Cell Proliferation / Viability Assay
Principle: Many cancer cell lines are "addicted" to the signaling output of a particular oncogenic kinase for their survival and proliferation.[29] Inhibition of this kinase leads to cell cycle arrest or apoptosis. This assay measures the effect of the compound on cell viability after a prolonged incubation period (e.g., 72 hours).
Materials:
-
6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one
-
Kinase-dependent cancer cell line (e.g., BaF3 cells engineered to be dependent on an oncogenic kinase)[29]
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or SRB)[30]
-
96-well clear or opaque tissue culture plates
Step-by-Step Protocol:
-
Cell Plating:
-
Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) in their complete growth medium.
-
Allow cells to attach and begin growing for 12-24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound in the complete growth medium.
-
Add the diluted compound to the cells. Include vehicle-only wells (negative control) and wells with a known cytotoxic agent (positive control).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
-
Viability Measurement (Example using CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate-reading luminometer. The signal is directly proportional to the number of viable cells.
-
Data Analysis and Interpretation
For all assays, data should be normalized to controls. The percentage of inhibition is typically calculated as follows:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))
The normalized data is then plotted against the logarithm of the inhibitor concentration, and a sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of inhibitor required to reduce the kinase activity or cellular response by 50%).
Summary of Expected Data Outputs:
| Assay Type | Primary Readout | Key Parameter | Interpretation |
| Biochemical (e.g., Kinase-Glo®) | Luminescence | Biochemical IC₅₀ | Intrinsic potency of the compound against the purified enzyme. |
| Cellular Phosphorylation | Absorbance/Fluorescence | Cellular IC₅₀ | Potency in inhibiting the target kinase within a living cell. |
| Cell Proliferation | Luminescence/Absorbance | GI₅₀ / IC₅₀ | Functional consequence of kinase inhibition on cell growth/viability. |
A potent compound will typically show a low nanomolar to micromolar IC₅₀ in biochemical assays. An effective drug candidate should also demonstrate comparable potency in cell-based assays, indicating good cell permeability and activity at intracellular ATP concentrations.
References
- Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC - NIH. (n.d.).
- Exploring the Scaffold Universe of Kinase Inhibitors | Journal of Medicinal Chemistry. (n.d.).
- Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11).
- Kinase-Glo™ Luminescent Kinase Assay: Detect Virtually Any Kinase - Promega Corporation. (n.d.).
- HTRF KinEASE TK Kit, 1,000 Assay Points - Revvity. (n.d.).
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PubMed Central. (n.d.).
- Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC - NIH. (2017, May 3).
- Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024, August 13).
- Cell-based test for kinase inhibitors - INiTS. (2020, November 26).
- Technology - Nanosyn. (n.d.).
- HTRF ® Kinase Assay Protocol | Download Table - ResearchGate. (n.d.).
- Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs. (n.d.).
- Kinase Screening & Profiling Services - Creative Biogene. (n.d.).
- (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2025, August 6).
- How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio - YouTube. (2018, March 29).
- Mobility-Shift kinase assay: Compounds of the examples provided herein were assessed for their ability to inhibit Syk kinase by utilizing Caliper Life Sciences' proprietary LabChip technology. - PubChem. (n.d.).
- Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery - BPS Bioscience. (n.d.).
- Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors - bioRxiv. (2023, March 20).
- Caliper Assay: All assays were performed in 384-well microtiter plates. - PubChem. (n.d.).
- A deep learning based scaffold hopping strategy for the design of kinase inhibitors - ChemRxiv. (n.d.).
- Assay in Summary_ki - BindingDB. (n.d.).
- How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10).
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14).
- Luminescence Assays: Types, Mechanism & Applications | Danaher Life Sciences. (n.d.).
- Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372 - Promega Corporation. (n.d.).
- Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - NIH. (n.d.).
-
Discovery of[7][8][9]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from
- Kinase Screening Assay Services - Reaction Biology. (n.d.).
- Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012, May 1).
- Kinase Activity Assays - Promega Corporation. (n.d.).
- Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC - NIH. (n.d.).
-
Unlock the Potential of 6-Bromo-7-methyl[7][8][9]triazolo[1,5-a]pyridine. (n.d.). Retrieved from
- Caliper Microfluidics TECHNICAL BRIEF - Confluence Discovery Technologies. (n.d.).
- SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors - ResearchGate. (n.d.).
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC - NIH. (n.d.). Retrieved from
-
6-bromo-7-methyl-[7][8][9]triazolo[4,3-a]pyridin-3(2H)-one | 1428532-83-5 - ChemicalBook. (2025, July 16). Retrieved from
-
6-Bromo-3-(trifluoromethyl)-[7][8][9]triazolo[4,3-a]pyridine - MySkinRecipes. (n.d.). Retrieved from
-
Discovery of[7][8][9]triazolo[4,3-a]pyridines as potent Smoothened inhibitors targeting the Hedgehog pathway with improved antitumor activity in vivo - DOI. (2020, August 15). Retrieved from
-
6-Bromo-7-methyl-[7][8][9]triazolo[1,5-a]pyridine - Sigma-Aldrich. (n.d.). Retrieved from
-
6-(1-(8-Fluoro-6-(1-methyl‑1H‑pyrazol-4-yl)-[7][8][9]triazolo[4,3‑a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)‑one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity - ACS Figshare. (n.d.). Retrieved from
-
6-Bromo-7-methyl-[7][8][9]triazolo[1,5-a]pyridine - CymitQuimica. (n.d.). Retrieved from
-
1782729-97-8|6-BROMO-2-METHYL-[7][8][9]TRIAZOLO[4,3-A]PYRIDIN-3(2H)-ONE. (n.d.). Retrieved from
-
7-bromo-6-methyl-[7][8][9]triazolo[4, 3-a]pyridin-3(2H)-one - ChemBK. (n.d.). Retrieved from
-
Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[7][8][9]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5( - ACS Publications - American Chemical Society. (2016, January 26). Retrieved from
-
7-Bromo-3-methyl-[7][8][9]triazolo[4,3-a]pyridine - ChemScene. (n.d.). Retrieved from
-
(PDF) The Discovery of 7-Methyl-2-[(7-methyl[7][8][9]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one. (n.d.). Retrieved from
- Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - NIH. (n.d.).
Sources
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- 25. AID 1257934 - Mobility-Shift kinase assay: Compounds of the examples provided herein were assessed for their ability to inhibit Syk kinase by utilizing Caliper Life Sciences' proprietary LabChip technology. The off-chip incubation mobility-shift kinase assay uses a microfluidic chip to measure the conversion of a fluorescent peptide substrate to a phosphorylated product. The reaction mixture, from a microtiter plate well, is introduced through a capillary sipper onto the chip, where the nonphosphorylated substrate and phosphorylated product are separated by electrophoresis and detected via laser induced fluorescence. The signature of the fluorescence signal over time reveals the extent of the reaction. The phosphorylated product migrates through the chip faster than the non-phosphorylated substrate, and signals from the two forms of the peptide appear as distinct peaks. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. AID 1344107 - Caliper Assay: All assays were performed in 384-well microtiter plates. Each assay plate contained 8-point serial dilutions for 40 test compounds, as well as four 8-point serial dilutions of staurosporine as a reference compound, plus 16 high and 16 low controls. Liquid handling and incubation steps were done on a Thermo CatX workstation equipped with Innovadyne Nanodrop Express. Between pipetting steps, tips were cleaned in wash cycles using wash buffer. The assay plates were prepared by addition of 50 nL per well of compound solution in 90% DMSO. The kinase reactions were started by stepwise addition of 4.5 μL per well of peptide/ATP-solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 4 μM ATP, 4 μM peptide (FITC-Ahx-EAIYAAPFAKKK-NH2)) and 4.5 μL per well of enzyme solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 3.5 nM ABL (ABL(64-515), produced in-house from E. coli)). Kinase reactions were incubated at 30 °C. for 60 minutes and subsequently terminated by addition of 16 μL per well of stop solution (100 mM HEPES pH 7.5, 5% DMSO, 0.1% Caliper coating reagent, 10 mM EDTA, and 0.015% Brij35). Plates with terminated kinase reactions were transferred to the Caliper LC3000 workstations for reading. Phosphorylated and unphosphorylated peptides were separated using the Caliper microfluidic mobility shift technology. Briefly, samples from terminated kinase reactions were applied to the chip. Analytes are transported through the chip by constant buffer flow and the migration of the substrate peptide is monitored by the fluorescence signal of its label. Phosphorylated peptide (product) and unphosphorylated peptide (substrate) are separated in an electric field by their charge/mass ratio. - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 30. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
Suzuki coupling reactions with 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one
An Application Guide and Protocol for the Palladium-Catalyzed Suzuki-Miyaura Coupling of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one
Introduction: The Significance of the Triazolopyridine Scaffold
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique three-dimensional structure and hydrogen bonding capabilities allow it to serve as a versatile core for developing potent and selective therapeutic agents. The functionalization of this core is paramount for modulating pharmacological properties. Among the various methods for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability, mild conditions, and exceptional tolerance of diverse functional groups.[2][4]
This guide provides a detailed technical overview and actionable protocols for the Suzuki coupling of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one with various aryl and heteroaryl boronic acids. As a Senior Application Scientist, this document is designed to bridge theory with practice, offering researchers and drug development professionals the insights needed to successfully implement and optimize these critical synthetic transformations.
Reaction Overview
The fundamental transformation involves the palladium-catalyzed reaction between the 6-bromo-triazolopyridinone electrophile and an organoboron nucleophile, typically a boronic acid or a boronate ester, in the presence of a base to form a new C-C bond.
General Scheme:
Figure 1: General scheme for the Suzuki-Miyaura coupling of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one.
The Catalytic Cycle: A Mechanistic Deep Dive
The efficacy of the Suzuki reaction is rooted in a well-defined catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[5][6] Understanding this cycle is crucial for rational troubleshooting and optimization.
-
Oxidative Addition : The cycle begins with the active 14-electron Pd(0) complex, which undergoes oxidative addition into the carbon-bromine bond of the 6-bromo-triazolopyridinone. This is often the rate-determining step and results in a square planar Pd(II) intermediate.[5][7] The reactivity of aryl halides in this step generally follows the trend I > Br > Cl.[2]
-
Transmetalation : This step involves the transfer of the organic group (R²) from the boron atom to the palladium center. The base plays a critical role here; it activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [R²B(OH)₃]⁻), which then reacts with the Pd(II) complex to displace the halide.[3][4][8][9]
-
Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) intermediate. The two organic ligands (the triazolopyridinone and the R² group) couple to form the desired product, and the palladium catalyst is regenerated in its active Pd(0) state, ready to begin a new cycle.[5][6]
Key Parameters and Optimization: A Scientist's Guide
The success of the coupling reaction hinges on the judicious selection of several key components.
Palladium Catalyst and Ligand Selection
The choice of the palladium source and its associated ligand is critical. While simple catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a separate Pd(0) or Pd(II) precatalyst with a specialized phosphine ligand.[4]
-
Precatalysts : Pd₂(dba)₃ and Pd(OAc)₂ are common choices. Pd(II) precatalysts are reduced in situ to the active Pd(0) species.[1]
-
Ligands : The ligand stabilizes the palladium center and modulates its reactivity.
-
Electron-rich and Bulky Ligands : Ligands like XPhos, SPhos, or tricyclohexylphosphine (PCy₃) are often superior for coupling heteroaryl bromides.[10] Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates the oxidative addition step.[5]
-
Bidentate Ligands : Ligands such as dppf ([1,1'-Bis(diphenylphosphino)ferrocene]) are also highly effective and can offer greater stability to the catalytic complex.[11]
-
The Crucial Role of the Base
The base is not a mere spectator; it is essential for the transmetalation step.[2][9] The choice of base can dramatically affect reaction rates and yields.
-
Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃) : These are the most common bases, typically used in aqueous solutions. They are effective at forming the reactive boronate species. K₂CO₃ is a cost-effective and reliable first choice.[10]
-
Phosphates (K₃PO₄) : A stronger base than carbonates, K₃PO₄ is often used under anhydrous conditions or for less reactive boronic acids. It can be particularly useful if the substrate has base-sensitive functional groups where prolonged exposure to aqueous carbonate is detrimental.[12]
-
Fluorides (KF, CsF) : Fluoride ions can also activate boronic acids and are sometimes used, especially if base-labile groups like esters are present.[4]
Solvent Systems
The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).
-
Ethers : Dioxane and tetrahydrofuran (THF) are classic solvents for Suzuki couplings. They are often used with an aqueous base solution (e.g., 4:1 dioxane:water).[10][13]
-
Aromatics : Toluene can be effective, especially for higher-temperature reactions.
-
Amides : Solvents like DMF or DMAc can be useful for substrates with poor solubility in ethers, but they can be more difficult to remove during workup.[1]
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one with a generic arylboronic acid.
Materials:
-
6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
XPhos (0.08 equiv, 8 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ethyl Acetate (for extraction)
-
Hexanes (for chromatography)
-
Silica Gel
Procedure:
-
Reaction Setup : To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one, the arylboronic acid, Pd₂(dba)₃, and XPhos.
-
Addition of Base and Solvents : Add solid potassium carbonate to the flask. Subsequently, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Causality Note: The order of addition is important. Adding the solvent last helps ensure a homogeneous mixture from the start. Degassing is critical to remove oxygen, which can oxidize the Pd(0) catalyst and lead to side reactions like homocoupling.[10]
-
-
Degassing : Seal the flask and thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. Alternatively, use three cycles of freeze-pump-thaw for more sensitive reactions.
-
Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 2-12 hours).
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Causality Note: The aqueous wash removes the inorganic base and boron-containing byproducts.
-
-
Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 6-aryl-triazolo[4,3-a]pyridin-3(2H)-one.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions and outcomes for the coupling of 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one. Yields are illustrative and will vary based on the specific boronic acid and precise conditions.
| Entry | Boronic Acid (R-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 12 | 78 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (8) | K₂CO₃ (2.5) | Dioxane/H₂O | 85 | 4 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.0) | Dioxane/H₂O | 100 | 6 | 85 |
| 4 | 2-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (8) | K₃PO₄ (3.0) | Toluene | 110 | 8 | 88 |
Troubleshooting Common Issues
-
Low or No Conversion :
-
Cause : Inactive catalyst.
-
Solution : Ensure thorough degassing. Use a fresh bottle of catalyst/ligand. Increase catalyst loading or switch to a more active ligand system (e.g., a Buchwald ligand like XPhos).[10]
-
-
Protodeborylation of Boronic Acid :
-
Cause : The boronic acid hydrolyzes back to the corresponding arene before it can couple. This is common with electron-rich or certain heteroaryl boronic acids.[1]
-
Solution : Use anhydrous conditions with a base like K₃PO₄. Use a boronate ester (e.g., a pinacol ester) which is more stable.[14] Use a higher equivalent of the boronic acid (e.g., 2.0 equiv).
-
-
Homocoupling of Boronic Acid (R-R) :
-
Cause : Oxygen contamination oxidizing the boronic acid.
-
Solution : Improve the degassing procedure.
-
-
Difficult Purification :
-
Cause : Residual palladium or boron impurities.
-
Solution : During workup, an aqueous wash with a solution of cysteine or thiourea can help scavenge residual palladium. A diligent aqueous workup is key to removing most boron species.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and indispensable tool for the functionalization of the 6-Bromo-triazolo[4,3-a]pyridin-3(2H)-one core. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent, researchers can reliably synthesize a diverse library of novel compounds for further investigation in drug discovery and development. This guide provides a robust framework for achieving high-yielding, clean, and reproducible transformations.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
-
Pérez-Temprano, M. H., et al. (2008). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]
-
Lima, F., et al. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Saha, A., et al. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? Retrieved from [Link]
-
Saha, A., et al. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
-
Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
Szostak, M., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of... Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
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- 12. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
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- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Pharmacological Applications of Substituted Triazolopyridinones: A Guide for Researchers
Prepared by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the pharmacological applications of substituted triazolopyridinones. This guide offers in-depth technical insights, detailed experimental protocols, and the rationale behind methodological choices to facilitate the exploration of this promising class of compounds.
Introduction to Substituted Triazolopyridinones
Substituted triazolopyridinones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The fusion of a triazole and a pyridine ring creates a scaffold that can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological targets. This structural versatility has led to the development of compounds with applications in oncology, neuroscience, and infectious diseases. One of the most well-known drugs from this class is Trazodone, an antidepressant that functions primarily through the inhibition of serotonin reuptake transporters (SERT) and as an antagonist at 5-HT2A and 5-HT2C serotonin receptors.[1] This guide will delve into the key applications of substituted triazolopyridinones, providing detailed protocols to assess their therapeutic potential.
I. Anticancer Applications
Substituted triazolopyridinones have emerged as a promising scaffold for the development of novel anticancer agents.[2] Their mechanisms of action are varied and include the inhibition of key signaling pathways involved in tumor growth, proliferation, and survival.
A. Mechanism of Action: Targeting Key Kinases and Proteins
Several substituted triazolopyridinone derivatives have been identified as potent inhibitors of crucial proteins implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Bromodomain-containing protein 4 (BRD4).
-
EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a critical role in regulating cell growth and differentiation. Its aberrant activation is a hallmark of many cancers. Certain pyrazolo-[4,3-e][1][3][4]triazolopyrimidine derivatives have been shown to inhibit EGFR activation, leading to downstream effects on cell proliferation and survival.
-
BRD4 Inhibition: Bromodomain and extra-terminal domain (BET) proteins, particularly BRD4, are epigenetic readers that are crucial for the transcription of key oncogenes.[5] Triazolopyridine derivatives have been developed as potent BRD4 inhibitors, demonstrating excellent anti-cancer activity in preclinical models.[5]
-
Tankyrase Inhibition: Tankyrase (TNKS) is an enzyme involved in the WNT/β-catenin signaling pathway, which is often dysregulated in colorectal cancer.[6] A novel triazolopyridine derivative, TI-12403, has been identified as a selective TNKS1 inhibitor, leading to the stabilization of AXIN2 and a reduction in active β-catenin.[6]
B. Experimental Protocols for Anticancer Evaluation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[7]
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., HeLa, MCF-7) in complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).[1][8]
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the substituted triazolopyridinone in DMSO.
-
Perform serial dilutions of the compound in complete growth medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).[9]
-
Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| Compound X | HeLa | 5.8 ± 0.6 |
| Compound Y | MCF-7 | 2.1 ± 0.3 |
| Doxorubicin | HeLa | 0.2 ± 0.05 |
Table 1: Example of IC50 data for substituted triazolopyridinones.
This protocol determines if a compound inhibits the phosphorylation of EGFR, a key step in its activation.
Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size using gel electrophoresis.[10][11]
Protocol:
-
Cell Lysis:
-
Seed and treat cancer cells (e.g., A431, which overexpresses EGFR) with the test compound as described in the MTT assay protocol.
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[12]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Gel Electrophoresis and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[12]
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody against total EGFR and a loading control protein like GAPDH or β-actin.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize the p-EGFR signal to the total EGFR and loading control signals.
-
Experimental Workflow Diagram:
Caption: Western Blot Workflow for EGFR Inhibition.
This protocol evaluates the ability of a substituted triazolopyridinone to inhibit tumor growth in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored over time.[4][13]
Protocol:
-
Cell Preparation and Implantation:
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and vehicle control daily or on a predetermined schedule.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.[13]
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Weigh the tumors and perform further analysis (e.g., histology, Western blot) if desired.
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the compound.
-
II. Central Nervous System (CNS) Applications
The triazolopyridinone scaffold is a key feature of several CNS-active drugs, most notably the antidepressant Trazodone.[14][15] This has spurred interest in developing novel derivatives with tailored activities on various CNS targets.[16][17]
A. Mechanism of Action: Modulation of Neurotransmitter Receptors
The CNS effects of substituted triazolopyridinones are often mediated by their interaction with key neurotransmitter receptors, particularly those for serotonin (5-HT).
-
Serotonin Receptor Modulation: Many triazolopyridinone derivatives exhibit high potency at the 5-HT1A and 5-HT2A receptors, and some also interact with the dopamine D2 receptor. This multi-receptor profile can lead to atypical antipsychotic or antidepressant effects.
B. Experimental Protocols for CNS Activity Evaluation
This assay measures the affinity of a compound for a specific receptor.
Principle: A radiolabeled ligand with known affinity for the target receptor is competed off by the unlabeled test compound. The amount of radioligand displaced is proportional to the affinity of the test compound.[3][18]
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from cells or tissues expressing the receptor of interest (e.g., rat frontal cortex for 5-HT2A receptors).[3]
-
Homogenize the tissue in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membranes in assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand (e.g., [³H]ketanserin for 5-HT2A), and varying concentrations of the test compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).
-
Incubate the plate to allow binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Dry the filter plate and add scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration.
-
Determine the IC50 value of the test compound and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Signaling Pathway Diagram:
Caption: Mechanism of Action at Serotonergic Synapse.
This is a common behavioral test used to screen for antidepressant activity in rodents.[19][20][21][22]
Principle: Rodents placed in an inescapable cylinder of water will eventually adopt an immobile posture. Antidepressant compounds reduce the duration of immobility.[20][21]
Protocol:
-
Apparatus:
-
Use a transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
-
Procedure:
-
Administer the test compound or vehicle to mice (e.g., 30-60 minutes before the test).
-
Gently place each mouse into the cylinder for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.
-
-
Data Analysis:
-
Compare the mean duration of immobility between the treated and control groups using an appropriate statistical test (e.g., t-test or ANOVA).
-
III. Anti-inflammatory Applications
The versatility of the triazolopyrimidine scaffold has also been exploited in the development of anti-inflammatory agents.[23]
A. Mechanism of Action: JAK Inhibition
Janus kinases (JAKs) are a family of tyrosine kinases that play a critical role in cytokine signaling pathways that are central to inflammation. Triazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of JAK1 and JAK2.[24]
B. Experimental Protocols for Anti-inflammatory Evaluation
This assay measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.[15]
Protocol:
-
Kinase Reaction:
-
In a 384-well plate, add the purified JAK1 or JAK2 enzyme, the appropriate substrate, and ATP.
-
Add varying concentrations of the test compound or vehicle.
-
Incubate at room temperature to allow the kinase reaction to proceed.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Summary of Representative Compounds and Activities:
| Compound | Target | Assay | IC50 (nM) | Reference |
| Compound 12m | BRD4 | Cell-based | 20 | [5] |
| TI-12403 | TNKS1 | Enzyme | N/A | [6] |
| J-4 | JAK1/2 | Enzyme | <100 | [24] |
| Trazodone | SERT, 5-HT2A/2C | Binding | Various | [1] |
Table 2: Pharmacological activities of selected substituted triazolopyridinone derivatives.
IV. Conclusion
Substituted triazolopyridinones represent a versatile and promising scaffold in drug discovery. Their diverse pharmacological applications, spanning from oncology to neuroscience and inflammation, underscore their potential for the development of novel therapeutics. The protocols outlined in this guide provide a robust framework for researchers to evaluate the efficacy and mechanism of action of new derivatives, thereby accelerating the translation of these compounds from the laboratory to the clinic.
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Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]
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In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. NIH. [Link]
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Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry. PubMed. [Link]
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Western Blot Protocol: Step-by-Step Guide. Boster Bio. [Link]
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Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][3][4]triazolopyrimidine Derivatives as Potential Anticancer Agents. NIH. [Link]
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Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [Link]
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Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries. [Link]
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Synthesis and biological investigation of triazolopyridinone derivatives as potential multireceptor atypical antipsychotics. PubMed. [Link]
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Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. PubMed. [Link]
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Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents. PMC - NIH. [Link]
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Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. PubMed. [Link]
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General Protocol for Western Blotting. Bio-Rad. [Link]
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Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. PubMed. [Link]
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Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. ResearchGate. [Link]
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]
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Factsheet on the forced swim test. Understanding Animal Research. [Link]
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Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. [Link]
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Establishment of humanised xenograft models as in vivo study for lung metastasis of osteosarcoma. Oxford Academic. [Link]
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Derivatization of the Triazolopyridine Core: Strategies and Protocols for Modern Drug Discovery
An Application Note and Protocol from a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous pharmacologically active compounds, including approved drugs like the antidepressant Trazodone.[4] Its rigid, planar structure and versatile chemistry make it an attractive starting point for developing novel therapeutics targeting a wide array of diseases, from cancer and inflammation to infectious agents.[5] This guide provides an in-depth exploration of key derivatization strategies for the triazolopyridine core, supported by detailed, field-proven protocols. We will delve into the causality behind synthetic choices, analyze structure-activity relationships (SAR), and visualize the workflows and biological pathways central to the discovery process.
The Triazolopyridine Scaffold: A Cornerstone in Medicinal Chemistry
The triazolopyridine ring system is a bioisostere of purine, allowing it to interact with a variety of biological targets. Its derivatives have demonstrated a remarkable range of activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The success of drugs like Filgotinib (a JAK inhibitor) underscores the therapeutic potential locked within this scaffold.[3] The core objective of derivatization is to systematically modify the scaffold's structure to optimize its pharmacological profile—enhancing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties while minimizing toxicity.
Key derivatization points on the[1][2][3]triazolo[4,3-a]pyridine core allow for fine-tuning of its properties:
-
Position 3: Often modified to introduce diversity elements that can interact with specific pockets in a target protein.
-
Position 5: Substituents here can influence the electronic properties of the ring system and provide vectors for further modification.
-
Position 7 & 8: These positions on the pyridine ring are crucial for modulating solubility, metabolic stability, and target engagement.
A critical strategy in scaffold modification is bioisosteric replacement , where a functional group is replaced with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity.[2][6] For instance, replacing a carbon atom in the pyridine ring with a nitrogen (to form a triazolopyrimidine) can drastically alter binding interactions, as the nitrogen may act as a crucial hydrogen bond acceptor.[2]
Strategic Synthesis and Derivatization: Protocols and Rationale
The synthesis of a triazolopyridine library typically begins with the formation of the core, followed by diversification. The classical and most reliable method involves the cyclocondensation of a 2-hydrazinopyridine precursor.[5]
Protocol 1: Synthesis of the[1][2][3]triazolo[4,3-a]pyridine Core via Cyclocondensation
This protocol describes the foundational reaction to create the core scaffold, which can then be derivatized. The principle lies in the intramolecular cyclization of an N-acylated 2-hydrazinopyridine.
Causality and Experimental Choice:
-
Starting Material: 2-chloro-3-nitropyridine is an excellent starting point due to the activation of the C2 position by the nitro group, facilitating nucleophilic substitution by hydrazine.
-
Cyclizing Agent: Using an orthoester (e.g., triethyl orthoformate) in the presence of an acid catalyst provides the necessary carbon atom to form the triazole ring in a clean and efficient manner. Phosphorus oxychloride (POCl₃) is a more aggressive, classical dehydrating agent that can also be used but may require more stringent control of conditions.[7]
Materials and Reagents:
-
2-chloro-3-nitropyridine
-
Hydrazine hydrate
-
Ethanol (anhydrous)
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (catalytic amount)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Step 1: Formation of 2-hydrazino-3-nitropyridine.
-
In a round-bottom flask, dissolve 2-chloro-3-nitropyridine (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the mixture under reduced pressure. The resulting crude solid can often be used directly in the next step after washing with cold water and diethyl ether.
-
-
Step 2: Cyclocondensation to form 8-nitro-[1][2][3]triazolo[4,3-a]pyridine.
-
Suspend the crude 2-hydrazino-3-nitropyridine (1.0 eq) in triethyl orthoformate (5.0 eq).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux (approx. 140-150 °C) for 3-5 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature. A precipitate should form.
-
Filter the solid product and wash with cold ethanol and hexanes.
-
If necessary, purify the product by flash column chromatography (e.g., using a gradient of EtOAc in hexanes).
-
-
Step 3: Characterization.
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS). The disappearance of the hydrazine protons and the appearance of the characteristic triazole proton signal are key indicators.
-
Protocol 2: Palladium-Catalyzed Cross-Coupling for C-5 Derivatization (Suzuki Coupling)
Once the core is synthesized (and potentially halogenated at a specific position), palladium-catalyzed cross-coupling reactions are powerful tools for introducing aryl or heteroaryl diversity. This is a cornerstone of modern medicinal chemistry for exploring SAR.[5]
Causality and Experimental Choice:
-
Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) is used to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of ligand (e.g., PPh₃, dppf) is critical for stabilizing the palladium species and promoting the reaction.
-
Base: A base like sodium carbonate or potassium phosphate is required to activate the boronic acid for transmetalation. The choice of base can significantly impact reaction yield and should be screened for optimization.
-
Solvent: A mixture of an organic solvent (like dioxane or DME) and water is typically used to dissolve both the organic substrate and the inorganic base.
Materials and Reagents:
-
5-bromo-[1][2][3]triazolo[4,3-a]pyridine (starting material)
-
Arylboronic acid (1.2 eq)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon gas supply
Step-by-Step Methodology:
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add the 5-bromo-[1][2][3]triazolo[4,3-a]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours. Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired C-5 arylated triazolopyridine.
-
-
Characterization:
-
Verify the structure and purity using NMR and HR-MS. Successful coupling is confirmed by the disappearance of the starting bromide and the appearance of new aromatic signals corresponding to the coupled aryl group.
-
Visualizing the Drug Discovery Workflow
The process of developing a new drug candidate from the triazolopyridine scaffold is a multi-step, iterative process. The following workflow diagram illustrates the key stages.
Caption: A typical drug discovery workflow for triazolopyridine derivatives.
Structure-Activity Relationship (SAR) Analysis: Case Study of BRD4 Inhibitors
Derivatization efforts are guided by SAR, which links specific structural changes to changes in biological activity. A recent study on triazolopyridine derivatives as inhibitors of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and cancer target, provides an excellent example.[8][9]
| Compound ID | R¹ Group (at C5) | R² Group (at C2-amino) | BRD4 BD1 IC₅₀ (μM) | Antiproliferative Activity (MV4-11, IC₅₀ μM) |
| Lead Cmpd | 4-Fluorophenyl | (Piperidin-4-yl)methyl | 0.52 | 0.45 |
| 12m | 4-Fluorophenyl | (1-Acetylpiperidin-4-yl)methyl | 0.09 | 0.02 |
| 12n | 4-Chlorophenyl | (1-Acetylpiperidin-4-yl)methyl | 0.15 | 0.05 |
| 12o | 4-Methoxyphenyl | (1-Acetylpiperidin-4-yl)methyl | 0.88 | 0.76 |
| JQ1 (Ref) | - | - | 0.07 | 0.03 |
| Data synthesized from literature reports for illustrative purposes.[8] |
Analysis of SAR Insights:
-
C2-Amine Substitution: Acetylation of the piperidine nitrogen (Compound 12m vs. Lead Cmpd ) dramatically increased potency against both the BRD4 protein and cancer cells. This suggests the acetyl group forms a key interaction, likely a hydrogen bond with Asn140 in the BRD4 binding pocket.[8]
-
C5-Aryl Substitution: A fluoro (12m ) or chloro (12n ) substituent at the para-position of the C5-phenyl ring is well-tolerated and provides high potency. However, introducing an electron-donating methoxy group (12o ) leads to a significant loss of activity, indicating that the electronic properties and/or sterics at this position are critical for optimal binding.
Mechanism of Action: Targeting the BRD4 Signaling Pathway
BRD4 is a member of the BET (Bromodomain and Extra-Terminal) family of proteins that recognize acetylated lysine residues on histones, thereby regulating gene transcription. Its over-expression is linked to various cancers.[8] Triazolopyridine-based inhibitors act by competing with acetylated histones for the BRD4 binding pocket, leading to the downregulation of key oncogenes like c-Myc.
Caption: Inhibition of the BRD4 pathway by triazolopyridine derivatives.
Conclusion and Future Directions
The triazolopyridine scaffold remains a highly valuable starting point for drug discovery. The synthetic tractability demonstrated in the provided protocols allows for extensive and systematic exploration of chemical space. Future efforts will likely focus on developing derivatives with improved selectivity among target families (e.g., selectivity between different BET bromodomains or kinase families) and leveraging advanced strategies like Proteolysis Targeting Chimeras (PROTACs) by using the triazolopyridine core as a warhead to induce targeted protein degradation. The combination of robust synthetic chemistry, detailed biological evaluation, and structure-based design will continue to unlock the full therapeutic potential of this remarkable scaffold.
References
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Lee, J. et al. (2006). Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. Bioorganic & Medicinal Chemistry Letters, 16(16), 4339-44. [Link]
-
Gatreddi, S. et al. (2015). Bioisosteric transformations and permutations in the triazolopyrimidine scaffold to identify the minimum pharmacophore required for inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase. Journal of Medicinal Chemistry, 58(19), 7868-7878. [Link]
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Mohite, P. et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(1), 104412. [Link]
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Wang, Y. et al. (2022). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2539-2552. [Link]
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Abdel-Wahab, B. F. et al. (2014). New pyridine and triazolopyridine derivatives: synthesis, antimicrobial and antioxidant evaluation. Archiv der Pharmazie, 347(11), 810-819. [Link]
-
Roberge, J. Y. et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC, 2007(12), 132-147. [Link]
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Muthal, A. P. et al. (2022). Investigation of Structure Activity Relationship: In silico Studies of[1][2][3]triazolo[4,3-a]pyridine ureas as P38 Kinase Inhibitors. ResearchGate. [Link]
-
Mohite, P. et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. [Link]
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Kim, J. et al. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. International Journal of Molecular Sciences, 22(14), 7330. [Link]
-
ACS Medicinal Chemistry Letters (2024). Pyrazolopyridine and Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases. ACS Publications. [Link]
-
Li, P. et al. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry, 287, 117272. [Link]
-
Wikipedia. (2025). Triazolopyridine. [Link]
-
Zedan, M. N. et al. (2025). 1,2,4-Triazolo[1,5-a]pyrimidines as significant scaffold in drug discovery. ResearchGate. [Link]
-
Kim, H. et al. (2021). b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Scientific Reports, 11(1), 1-12. [Link]
-
ResearchGate. (2020). Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: Identification of candidates for clinical development. [Link]
-
ResearchGate. (2025). Proposed intramolecular bioisosteric substitution pathway. [Link]
-
Pasternak, A. et al. (2020). Discovery and structure activity relationships of 7-benzyl triazolopyridines as stable, selective, and reversible inhibitors of myeloperoxidase. Bioorganic & Medicinal Chemistry, 28(22), 115723. [Link]
-
Fyl-Jurasz, E. et al. (2023). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][2][3]triazino[2,3-c]quinazolines. Molecules, 28(14), 5556. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
-
Bonandi, E. et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today, 22(10), 1572-1581. [Link]
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Application Notes and Protocols for In Vitro Biological Activity of 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one
Introduction: The Triazolopyridine Scaffold as a Privileged Structure in Drug Discovery
The[1][2][3]triazolo[4,3-a]pyridine ring system is a recognized "privileged structure" in medicinal chemistry, frequently serving as the core of compounds with significant biological activities.[4] Derivatives of this scaffold have been extensively investigated and have shown a wide range of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] Notably, many compounds containing this heterocyclic system function as kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[7][8][9]
The specific compound, 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one, is a derivative of this important scaffold. While detailed biological data for this exact molecule is not extensively published, its structural features—the triazolopyridine core, a bromine atom, and a methyl group—suggest that it may exhibit interesting biological activities, particularly in the realm of oncology. The bromine atom can participate in halogen bonding and may enhance binding affinity to target proteins, while the methyl group can influence solubility and metabolic stability. This document provides a comprehensive guide for researchers to investigate the potential in vitro biological activities of this compound, with a focus on its prospective role as an anticancer agent. The protocols outlined below are designed to be robust and self-validating, providing a clear path from initial screening to more detailed mechanistic studies.
Physicochemical Properties and Compound Handling
A foundational understanding of a compound's physicochemical properties is critical for the design and interpretation of in vitro assays.
| Property | Predicted/Known Value | Source | Significance for In Vitro Assays |
| Molecular Formula | C₇H₆BrN₃O | [10] | Essential for calculating molar concentrations. |
| Molecular Weight | 228.05 g/mol | [10] | Required for accurate preparation of stock solutions. |
| Appearance | Off-white to light yellow solid | [2] | A visual check for compound integrity. |
| pKa | 7.18 ± 0.60 (Predicted) | [2] | Influences solubility and ionization state in physiological buffers. |
| Storage | 2-8°C | [2] | Ensures long-term stability of the compound. |
Protocol 1: Preparation of Stock Solutions
Causality: The accuracy of in vitro experiments is highly dependent on the precise concentration of the test compound. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving organic molecules for cell-based assays due to its high solubilizing capacity and miscibility with aqueous media.
-
Aseptic Technique: All steps should be performed in a sterile biosafety cabinet to prevent microbial contamination of cell cultures.
-
Weighing: Accurately weigh out 1-5 mg of 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one using a calibrated analytical balance.
-
Dissolution: Dissolve the compound in high-purity DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Solubilization: Ensure complete dissolution by vortexing and, if necessary, gentle warming in a 37°C water bath. Visually inspect for any undissolved particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.
Part 1: Assessment of Antiproliferative Activity
A primary investigation into a novel compound with potential anticancer activity is to determine its effect on the proliferation of cancer cells. The MTT assay is a widely used colorimetric method for assessing cell viability.[11]
Protocol 2: MTT Cell Viability Assay
Causality: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate growth medium.[12][13]
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one in culture medium from the stock solution. A typical concentration range for initial screening is 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
Part 2: Mechanistic Studies - Kinase Inhibition Potential
Given that many triazolopyridine derivatives exhibit their anticancer effects through kinase inhibition, it is logical to investigate this potential mechanism.[7][8] The c-Met receptor tyrosine kinase is a well-established target for this class of compounds and is often deregulated in various cancers.[1][14]
Hypothetical Signaling Pathway The following diagram illustrates a simplified signaling pathway that could be inhibited by a triazolopyridine derivative targeting a receptor tyrosine kinase like c-Met.
Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.
Protocol 3: In Vitro Kinase Inhibition Assay (e.g., c-Met)
Causality: This assay directly measures the ability of the compound to inhibit the enzymatic activity of a specific kinase. The assay quantifies the phosphorylation of a substrate peptide by the kinase. A decrease in phosphorylation in the presence of the compound indicates inhibition.
-
Reagents and Materials:
-
Recombinant human c-Met kinase.
-
Kinase-specific substrate peptide.
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer.
-
A detection system (e.g., ADP-Glo™ Kinase Assay, which measures ADP production, or a phosphospecific antibody-based ELISA).
-
-
Assay Procedure (Example using ADP-Glo™):
-
Prepare a reaction mixture containing the kinase buffer, the c-Met enzyme, and the substrate peptide.
-
Add the 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one at various concentrations to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced according to the manufacturer's protocol. This typically involves adding a reagent that converts ADP to ATP, followed by a luciferase/luciferin reaction that produces a luminescent signal proportional to the ADP concentration.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
-
Part 3: Investigating the Induction of Apoptosis
Many effective anticancer agents kill cancer cells by inducing apoptosis, or programmed cell death. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect and quantify apoptosis.
Protocol 4: Annexin V/PI Apoptosis Assay
Causality: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic or necrotic cells where the membrane integrity is compromised.
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one at concentrations around its IC₅₀ value for 24-48 hours. Include vehicle-treated and positive control (e.g., staurosporine) samples.
-
-
Cell Harvesting and Staining:
-
Harvest the cells, including any floating cells in the medium, by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The results will allow for the differentiation of four cell populations:
-
Live cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
-
Data Interpretation:
-
Quantify the percentage of cells in each quadrant. An increase in the Annexin V-positive populations in treated cells compared to the control indicates the induction of apoptosis.
-
Experimental Workflow Visualization
Caption: Overall workflow for in vitro evaluation.
Conclusion and Future Directions
The protocols described in this application note provide a robust framework for the initial in vitro characterization of 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one. Based on the known activities of the broader triazolopyridine class of compounds, it is plausible that this molecule will exhibit antiproliferative effects on cancer cell lines, potentially through the inhibition of protein kinases. The successful execution of these experiments will yield crucial data on the compound's potency (IC₅₀ in cell viability and kinase assays) and its mechanism of action (apoptosis induction).
Positive results from these studies would warrant further investigation, including:
-
Kinase Profiling: Screening the compound against a broad panel of kinases to determine its selectivity.
-
Western Blot Analysis: To confirm the inhibition of specific signaling pathways in cells (e.g., phosphorylation of c-Met, AKT, ERK).
-
In Vivo Studies: Evaluation of the compound's efficacy and pharmacokinetic properties in animal models of cancer.
These comprehensive in vitro studies are an essential first step in the drug discovery pipeline, providing the foundational data necessary to assess the therapeutic potential of novel chemical entities like 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one.
References
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Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1][2][3]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity. ACS Publications - American Chemical Society.
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6-bromo-7-methyl-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one | 1428532-83-5. ChemicalBook.
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6-Bromo-3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridine. MySkinRecipes.
- Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Deriv
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Synthesis and biological evaluation of new[1][2][3]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. PubMed.
- 2-((1-methylcyclopropyl)amino)quinazolin-4(3 H)
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The activity of pyrazolo[4,3-e][1][2][3]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. PMC - NIH.
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Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. NIH.
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Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI.
- Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines.
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6-bromo-2-methyl-[1][2][3]triazolo[4,3-a]pyridin-3-one. Guidechem.
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- Triazolo-Pyridine Derivatives: Synthesis, Characterization and Biological Evaluation | Request PDF.
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6-(1-(8-Fluoro-6-(1-methyl‑1H‑pyrazol-4-yl)-[1][2][3]triazolo[4,3‑a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)‑one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity. ACS Figshare.
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Utility of 6-aza-2-thiothymine in the synthesis of novel[1][2][3]triazolo[4,3-b][1][2][3]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity. RSC Publishing.
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Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. PubMed.
- 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one.MDPI.
- In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues.Pharmacia.
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Unlock the Potential of 6-Bromo-7-methyl[1][2][3]triazolo[1,5-a]pyridine. Autech Industry Co.,Limited.
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1782729-97-8|6-BROMO-2-METHYL-[1][2][3]TRIAZOLO[4,3-A]PYRIDIN-3(2H)-ONE. Chemwill.
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- 14. acs.figshare.com [acs.figshare.com]
Application Notes and Protocols for Molecular Docking Studies of 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one
Introduction: Unveiling the Therapeutic Potential of a Novel Triazolopyridine Scaffold
In the landscape of contemporary drug discovery, the identification and validation of novel small molecules with therapeutic promise is a cornerstone of progress. The compound 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one belongs to the triazolopyridine class of heterocyclic compounds, a scaffold that has garnered significant attention for its diverse biological activities. While the specific biological targets of this particular molecule are not yet fully elucidated, the broader family of triazolopyridines and related structures have demonstrated efficacy as inhibitors of key signaling proteins, including receptor tyrosine kinases like c-Met, and have also shown potential as antibacterial agents.[1][2][3][4]
This guide provides a comprehensive protocol for conducting molecular docking studies on 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one. Given the absence of a confirmed target, we will proceed with a rational, evidence-based approach by selecting a plausible therapeutic target based on the established activities of analogous compounds. Deregulation of the c-Met receptor tyrosine kinase is implicated in numerous human cancers, making it an attractive target for small molecule inhibitors.[5][6] Several studies have reported the discovery of triazolopyridazine and triazolothiadiazole derivatives as potent c-Met inhibitors.[1][6] Therefore, for the purpose of this protocol, we will hypothesize c-Met kinase as a potential target for our compound of interest.
Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), typically a protein. This in silico approach is instrumental in predicting binding affinity and understanding the molecular interactions that govern this binding, thereby guiding lead optimization and rational drug design. This protocol will utilize AutoDock Vina, a widely used open-source program for molecular docking, renowned for its speed and accuracy.[7]
I. Proposed Target Selection and Validation Rationale
The selection of a suitable protein target is the foundational step in a molecular docking study. In the absence of experimental data for 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one, we turn to a literature-based approach. The triazolopyridine core is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of biologically active compounds.
-
Evidence for c-Met Kinase Inhibition: Several studies have highlighted the potential of triazolo-based compounds as c-Met kinase inhibitors. For instance, triazolopyridazines have been designed and synthesized as potent and selective inhibitors of c-Met.[1][2] The structural similarity of our compound to these known inhibitors provides a strong rationale for investigating its potential interaction with the c-Met kinase domain.
-
Alternative Therapeutic Avenues: It is noteworthy that triazolopyridine derivatives have also been explored as antibacterial agents and inhibitors of the PD-1/PD-L1 interaction.[3][4][8] While this protocol focuses on c-Met, the methodologies described herein are broadly applicable to other potential protein targets.
For this study, we will proceed with the c-Met kinase domain as our primary target. A suitable crystal structure of c-Met in complex with a ligand can be obtained from the Protein Data Bank (PDB).
II. Experimental Workflow: A Step-by-Step Protocol
This section details the complete workflow for the molecular docking of 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one against the c-Met kinase domain using AutoDock Vina.
Caption: Overall workflow for the molecular docking study.
A. Ligand Preparation
Accurate preparation of the ligand is critical for a successful docking simulation. This involves generating a 3D structure and assigning correct atom types and charges.
-
Obtain Ligand Structure: The 2D structure of 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one can be drawn using chemical drawing software like ChemDraw or MarvinSketch. The structure can also be obtained from chemical databases such as PubChem or ChemicalBook if available.[9]
-
Convert to 3D Structure: The 2D structure needs to be converted into a 3D conformation. This can be achieved using programs like Open Babel.
-
Energy Minimization: To obtain a low-energy and stable conformation, the 3D structure of the ligand should be energy minimized using a suitable force field (e.g., MMFF94).
-
File Format Conversion: The prepared ligand structure should be saved in a format compatible with AutoDock Vina, which is the PDBQT format. This format includes atomic coordinates, partial charges, and atom type definitions. Open Babel can be used for this conversion.[10][11]
B. Protein Preparation
The target protein structure must be carefully prepared to remove any extraneous molecules and to add necessary information for the docking calculation.
-
Retrieve Protein Structure: Download the crystal structure of the target protein, c-Met kinase domain, from the Protein Data Bank (PDB) (). It is advisable to select a high-resolution structure that is co-crystallized with a known inhibitor.
-
Clean the PDB File: The downloaded PDB file often contains non-essential components such as water molecules, co-factors, and other heteroatoms. These should be removed unless they are known to play a crucial role in ligand binding. Protein chains that are not part of the biological unit can also be deleted.[12][13]
-
Add Hydrogens: Since PDB files from X-ray crystallography often lack hydrogen atoms, they must be added to the protein structure. It is important to add polar hydrogens as they are involved in hydrogen bonding.
-
Assign Charges: Assign partial charges to the protein atoms. Kollman charges are commonly used for this purpose.
-
File Format Conversion: Similar to the ligand, the prepared protein structure must be converted to the PDBQT format for use with AutoDock Vina.[14]
C. Molecular Docking with AutoDock Vina
With the prepared ligand and protein files, the molecular docking simulation can now be performed.
-
Define the Grid Box: A grid box defines the search space for the docking algorithm on the protein. The box should be centered on the active site of the protein and be large enough to accommodate the ligand in various orientations. The coordinates for the center and the dimensions of the grid box need to be specified in a configuration file.[15]
-
Create a Configuration File: A text file (e.g., conf.txt) needs to be created to specify the input files and docking parameters. This includes the paths to the protein and ligand PDBQT files, the grid box parameters, and the desired exhaustiveness of the search.
-
Run AutoDock Vina: Execute AutoDock Vina from the command line, providing the configuration file as an argument.[16] Vina will then perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities.
| Parameter | Description | Recommended Value |
| receptor | Path to the prepared protein PDBQT file. | e.g., protein.pdbqt |
| ligand | Path to the prepared ligand PDBQT file. | e.g., ligand.pdbqt |
| center_x, center_y, center_z | Coordinates of the center of the grid box. | Determined from the active site. |
| size_x, size_y, size_z | Dimensions of the grid box in Angstroms. | Sufficient to encompass the active site. |
| exhaustiveness | Controls the thoroughness of the search. | 8 (default), can be increased for more accuracy. |
| out | Path to the output file for docking results. | e.g., docking_results.pdbqt |
| log | Path to the log file for docking scores. | e.g., docking_log.txt |
| Table 1: Example parameters for the AutoDock Vina configuration file. |
III. Analysis and Interpretation of Docking Results
Caption: Logical flow for the analysis of docking results.
A. Binding Affinity
AutoDock Vina calculates the binding affinity in kcal/mol. A more negative value indicates a stronger predicted binding affinity. The results are typically presented in a table, ranking the different binding poses.
| Pose | Binding Affinity (kcal/mol) |
| 1 | -8.5 |
| 2 | -8.2 |
| 3 | -7.9 |
| ... | ... |
| Table 2: Example of binding affinity results for different poses. |
B. Binding Pose and Molecular Interactions
Visual inspection of the predicted binding poses is crucial to understand how the ligand interacts with the protein's active site.
-
Visualization: Software such as PyMOL or Discovery Studio Visualizer can be used to visualize the docked complex. The output PDBQT file from Vina contains the coordinates of the different binding poses of the ligand.[17][18]
-
Interaction Analysis: Tools like LigPlot+ can generate 2D diagrams that clearly depict the interactions between the ligand and the protein residues.[19] Key interactions to look for include:
-
Hydrogen bonds: These are strong, directional interactions that are critical for binding specificity.
-
Hydrophobic interactions: These interactions are important for the overall stability of the protein-ligand complex.
-
Pi-stacking and cation-pi interactions: These can occur between aromatic rings in the ligand and protein.
-
By analyzing these interactions, researchers can identify the key amino acid residues in the active site that are responsible for binding the ligand. This information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors.
IV. Trustworthiness and Validation
To ensure the reliability of the docking results, it is essential to perform a validation step.
-
Re-docking: If the crystal structure of the target protein contains a co-crystallized ligand, a common validation method is to extract this native ligand and then dock it back into the protein's active site. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is then calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.
-
Docking of Known Actives and Decoys: Another approach is to dock a set of known active compounds and a set of decoy molecules (compounds with similar physical properties but different topology) against the target protein. A reliable docking protocol should be able to distinguish between the active compounds and the decoys, with the actives showing better docking scores.
V. Conclusion
This application note provides a detailed and scientifically grounded protocol for conducting molecular docking studies on 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one. By proposing a plausible target, c-Met kinase, based on the activities of structurally related compounds, we have outlined a complete workflow from ligand and protein preparation to docking simulation and results analysis. The methodologies described are robust and can be adapted for investigating the interaction of this compound with other potential biological targets. Molecular docking, when performed with rigor and careful validation, is an indispensable tool in modern drug discovery, accelerating the identification and optimization of novel therapeutic agents.
VI. References
-
Design and Synthesis of Triazolopyridazines Substituted With Methylisoquinolinone as Selective c-Met Kinase Inhibitors. (2011). PubMed. [Link]
-
Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. (n.d.). NIH. [Link]
-
AutoDock Vina. (n.d.). The Scripps Research Institute. [Link]
-
Discovery and optimization of triazolopyridazines as potent and selective inhibitors of the c-Met kinase. (2008). PubMed. [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023). MDPI. [Link]
-
Molecular Docking Analysis - Autodock Results and Visualization. (n.d.). Class Central. [Link]
-
Triazolopyridine derivatives as antibacterial agents. (n.d.). Google Patents.
-
AutoDock. (n.d.). The Scripps Research Institute. [Link]
-
Protein And Ligand Preparation For Docking By Vina. (n.d.). Kaggle. [Link]
-
Discovery of[1][2][5]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. (2019). ResearchGate. [Link]
-
AutoDock Vina: Molecular docking program. (n.d.). AutoDock Vina Documentation. [Link]
-
NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION. (2017). PubMed. [Link]
-
Molecular docking proteins preparation. (2019). ResearchGate. [Link]
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Preparing the protein and ligand for docking. (n.d.). Read the Docs. [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives. (2023). PubMed. [Link]
-
New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. (2017). ResearchGate. [Link]
-
Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. (2020). YouTube. [Link]
-
What is the most simple protocol to prepare the liberary of ligands for molocular docking? (2023). ResearchGate. [Link]
-
Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. [Link]
-
SDF to PDBQT in Minutes! | 2D to 3D Ligand Prep for AutoDock4 Molecular Docking! (2024). YouTube. [Link]
-
Basic docking. (n.d.). AutoDock Vina Documentation. [Link]
-
[MD-2] Protein Preparation for Molecular Docking. (2022). YouTube. [Link]
-
Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (2010). PMC - NIH. [Link]
-
Basic ligand preparation. (n.d.). meeko documentation. [Link]
-
What is a suitable file of ligands for molecular docking? (2015). ResearchGate. [Link]
-
Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors. (2012). PMC - NIH. [Link]
-
Protein-ligand interaction analysis using LigPlot+. (2020). Bioinformatics Review. [Link]
-
Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy. (2022). MDPI. [Link]
-
New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. (2022). PMC - PubMed Central. [Link]
-
Interfering with the Tumor-Immune Interface: Making Way for Triazine-Based Small Molecules as Novel PD-L1 Inhibitors. (2021). PubMed. [Link]
-
Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles. (2019). MDPI. [Link]
-
Autodock result protein-ligand interaction analysis using pymol. (2019). YouTube. [Link]
-
Protein-ligand docking. (2019). Galaxy Training Network. [Link]
-
Interfering with the Tumor–Immune Interface: Making Way for Triazine-Based Small Molecules as Novel PD-L1 Inhibitors. (2021). ResearchGate. [Link]
-
Utility of 6-aza-2-thiothymine in the synthesis of novel[1][2][5]triazolo[4,3-b][1][2][5]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity. (2024). PMC - NIH. [Link]
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- 5. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 8. researchgate.net [researchgate.net]
- 9. 6-bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | 1428532-83-5 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 14. youtube.com [youtube.com]
- 15. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. bioinformaticsreview.com [bioinformaticsreview.com]
The Strategic Application of 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one in Advanced Materials Science
The relentless pursuit of novel materials with tailored electronic and photophysical properties has led researchers to explore a vast chemical space. Within this landscape, nitrogen-rich heterocyclic compounds have emerged as privileged scaffolds due to their inherent electronic characteristics, coordination capabilities, and structural rigidity. 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one is one such molecule, poised to be a versatile building block in the synthesis of next-generation materials for applications ranging from organic electronics to catalysis.
This technical guide provides an in-depth exploration of the potential applications of 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one in materials science. We will delve into its utility as a precursor for phosphorescent metal complexes and as a monomer for functional polymers. The protocols detailed herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices, empowering researchers to adapt and innovate.
Part 1: Application as a Ligand for Phosphorescent Metal Complexes
Application Note 1: Synthesis of Iridium(III) and Rhenium(I) Complexes for Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)
Scientific Rationale: The triazolopyridine core of 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one provides a robust bidentate or monodentate coordination site for transition metal ions.[1][2] The nitrogen atoms of the pyridine and triazole rings can effectively chelate metal centers, forming stable complexes. Heavy metal ions such as Iridium(III) and Rhenium(I) are of particular interest due to their strong spin-orbit coupling, which facilitates efficient intersystem crossing to the triplet state, leading to phosphorescence.[3]
The bromine atom at the 6-position serves as a versatile synthetic handle. Through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, a wide variety of functional groups can be introduced. This allows for the fine-tuning of the electronic properties of the ligand, which in turn influences the emission color, quantum yield, and lifetime of the resulting metal complex.[4] For instance, the introduction of electron-donating or withdrawing groups can modulate the HOMO and LUMO energy levels of the complex, enabling the rational design of emitters for specific applications in PhOLEDs.
Experimental Protocol 1: Synthesis of a Phosphorescent Iridium(III) Complex
This protocol outlines a two-step synthesis of a functionalized Iridium(III) complex starting from 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one.
Step 1: Suzuki Coupling for Ligand Functionalization
-
Objective: To replace the bromine atom with an aryl group to extend the conjugation and tune the electronic properties of the ligand.
-
Materials:
-
6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene and water (degassed)
-
-
Procedure:
-
In a Schlenk flask, combine 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one (1 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).
-
Add K₂CO₃ (3 mmol) dissolved in a minimal amount of degassed water.
-
Add degassed toluene (20 mL).
-
The reaction mixture is heated to 90 °C under an inert atmosphere (Argon or Nitrogen) and stirred for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Iridium(III) Complexation
-
Objective: To coordinate the functionalized ligand to an Iridium(III) center.
-
Materials:
-
Functionalized triazolopyridine ligand from Step 1
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
2-ethoxyethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve the functionalized triazolopyridine ligand (2.2 mmol) and IrCl₃·xH₂O (1 mmol) in 2-ethoxyethanol (30 mL).
-
Reflux the mixture under an inert atmosphere for 24 hours.
-
Cool the reaction to room temperature, which should result in the precipitation of the crude product.
-
Filter the precipitate and wash with methanol.
-
The crude complex can be further purified by recrystallization or sublimation.
-
Data Presentation: Expected Photophysical Properties
| Complex Feature | Expected Property | Rationale |
| Emission Color | Green to Red | Dependent on the nature of the aryl substituent. Electron-donating groups lead to a red-shift. |
| Quantum Yield | High (>50%) | The heavy atom effect of Iridium promotes high phosphorescence efficiency. |
| Phosphorescence Lifetime | Microseconds (µs) | Characteristic of triplet state emission. |
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for a phosphorescent Iridium(III) complex.
Part 2: Application as a Monomer for Functional Polymers
Application Note 2: Synthesis of Conjugated Polymers for Organic Field-Effect Transistors (OFETs)
Scientific Rationale: The rigid and planar structure of the triazolopyridine core makes it an excellent building block for conjugated polymers. The bromine atom on the 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one can be utilized in various polymerization reactions, such as Stille or Suzuki polycondensation. By copolymerizing this monomer with other aromatic units, polymers with tailored electronic properties can be synthesized.
The electron-deficient nature of the triazole ring can impart n-type or ambipolar charge transport characteristics to the resulting polymer, which is desirable for the fabrication of complementary logic circuits in organic electronics. The methyl group can enhance the solubility of the polymer, facilitating its processing from solution.
Experimental Protocol 2: Synthesis of a Triazolopyridine-based Conjugated Polymer via Stille Polycondensation
-
Objective: To synthesize a conjugated polymer by reacting the brominated monomer with a stannylated comonomer.
-
Materials:
-
6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one
-
Distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous chlorobenzene
-
-
Procedure:
-
In a flame-dried Schlenk tube, dissolve 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one (1 mmol) and the distannylated comonomer (1 mmol) in anhydrous chlorobenzene (10 mL) under an inert atmosphere.
-
In a separate vial, prepare the catalyst by dissolving Pd₂(dba)₃ (0.015 mmol) and P(o-tol)₃ (0.06 mmol) in anhydrous chlorobenzene (2 mL).
-
Add the catalyst solution to the monomer solution via a syringe.
-
Heat the reaction mixture to 110 °C and stir for 48 hours.
-
Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.
-
Filter the polymer and wash it sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Purify the polymer further by Soxhlet extraction with methanol, acetone, and hexane. The final polymer is extracted with chloroform or chlorobenzene.
-
Dry the polymer under vacuum.
-
Data Presentation: Expected Polymer Properties
| Property | Expected Value/Characteristic | Significance |
| Molecular Weight (Mn) | 10-50 kDa | Sufficient for good film formation and charge transport. |
| Optical Bandgap | 2.0-2.5 eV | Determines the polymer's absorption spectrum and color. |
| HOMO/LUMO Levels | -5.5 to -5.8 eV / -3.0 to -3.5 eV | Crucial for charge injection from electrodes in OFETs. |
| Charge Carrier Mobility | 10⁻³ to 10⁻¹ cm²/Vs | A key performance metric for OFETs. |
Visualization of the Polymerization Workflow
Caption: Workflow for the synthesis of a triazolopyridine-based polymer.
Trustworthiness and Self-Validation
The protocols provided are designed with inherent checkpoints for validation. For instance, in the synthesis of the phosphorescent complex, the successful Suzuki coupling can be confirmed by NMR and mass spectrometry, showing the disappearance of the bromine signal and the appearance of signals corresponding to the new aryl group. The final complex formation can be verified by changes in the NMR spectrum, elemental analysis, and its characteristic phosphorescence.
Similarly, for the polymer synthesis, the molecular weight and polydispersity index (PDI) obtained from Gel Permeation Chromatography (GPC) will validate the success of the polymerization. The optical and electrochemical properties, measured by UV-Vis spectroscopy and cyclic voltammetry, respectively, will confirm the electronic structure of the polymer.
References
-
Triazolopyridines as ligands: structural diversity in iron(ii), cobalt(ii), nickel(ii) and copper(ii) complexes of 3-(2-pyridyl)-[1][2][5]triazolo[4,3-a]pyridine (L10) and spin crossover in [FeII(L10)2(NCS)2]. Dalton Transactions.
-
Synthesis and characterisation of luminescent rhenium tricarbonyl complexes with axially coordinated 1,2,3-triazole ligands. Dalton Transactions.
-
Triazolopyridine hybrids as bipolar host materials for green phosphorescent organic light-emitting diodes (OLEDs). Semantic Scholar.
-
Luminescent Metal Complexes for Applications in Biology and Analytical Chemistry. Donnelly Research Group, The University of Melbourne.
-
Functionalization of phosphorescent emitters and their host materials by main-group elements for phosphorescent organic light-emitting devices. Chemical Society Reviews.
-
Luminescent Transition Metal Complexes as Biological Labels and Probes. IntechOpen.
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterisation of luminescent rhenium tricarbonyl complexes with axially coordinated 1,2,3-triazole ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Luminescent Metal Complexes for Applications in Biology and Analytical Chemistry – Donnelly Research Group [donnelly.chemistry.unimelb.edu.au]
- 4. Functionalization of phosphorescent emitters and their host materials by main-group elements for phosphorescent organic light-emitting devices - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
High-throughput screening assays involving triazolopyridine scaffolds
An Application Guide to High-Throughput Screening Assays for Triazolopyridine Scaffolds
Authored by: A Senior Application Scientist
Introduction: The Triazolopyridine Scaffold in Modern Drug Discovery
The[1][2][3]triazolo[1,5-a]pyridine, commonly known as the triazolopyridine scaffold, represents a quintessential "privileged structure" in medicinal chemistry. Its rigid, planar geometry and versatile substitution points allow it to form key interactions with a multitude of biological targets, making it a cornerstone of modern drug design.[4] This scaffold is particularly prominent in the development of kinase inhibitors, forming the core of molecules targeting Janus kinases (JAKs), PIM kinases, and vascular endothelial growth factor receptor 2 (VEGFR2), among others.[5][6][7][8] Given the therapeutic potential of modulating these targets, robust and efficient methods for screening large compound libraries containing the triazolopyridine motif are paramount.
High-Throughput Screening (HTS) serves as the engine of early-stage drug discovery, enabling the rapid evaluation of tens of thousands to millions of compounds to identify initial "hits".[9][10] This guide provides a detailed framework for researchers, scientists, and drug development professionals on the design, implementation, and validation of HTS assays tailored for the discovery and characterization of novel triazolopyridine-based modulators. We will progress from the foundational principles of assay selection to detailed protocols for biochemical primary screens, orthogonal hit confirmation, and cell-based target validation, with an emphasis on the rationale behind each experimental choice.
Pillar 1: Strategic Assay Selection for Triazolopyridine Libraries
The success of any HTS campaign hinges on the selection of an appropriate assay technology. For triazolopyridine scaffolds, which frequently target the ATP-binding pocket of kinases, the choice of assay must be carefully considered to ensure relevance, robustness, and scalability. The ideal assay is a homogeneous, "mix-and-read" format that minimizes liquid handling steps and is amenable to automation in 384-well or 1536-well plates.[10][11]
The primary decision point is the endpoint being measured: substrate consumption (e.g., ATP depletion) or product formation (e.g., substrate phosphorylation). Each approach has distinct advantages and potential liabilities.
-
Luminescence-Based Assays (ATP Depletion): These assays, such as Promega's Kinase-Glo®, quantify kinase activity by measuring the amount of ATP remaining after the kinase reaction.[2][12] A luciferase-luciferin reaction generates a light signal directly proportional to the ATP concentration; thus, potent kinase inhibitors result in a high luminescent signal. Their high sensitivity and universal applicability across nearly all kinases make them an excellent choice for primary screening.[13][14]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET assays directly measure the phosphorylated product.[1] A common format involves a biotinylated substrate and a phospho-specific antibody labeled with a lanthanide donor (e.g., Europium). When the substrate is phosphorylated, the antibody binds, bringing the donor in close proximity to an acceptor fluorophore (often on streptavidin), generating a FRET signal.[15][16] This technology is highly robust, less prone to compound interference than luminescence, and serves as an ideal orthogonal assay for hit confirmation.[1]
-
AlphaLISA®/AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based technology offers exceptional sensitivity and a large assay window.[17][18] In a typical kinase assay format, a biotinylated substrate binds to a streptavidin-coated Donor bead, while a phospho-specific antibody binds to a Protein A-coated Acceptor bead.[19] Kinase activity brings the beads into proximity (up to 200 nm), allowing singlet oxygen transfer from the donor to the acceptor upon excitation, which generates a strong luminescent signal.[17][19]
Decision Workflow for Assay Selection
The following diagram illustrates a logical workflow for selecting the appropriate assay technology for a screening campaign targeting triazolopyridine-based kinase inhibitors.
Caption: Workflow for selecting HTS assay technologies.
Comparative Overview of HTS Technologies
| Feature | Luminescence (Kinase-Glo®) | TR-FRET (LanthaScreen™) | AlphaLISA® |
| Principle | ATP Depletion | Product Formation | Product Formation |
| Primary Use | Primary HTS, Hit Triage | Hit Confirmation, IC50 Generation | Hit Confirmation, Cellular Assays |
| Sensitivity | High | High | Very High |
| Throughput | Very High | High | High |
| Pros | Universal, simple, cost-effective | Robust, low compound interference | Excellent S/B, tolerates complex matrices |
| Cons | Prone to luciferase inhibitors | Requires specific antibody/reagents | Beads can be light-sensitive |
| Reference | [2][12] | [1][15] | [17][18][20] |
Application Protocol 1: Primary HTS via Luminescence Kinase Assay
This protocol describes a universal, robust method for a primary screen of a triazolopyridine library against a generic protein kinase using an ATP-depletion luminescence assay. The goal is to rapidly identify compounds that significantly inhibit kinase activity.
Causality & Principle
We choose this method for the primary screen due to its speed and simplicity. The assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. The Kinase-Glo® reagent simultaneously stops the kinase reaction and initiates a luciferase-driven reaction that produces light in direct proportion to the ATP concentration.[12] A low level of kinase activity (i.e., effective inhibition) leaves more ATP, resulting in a high luminescent signal.[2] This inverse relationship provides a clear and robust readout.
Experimental Workflow Diagram
Caption: Luminescence-based primary HTS workflow.
Detailed Step-by-Step Protocol (384-Well Format)
-
Reagent Preparation:
-
Kinase Buffer (1X): Prepare a buffer suitable for the kinase of interest (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Kinase Solution (2X): Dilute the kinase enzyme to twice the final desired concentration in 1X Kinase Buffer. The optimal concentration must be predetermined via an enzyme titration experiment to find the EC50-EC80 range.
-
Substrate/ATP Solution (2X): Dilute the peptide substrate and ATP to twice their final desired concentrations in 1X Kinase Buffer. The ATP concentration should be at or near the Km for the enzyme to ensure sensitivity to ATP-competitive inhibitors.
-
Kinase/Substrate Master Mix (2X): Combine equal volumes of the 2X Kinase Solution and 2X Substrate/ATP Solution.
-
-
Assay Execution:
-
Dispensing: Using a multichannel pipette or automated liquid handler, dispense 5 µL of the 2X Kinase/Substrate Master Mix into all wells of a white, opaque 384-well assay plate.
-
Compound Addition: Transfer 50 nL of each triazolopyridine compound from the library source plate to the assay plate wells using a pin tool or acoustic dispenser.
-
Controls (per plate):
-
Negative Control (0% Inhibition): Add 50 nL of DMSO (vehicle).
-
Positive Control (100% Inhibition): Add 50 nL of a known potent inhibitor (e.g., Staurosporine) or simply omit the enzyme from the master mix for these wells.
-
-
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes. This allows the kinase reaction to proceed.
-
Detection:
-
Equilibrate the Kinase-Glo® Luminescent Kinase Assay Reagent to room temperature.
-
Add 10 µL of the Kinase-Glo® reagent to all wells. This stops the reaction and begins the signal generation.
-
Incubate for 10 minutes at room temperature, protected from light, to stabilize the luminescent signal.
-
-
Data Acquisition: Read the plate on a luminometer.
-
-
Data Analysis and Self-Validation:
-
Percent Inhibition Calculation: % Inhibition = 100 * (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative)
-
Z'-Factor Calculation (Assay Quality): Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative| A Z' factor > 0.5 indicates an excellent, robust assay suitable for HTS.
-
Hit Identification: A "hit" is defined as a compound exhibiting inhibition above a certain threshold, typically >50% inhibition or >3 standard deviations from the mean of the negative controls.
-
Application Protocol 2: Orthogonal Hit Confirmation via TR-FRET
Hits identified in the primary screen must be validated in an orthogonal assay to eliminate false positives. Compounds that inhibit luciferase, for instance, would appear as hits in the Kinase-Glo® assay without ever interacting with the target kinase. TR-FRET provides an ideal confirmation platform as it relies on a completely different detection modality (fluorescence ratio) and directly measures the phosphorylated product.[1][15]
Causality & Principle
The principle relies on the proximity-dependent transfer of energy from a long-lifetime lanthanide donor (e.g., Terbium) to a fluorescent acceptor.[16] A terbium-labeled antibody specific for the phosphorylated substrate will only bind to the acceptor-labeled substrate (e.g., fluorescein) when the kinase has successfully phosphorylated it. This proximity allows for energy transfer upon excitation at ~340 nm, resulting in a sustained acceptor emission signal at ~520 nm. The ratio of acceptor to donor emission is calculated, providing a robust measure of kinase activity that is less susceptible to colored compounds or autofluorescence.[15]
TR-FRET Assay Principle Diagram
Caption: Principle of a TR-FRET kinase assay.
Detailed Step-by-Step Protocol (Dose-Response)
-
Reagent Preparation:
-
Kinase Buffer (1X): As described previously.
-
Kinase Solution (4X): Dilute kinase to 4 times the final concentration.
-
Substrate/ATP Mix (4X): Dilute the fluorescein-labeled substrate and ATP to 4 times the final concentration.
-
Compound Dilution Series: Create a 10-point, 3-fold serial dilution of the confirmed hit compounds in DMSO. Then, dilute this series into Kinase Buffer to create a 4X working stock.
-
Stop/Detection Buffer: Prepare a buffer containing EDTA (to stop the kinase reaction) and the Terbium-labeled phospho-specific antibody at the recommended concentration.
-
-
Assay Execution:
-
Compound Dispensing: Add 5 µL of the 4X compound serial dilutions to the wells of a 384-well assay plate.
-
Kinase Addition: Add 5 µL of the 4X Kinase Solution to all wells. Incubate for 15 minutes to allow compounds to bind to the kinase.
-
Reaction Initiation: Add 10 µL of the 4X Substrate/ATP Mix to all wells to start the reaction.
-
Incubation: Seal the plate and incubate at room temperature for 60-90 minutes.
-
Reaction Termination & Detection: Add 10 µL of the Stop/Detection Buffer to all wells.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at the donor wavelength (e.g., 620 nm) and the acceptor wavelength (e.g., 520 nm).
-
-
Data Analysis and Interpretation:
-
TR-FRET Ratio Calculation: Ratio = (Acceptor Emission / Donor Emission) * 1000
-
IC50 Curve Generation: Plot the TR-FRET ratio against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce the kinase activity by 50%. This provides a quantitative measure of the compound's potency.
-
Application Protocol 3: Cell-Based Target Engagement
After confirming a triazolopyridine's biochemical potency, it is critical to verify its activity in a physiological context. A cell-based assay confirms that the compound can penetrate the cell membrane, engage with its intended target, and elicit a downstream biological response. Here, we describe a method to quantify the inhibition of a specific phosphorylation event within a cell using AlphaLISA®.
Causality & Principle
This assay bridges the gap between biochemical activity and cellular efficacy. By treating live cells with the compound and then measuring the phosphorylation status of a known downstream substrate of the target kinase, we validate the compound's mechanism of action in a complex biological system.[21] AlphaLISA® is chosen for the readout due to its high sensitivity, which is often required to detect endogenous protein levels in cell lysates, and its resistance to matrix effects from the lysate buffer.[18][20]
Cell-Based Assay Workflow Diagram
Caption: Workflow for a cell-based phospho-protein assay.
Detailed Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Seed an appropriate cell line (expressing the target kinase) in a 96-well or 384-well tissue culture-treated plate and grow to ~80-90% confluency.
-
Prepare serial dilutions of the triazolopyridine hit compound in cell culture media.
-
Aspirate the old media from the cells and add the compound-containing media. Incubate for the desired time (e.g., 1-2 hours).
-
If the signaling pathway is quiescent, stimulate the cells with an appropriate growth factor or agonist for a short period (e.g., 15 minutes) to induce phosphorylation of the target substrate.
-
-
Cell Lysis:
-
Aspirate the media.
-
Wash the cells once with cold PBS.
-
Add an appropriate volume of AlphaLISA® Lysis Buffer containing protease and phosphatase inhibitors to each well.
-
Incubate on ice for 10-15 minutes with gentle agitation.
-
-
AlphaLISA® Detection:
-
Transfer a small volume (e.g., 5 µL) of the cell lysate to a 384-well shallow ProxiPlate.
-
Add a mix of AlphaLISA® Acceptor beads (conjugated to an antibody recognizing the total protein) and Biotinylated anti-phospho-substrate antibody.
-
Incubate for 60 minutes.
-
Add Streptavidin-Donor beads.
-
Incubate for 30-60 minutes in the dark.
-
Read the plate on an Alpha-enabled plate reader (e.g., EnVision®).
-
-
Data Analysis and Interpretation:
-
The AlphaLISA® signal is proportional to the amount of phosphorylated substrate.
-
Plot the signal against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the EC50 value, which represents the concentration at which the compound causes a 50% reduction in the phosphorylation signal in the cellular context.
-
Comparing the biochemical IC50 with the cellular EC50 provides valuable insights into the compound's cell permeability and potential for off-target effects or efflux.
-
References
- A widely applicable, high-throughput TR-FRET assay for the measurement of kinase autophosphorylation: VEGFR-2 as a prototype. Journal of Biomolecular Screening.
- Kinase-Glo® Luminescent Kinase Assay Platform Protocol.
- KeyTec® TR-FRET Protein Kinase Assay Kit. VKEY-BIO.
- A directly labeled TR-FRET assay for monitoring phosphoinositide-3-kinase activity. PubMed.
- LanthaScreen TR-FRET Kinase Assays. Thermo Fisher Scientific - US.
- Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines.
- Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Pl
- AlphaLISA and AlphaScreen No-wash Assays. Revvity.
- Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH.
- Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372.
- Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiprolifer
- AlphaLISA Assay Development Guide. PerkinElmer.
- Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry.
- Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634.
- Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. IU Indianapolis ScholarWorks.
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
- Working principle of the AlphaLISA assay. Acceptor beads bind to the....
- Assay Development for Protein Kinase Enzymes. NCBI - NIH.
- Spotlight: Activity-Based Kinase Assay Form
- In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. MDPI.
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.
- High-Throughput Screening Assays. Assay Genie.
- Cell-Based Assay Design for High-Content Screening of Drug Candid
- A review for cell-based screening methods in drug discovery. PMC - NIH.
- High Throughput Screening – Accelerating Drug Discovery Efforts. Technology Networks.
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- 3. A directly labeled TR-FRET assay for monitoring phosphoinositide-3-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one
Technical Support Center: Synthesis of 6-Bromo-7-methyl-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one
Welcome to the technical support center for the synthesis of 6-Bromo-7-methyl-[1][2]triazolo[4,3-a]pyridin-3(2H)-one (CAS 1428532-83-5). This guide is designed for researchers, medicinal chemists, and process development scientists. Triazolopyridine scaffolds are crucial building blocks in pharmaceutical research, valued for their diverse biological activities.[2][3] However, their synthesis can present challenges related to yield, purity, and regioselectivity.
This document provides in-depth, experience-driven guidance in a question-and-answer format, focusing on the critical aspects of the synthesis to help you troubleshoot common issues and optimize your reaction outcomes.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The most reliable and common strategy for constructing the[1][2]triazolo[4,3-a]pyridin-3(2H)-one core involves a two-step sequence starting from a substituted 2-halopyridine. The process begins with the formation of a key 2-hydrazinopyridine intermediate, which then undergoes a cyclocondensation reaction with a one-carbon electrophile to form the desired bicyclic system.[1][4]
The overall workflow is illustrated below.
Caption: General two-step synthesis workflow.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to prepare the target compound?
The most established route involves the cyclization of 2-hydrazinopyridines.[4] Specifically, you would first synthesize the key intermediate, 2-hydrazino-5-bromo-4-methylpyridine, by reacting 2-chloro-5-bromo-4-methylpyridine with hydrazine hydrate. The subsequent and most critical step is the cyclocondensation of this hydrazine intermediate with a suitable one-carbon (C1) carbonyl equivalent. For the synthesis of a triazol-3-one, 1,1'-carbonyldiimidazole (CDI) is an excellent choice due to its high reactivity, operational simplicity, and the generation of gaseous byproducts (imidazole and CO₂), which simplifies workup.
Q2: What are the critical parameters for the cyclization step to ensure high yield and regioselectivity?
The cyclization is paramount. Key parameters include:
-
Choice of Carbonyl Source: While phosgene or triphosgene can be used, CDI is safer and highly effective. Urea can also be used, but typically requires higher temperatures.
-
Solvent: Anhydrous, aprotic solvents like tetrahydrofuran (THF), dioxane, or acetonitrile are essential to prevent hydrolysis of the CDI and the activated intermediate.
-
Temperature: The reaction of the hydrazine with CDI is often performed at 0 °C to room temperature to form the activated acylimidazole intermediate. The subsequent intramolecular cyclization may require heating (reflux) to proceed to completion.
-
Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the cyclizing agent can help drive the reaction to completion.
Q3: How can I confirm the formation of the correct [4,3-a] isomer and rule out the [1,5-a] isomer?
Isomer formation is a known challenge in triazolopyridine synthesis.[4][5] The[1][2]triazolo[4,3-a] and[1][2]triazolo[1,5-a] systems are common isomers.
-
Mechanistic Control: The reaction of a 2-hydrazinopyridine with an electrophile like CDI proceeds via initial acylation of the more nucleophilic exocyclic -NH₂ group. The subsequent intramolecular cyclization, involving the pyridine ring nitrogen as the nucleophile, sterically and electronically favors the formation of the [4,3-a] fused system.
-
Analytical Confirmation:
-
NMR Spectroscopy: ¹H and ¹³C NMR are definitive. The chemical shifts and coupling patterns of the aromatic protons are distinct for each isomer. Specifically, the proton on the five-membered triazole ring in the [1,5-a] isomer often appears at a different chemical shift than the protons on the pyridine ring of the [4,3-a] isomer. 2D NMR techniques like HMBC and NOESY can unequivocally establish the connectivity and spatial relationships.
-
Mass Spectrometry: While MS will confirm the mass of the product, it cannot distinguish between isomers. It is primarily used to check for reaction completion and identify intermediates or byproducts.
-
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low or No Product Formation (Cyclization Step) | 1. Degraded or Wet Reagents: CDI is highly moisture-sensitive. The hydrazine intermediate can oxidize over time. 2. Low Reaction Temperature: The final ring-closing step (intramolecular SNAr) may have a significant activation barrier. | 1. Use freshly opened, high-purity CDI. Ensure the hydrazine intermediate is pure and dry. Use anhydrous solvents. 2. After the initial formation of the acylimidazole intermediate at room temperature, heat the reaction mixture to reflux in a solvent like THF or dioxane to drive the cyclization to completion. Monitor by TLC or LCMS. |
| Reaction Stalls / Accumulation of Intermediate | 1. Insufficient Activation: The acylimidazole intermediate is not electrophilic enough for the ring nitrogen to attack efficiently. 2. Poor Solvent Choice: The solvent may not be suitable for the required reaction temperature or may poorly solvate the intermediate. | 1. Consider adding a mild Lewis acid to activate the carbonyl group, although this can introduce side reactions. Alternatively, switching to a more reactive cyclizing agent like triphosgene (with appropriate safety precautions) can be effective. 2. Switch to a higher boiling point aprotic solvent like dioxane or DMF. Microwave-assisted synthesis can also be highly effective at promoting difficult cyclizations.[6] |
| Formation of an Unwanted Isomer | 1. Reaction Conditions: Certain conditions can promote rearrangement to the thermodynamically more stable [1,5-a] isomer, a phenomenon known as the Dimroth rearrangement. This is more common when starting with precursors that can tautomerize differently. | 1. Stick to kinetically controlled conditions (moderate temperatures) and use a cyclizing agent like CDI that favors the direct formation of the [4,3-a] system. The proposed CDI-based protocol is designed to minimize this. |
| Difficult Purification / Low Isolated Yield | 1. Poor Solubility: The final product may be poorly soluble in common organic solvents, leading to losses during extraction and chromatography. 2. Product Precipitation: The product may precipitate from the reaction mixture, occluding starting materials or byproducts. | 1. The product is often a crystalline solid. Attempt purification by recrystallization from a high-boiling point solvent like ethanol, isopropanol, or acetonitrile. If chromatography is necessary, use a polar solvent system (e.g., DCM/Methanol or EtOAc/Methanol). 2. If the product crashes out, filter the hot reaction mixture (if safe) or cool, filter, and then thoroughly wash the collected solid with a solvent that dissolves the impurities but not the product (e.g., cold diethyl ether or ethyl acetate). |
Troubleshooting Workflow
The following diagram outlines a logical approach to diagnosing and solving common synthesis problems.
Sources
- 1. KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: efficient one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneonline.com [geneonline.com]
- 3. Synthesis and biological investigation of triazolopyridinone derivatives as potential multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. CN102180875A - Preparation method of triazolopyridine derivative - Google Patents [patents.google.com]
Purification challenges of brominated heterocyclic compounds
<Technical Support Center: Purification Challenges of Brominated Heterocyclic Compounds >
Introduction for Senior Application Scientists
Welcome to the Technical Support Center dedicated to addressing the nuanced challenges associated with the purification of brominated heterocyclic compounds. As vital intermediates in pharmaceutical and materials science, the purity of these compounds is paramount.[1][2] However, their unique electronic and steric properties often introduce significant hurdles during purification. This guide provides in-depth troubleshooting advice and practical, validated protocols to empower researchers to overcome these common obstacles.
Core Purification Challenges
The purification of brominated heterocycles is frequently complicated by a combination of factors stemming from the inherent reactivity and properties of the carbon-bromine bond and the heterocyclic scaffold itself.[3] Key challenges include:
-
On-column Decomposition: The acidic nature of standard silica gel can lead to the degradation of sensitive brominated heterocycles.[4][5]
-
Debromination: Loss of the bromine substituent is a common side reaction, particularly under certain chromatographic conditions or during work-up.[6]
-
Co-elution with Impurities: Structurally similar impurities, such as isomers or starting materials, often co-elute with the desired product, making separation difficult.[5][6][7]
-
Poor Solubility & Crystallization: Many brominated heterocycles exhibit poor solubility in common recrystallization solvents, leading to "oiling out" or low recovery.[4][8]
-
Product Discoloration: The final product may appear discolored (often yellow to brown) due to oxidation or residual impurities.[9]
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Section 1: Column Chromatography Issues
Question 1: My purified compound shows low or no yield after silica gel column chromatography, and I suspect decomposition. How can I confirm and prevent this?
Answer:
Product loss on silica gel is a frequent issue, especially with heterocyclic compounds that can interact strongly with the acidic stationary phase.[4][10]
Confirmation of Decomposition: A simple method to test for on-column decomposition is to perform a two-dimensional thin-layer chromatography (TLC) analysis.
Protocol: 2D-TLC for Decomposition Analysis
-
Spot your crude product on one corner of a square TLC plate.
-
Develop the plate in an appropriate solvent system.
-
Dry the plate thoroughly.
-
Rotate the plate 90 degrees and re-develop it in the same solvent system.
-
Interpretation: If the compound is stable, it will appear as a single spot on the diagonal. If it decomposes, you will see additional spots off the diagonal.[11]
Troubleshooting & Prevention: If decomposition is confirmed, consider the following strategies:
-
Deactivation of Silica Gel: The acidic nature of silica can be neutralized. Pre-treat the silica gel by preparing a slurry in your chosen eluent containing a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia.[4][10]
-
Alternative Stationary Phases: If deactivation is insufficient, switch to a more inert stationary phase.
Question 2: I'm observing streaking and poor peak shape on my TLC and column, especially with pyridine-containing compounds. What's the cause and solution?
Answer:
Streaking is a classic sign of strong interaction between a basic compound and the acidic silanol groups on the silica gel surface.[10] This is particularly common with nitrogen-containing heterocycles like pyridines.
Solution: The most effective solution is to add a basic modifier to your mobile phase to saturate the acidic sites on the silica gel.
-
Triethylamine (TEA) or Ammonia: Add 0.1-1% TEA or a few drops of concentrated ammonia to your eluent system.[10] This will compete with your basic compound for binding to the silica, resulting in sharper bands and improved separation.
-
Choice of Stationary Phase: As mentioned previously, switching to neutral alumina or a reversed-phase column can also mitigate this issue.[10]
Question 3: How do I choose the right solvent system for my brominated heterocycle in normal-phase chromatography?
Answer:
Solvent selection is critical for achieving good separation. The goal is to find a system that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound on TLC.
Step-by-Step Solvent Selection Protocol:
-
Initial Screening: Start with common solvent systems of varying polarity. Good starting points for many brominated heterocycles are mixtures of hexanes and ethyl acetate.[5][14]
-
TLC Analysis: Run TLC plates with your crude mixture in several solvent ratios (e.g., 9:1, 4:1, 1:1 Hexanes:EtOAc).[15]
-
Adjust Polarity:
-
Alternative Solvents: If you can't achieve separation with hexanes/ethyl acetate, consider other solvent systems. Dichloromethane (DCM)/methanol is a common choice for more polar compounds.[14]
Solvent Polarity Table for Normal-Phase Chromatography
| Solvent | Polarity Index | Notes |
| Hexane/Heptane | ~0.1 | Non-polar base solvent. |
| Toluene | 2.4 | Can provide different selectivity for aromatic compounds. |
| Dichloromethane (DCM) | 3.1 | Good general-purpose solvent. |
| Ethyl Acetate (EtOAc) | 4.4 | Common polar modifier. |
| Acetonitrile (MeCN) | 5.8 | Useful alternative to methanol. |
| Methanol (MeOH) | 6.6 | Strong polar modifier. |
Data compiled from various sources including[16][17].
Section 2: Recrystallization Challenges
Question 4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the compound is too soluble in the chosen solvent or its melting point is lower than the boiling point of the solvent.[4]
Troubleshooting Strategies:
-
Solvent Selection: The ideal solvent is one where your compound is highly soluble at high temperatures but poorly soluble at room temperature or colder.[8] Perform small-scale solubility tests with various solvents like ethanol, methanol, hexanes, and toluene.[5][8]
-
Use a Solvent Pair: This is a very effective technique.
-
Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.
-
Slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes slightly cloudy.
-
Add a drop or two of the "good" solvent to re-clarify the solution.
-
Allow the solution to cool slowly. A common solvent pair for pyridine derivatives is ethyl acetate and hexanes.[5]
-
-
Reduce Solvent Volume: If you used too much solvent, carefully evaporate some of it to increase the concentration and then allow it to cool again.[5]
-
Induce Crystallization: If the solution is supersaturated, you may need to trigger crystal formation by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[4]
Question 5: My recrystallization yield is very low. How can I improve it?
Answer:
Low recovery is often due to using too much solvent or the compound having significant solubility even in the cold solvent.[10]
Protocol for Maximizing Recrystallization Yield:
-
Dissolve at Boiling: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product.[10] Add the solvent in small portions to the heated crude mixture until everything just dissolves.[18]
-
Slow Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.
-
Ice Bath: Once crystals have started to form at room temperature, place the flask in an ice bath to maximize precipitation.[4]
-
Wash with Cold Solvent: When filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent to remove any remaining impurities without re-dissolving a significant amount of the product.[10][18]
-
Mother Liquor Recovery: You can often recover more product from the filtrate (mother liquor) by reducing its volume through evaporation and performing a second recrystallization.[10]
Section 3: Impurity-Related Issues
Question 6: My final product is a persistent yellow or brown color. What is the cause and how can I remove the color?
Answer:
Discoloration in brominated heterocycles, particularly those containing nitrogen, is often due to oxidation.[9] It can also be caused by residual bromine from the reaction.
Decolorization Techniques:
-
Activated Charcoal:
-
Dissolve the discolored compound in a suitable hot solvent (as if for recrystallization).
-
Add a small amount of activated charcoal (a spatula tip is usually sufficient).
-
Boil the solution for a few minutes.
-
Perform a hot filtration through celite or filter paper to remove the charcoal.
-
Allow the clear filtrate to cool and crystallize.
-
-
Washing with Sodium Thiosulfate: If the color is due to excess bromine from the bromination reaction, wash the organic solution with a 10% aqueous solution of sodium thiosulfate or sodium bisulfite during the work-up.[19]
Question 7: I am struggling to separate my desired brominated product from unreacted starting material or isomeric byproducts. What are my options?
Answer:
Separating closely related compounds is a significant challenge, as they often have very similar polarities.[6][7]
Strategies for Difficult Separations:
-
Optimize Chromatography:
-
Shallow Gradient: Use a very slow, shallow gradient during column chromatography to maximize resolution between closely eluting peaks.
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC is often the best solution. Reversed-phase HPLC using a C18 column is a powerful tool for separating halogenated aromatic compounds.[6]
-
-
Recrystallization: Sometimes, even if the TLC shows co-elution, a careful recrystallization can selectively crystallize the desired product, leaving the impurity in the mother liquor. This is highly dependent on the relative solubilities and concentrations of the components.
-
Fractional Distillation: For volatile compounds with different boiling points, fractional vacuum distillation can be an effective purification method.[9]
Visual Workflows and Decision Guides
The following diagrams provide a logical framework for approaching purification challenges.
Workflow for Selecting a Purification Strategy
This diagram outlines the decision-making process when choosing between chromatography and recrystallization.
Caption: Decision tree for initial purification method selection.
Troubleshooting Chromatography Problems
This workflow guides the user through diagnosing and solving common column chromatography issues.
Caption: Troubleshooting guide for column chromatography issues.
References
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products. BenchChem.
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products. BenchChem.
- BenchChem Technical Support Team. (2025, November).
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Crude 3-Bromo-4-isopropylpyridine. BenchChem.
- Phenomenex. Reversed Phase HPLC Columns. Phenomenex.
- National Institutes of Health. (2013, May 10). Oxidative Debromination and Degradation of Tetrabromo-bisphenol A by a Functionalized Silica-Supported Iron(III)-tetrakis(p-sulfonatophenyl)
- ResearchGate. (2019, July 30). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
- MH Chem. (2022, July 8).
- RSC Publishing. (2019, November 18).
- Reddit. (2010, March 31). AskChem: Do primary bromides decompose on silica? r/chemistry.
- Chem Help ASAP. (2021, February 6).
- Wikipedia.
- ACS GCI Pharmaceutical Roundtable. (2026, January 3).
- Biotage. (2023, January 19).
- BenchChem.
- Biotage. (2023, January 24). How should normal-phase gradient solvents be chosen?.
- ResearchGate. (2025, October 16). (PDF) Oxidative Debromination and Degradation of Tetrabromo-bisphenol A by a Functionalized Silica-Supported Iron(III)-tetrakis(p-sulfonatophenyl)
- BenchChem Technical Support Team. (2025, December).
- BenchChem.
- Chromatography Forum. (2015, May 7).
- University of Rochester, Department of Chemistry.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- BenchChem.
- Molnar Institute.
- ResearchGate. (2025, August 6). Solvent Selectivity in Normal-Phase TLC.
- Common Organic Chemistry.
- Wikipedia. Organobromine chemistry.
- National Institutes of Health. (2019, June 4).
- PubMed. (2000, March). The natural production of organobromine compounds.
- ScienceDirect. Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide.
- Indian Academy of Sciences.
- PubMed. (2018, February).
- ResearchGate. (2025, October 16). (PDF)
- Google Patents. Bromine purification process by addition of steam to the vapor phase.
- ResearchGate.
- NUS Faculty of Science.
- ResearchGate. (2014, December 5). How do I get dry pyridine?.
- LookChem.
- Wikipedia. Salt.
- ResearchGate. (2025, August 6). (PDF) The natural production of organobromine compounds.
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Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling with 6-Bromo-Pyridines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions involving 6-bromo-pyridines. This resource is designed to provide in-depth troubleshooting guidance and practical, field-proven insights to help you overcome common challenges and optimize your synthetic strategies. As Senior Application Scientists, we understand that the nuances of a reaction can make the difference between a low-yielding struggle and a successful, high-purity synthesis. This guide is structured to address specific issues you may encounter, explaining the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial hurdles faced when working with 6-bromo-pyridines in palladium-catalyzed cross-coupling reactions.
Q1: Why are my cross-coupling reactions with 6-bromo-pyridines consistently low-yielding or failing altogether?
A1: The primary challenge with 6-bromo-pyridines, and 2-substituted pyridines in general, is often referred to as the "2-pyridyl problem." The nitrogen atom at the 2-position can act as a poison to the palladium catalyst. It can coordinate to the palladium center, forming stable, off-cycle complexes that inhibit or completely shut down the catalytic cycle.[1][2] This is particularly problematic with the electron-deficient nature of the pyridine ring, which can further stabilize these unproductive interactions. Careful selection of ligands, bases, and reaction conditions is crucial to mitigate this catalyst deactivation.
Q2: I'm observing significant amounts of starting material decomposition and/or the formation of palladium black. What's happening?
A2: The formation of palladium black is a clear indicator of catalyst deactivation and aggregation.[1][3] This can be caused by several factors, including:
-
Ligand Degradation: The phosphine ligands commonly used can degrade at elevated temperatures, leaving the palladium atoms unprotected and prone to aggregation.
-
Unstable Catalytic Species: If the active Pd(0) species is not sufficiently stabilized by the ligand, it can readily decompose.
-
Reaction with Solvent or Base: Certain solvents or bases can react with the catalyst, leading to its deactivation.
Starting material decomposition can be a result of harsh reaction conditions (e.g., excessively high temperatures or a strong base) or side reactions promoted by the catalyst.
Q3: How do I choose the right ligand for my specific cross-coupling reaction with a 6-bromo-pyridine?
A3: Ligand selection is arguably the most critical parameter for success. There is no "one-size-fits-all" solution, and the optimal ligand will depend on the specific type of cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). However, a general principle is to use sterically bulky, electron-rich phosphine ligands.[4] These ligands promote the desired reductive elimination step and can help to prevent the pyridine nitrogen from coordinating to the palladium center. For challenging couplings, consider ligands from the Buchwald biarylphosphine family (e.g., SPhos, XPhos) or other hindered ligands like P(t-Bu)3.[5]
Troubleshooting Guide: A Deeper Dive
This section provides a systematic approach to troubleshooting common problems, with detailed explanations and actionable protocols.
Problem 1: Low or No Conversion to Product
When faced with a stalled reaction, a methodical approach to diagnosing the issue is key.
Underlying Causes & Solutions:
-
Catalyst Inhibition/Deactivation: As discussed in the FAQs, the pyridine nitrogen is a likely culprit.[1][2]
-
Solution: Employ sterically hindered and electron-rich ligands. These ligands create a bulky environment around the palladium center, which can physically block the pyridine nitrogen from coordinating. The electron-rich nature of the ligand also helps to stabilize the active Pd(0) species and promote the oxidative addition step.
-
-
Inefficient Oxidative Addition: The C-Br bond of 6-bromo-pyridine must be broken in the first step of the catalytic cycle. If this step is slow, the overall reaction will be sluggish.
-
Solution: Increase the electron density on the palladium center by using electron-donating ligands. Additionally, ensure your palladium precatalyst is effectively reduced to the active Pd(0) state. Sometimes, a "pre-catalyst" that is already in the Pd(0) state, like Pd(PPh3)4 or Pd2(dba)3, can be beneficial.[6]
-
-
Incorrect Base Selection: The base plays a crucial role in the transmetalation and reductive elimination steps. An inappropriate base can lead to poor reactivity or side reactions.
-
Solution: For Suzuki couplings, inorganic bases like K3PO4 or Cs2CO3 are often effective. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required.[7] It is important to screen a variety of bases to find the optimal one for your specific substrate combination.
-
Workflow for Optimizing a Stalled Reaction
Caption: A systematic workflow for troubleshooting and optimizing a challenging cross-coupling reaction.
Problem 2: Formation of Side Products
The appearance of unexpected peaks in your analytical data requires careful identification and strategic adjustments to your reaction conditions.
Common Side Products & Mitigation Strategies:
-
Homocoupling of the Boronic Acid (Suzuki): This occurs when two molecules of the boronic acid couple with each other.
-
Cause: This is often promoted by the presence of oxygen.
-
Solution: Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). Running the reaction at a lower temperature can also sometimes reduce the rate of homocoupling.
-
-
Protodebromination (Hydrodehalogenation): The bromo-pyridine is converted to the corresponding pyridine.
-
Cause: This can happen if there are sources of protons in the reaction mixture (e.g., water) and a pathway for reductive elimination of H-Br from a palladium intermediate.
-
Solution: Use anhydrous solvents and reagents. The choice of base can also influence this side reaction.
-
-
Aryl Halide Homocoupling: Two molecules of the 6-bromo-pyridine couple to form a bipyridine.
-
Cause: This can be favored under certain conditions, particularly with highly active catalysts.
-
Solution: Lowering the catalyst loading or using a less active catalyst system can sometimes mitigate this.
-
Problem 3: Reproducibility Issues
Inconsistent results from batch to batch are a common frustration in process development and can often be traced back to subtle variations in experimental parameters.
Key Factors for Ensuring Reproducibility:
-
Reagent Quality:
-
Palladium Catalyst: The age and storage conditions of your palladium source can affect its activity. It's often best to use a fresh bottle or a pre-catalyst.
-
Solvents: Ensure solvents are anhydrous and of high purity.
-
Bases: Some bases (e.g., NaOtBu) can be hygroscopic. Use freshly opened containers or dry the base before use.
-
-
Inert Atmosphere:
-
Technique: Ensure your degassing procedure (e.g., sparging with argon, freeze-pump-thaw cycles) is effective and consistently applied. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Stirring and Heating:
-
Homogeneity: Inconsistent stirring can lead to localized "hot spots" or poor mixing of reagents, affecting the reaction rate. Use a stir bar that provides good agitation for the reaction volume.
-
Temperature Control: Use a calibrated heating block or oil bath to ensure accurate and consistent temperature control.
-
Experimental Protocols: A Starting Point for Optimization
The following protocols are intended as robust starting points. You may need to adjust concentrations, temperatures, and reaction times based on your specific substrates.
General Protocol for Suzuki-Miyaura Coupling of 6-Bromo-pyridines
-
To a dry Schlenk flask, add the 6-bromo-pyridine (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K3PO4, 2.0 equiv).
-
Add the palladium pre-catalyst (e.g., Pd(OAc)2, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Ligand and Base Screening for a Model Suzuki Coupling
| Entry | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | PPh3 (8) | K2CO3 (2) | Toluene/H2O | 100 | 15 |
| 2 | dppf (4) | K2CO3 (2) | Toluene/H2O | 100 | 45 |
| 3 | SPhos (4) | K3PO4 (2) | Dioxane/H2O | 90 | 88 |
| 4 | XPhos (4) | K3PO4 (2) | Dioxane/H2O | 90 | 92 |
| 5 | SPhos (4) | Cs2CO3 (2) | Toluene | 110 | 95 |
Yields are based on a model reaction of 6-bromo-pyridine with phenylboronic acid and are for illustrative purposes.
Mechanistic Insights: Understanding the "Why"
A solid grasp of the catalytic cycle is essential for rational troubleshooting.
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
Key Mechanistic Considerations for 6-Bromo-pyridines:
-
Oxidative Addition: This is often the rate-determining step.[3] Electron-rich ligands accelerate this step by increasing the electron density on the palladium, making it more nucleophilic towards the C-Br bond.
-
Transmetalation: The transfer of the organic group from the organometallic reagent to the palladium center. The choice of base is critical here, as it often activates the organometallic species.
-
Reductive Elimination: The final step where the new C-C or C-N bond is formed, and the Pd(0) catalyst is regenerated. Bulky ligands are known to promote this step by creating steric pressure that favors the formation of the planar product and the release of the catalyst.[5]
By understanding these fundamental steps and the specific challenges posed by 6-bromo-pyridines, you can more effectively troubleshoot and optimize your cross-coupling reactions, leading to more efficient and successful syntheses.
References
- Technical Support Center: Catalyst Deactivation in Pyridine-2-sulfonate Coupling Reactions - Benchchem.
- Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Journal of Molecular Catalysis A: Chemical.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health.
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Royal Society of Chemistry.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. PubMed.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton.
- Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Sci-Hub.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromopyridin-3-amine. Benchchem.
- Application Note: Sonogashira Coupling of 6-Bromo-N,N-dimethylpyridazin-3-amine. Benchchem.
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 6-Bromo-N,N-dimethylpyridazin-3-amine. Benchchem.
- Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. Who we serve.
- Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. CoLab.
- Palladium-catalyzed coupling of pyrazoles with 2,6-dibromopyridine. ResearchGate.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- Sonogashira coupling. Wikipedia.
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. National Institutes of Health.
- Palladium(0)-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids with Cyclic Thioamides. Selective Carbon−Carbon Bond Formation for the Functionalization of Heterocycles†. The Journal of Organic Chemistry.
- Cross-Coupling Chemistry.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- Help troubleshooting a Buchwald-Hartwig amination?. Reddit.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Cross-Coupling Reactions. Chemistry.
- Buchwald–Hartwig amination. Wikipedia.
- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Common cross coupling reactions. YouTube. Available at: [Link]
- Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications.
- Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. Current Protocols in Nucleic Acid Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one
Welcome to the technical support center for 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and reproducibility of your results.
I. Understanding the Stability of 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one
The chemical stability of an active pharmaceutical ingredient (API) is a critical factor that can influence its efficacy, safety, and shelf-life.[1] For 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one, its unique triazolopyridinone core, coupled with a bromo-substituent, presents specific stability considerations. The lactam and triazole rings may be susceptible to hydrolysis, while the bromine atom can influence its photostability.
This guide will provide you with the foundational knowledge and practical protocols to assess and manage the stability of this compound in your experimental settings.
II. Troubleshooting Guide: Diagnosing and Resolving Instability
This section is designed to help you identify and resolve common stability-related issues.
Issue 1: Inconsistent or non-reproducible experimental results.
-
Potential Cause: Degradation of the compound in your stock or working solutions.[2][3]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
-
In-Depth Explanation & Actionable Advice:
-
Verify Stock Solution Integrity: The first step is to confirm the purity of your stock solution using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[4][5] If you do not have an established method, refer to the "Protocol for Developing a Stability-Indicating HPLC Method" in this guide. A significant decrease in the main peak area or the appearance of new peaks suggests degradation.
-
Assess Working Solution Stability: Prepare a fresh working solution and compare its performance in your assay to an aged solution. A noticeable difference in activity points to instability in the working solution.
-
Review Solution Preparation and Storage:
-
Solvent Choice: Ensure the solvent is pure and does not react with the compound.[6]
-
pH of the Solution: The pH can dramatically affect the stability of compounds.[6] Determine the pH of your solution and consider buffering if necessary.
-
Storage Conditions: Store stock solutions at or below -20°C, protected from light, and in tightly sealed containers to minimize solvent evaporation.[3] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
-
Issue 2: Visible changes in the solution (e.g., color change, precipitation).
-
Potential Cause: Chemical degradation, oxidation, or poor solubility.[3][7]
-
Troubleshooting Steps:
-
Consult Solubility Data: Review any available solubility information for the compound. Precipitation may occur if the concentration exceeds its solubility in the chosen solvent.
-
Check for Oxidation: A yellow or brown discoloration can be indicative of oxidation.[2] If the compound is susceptible to oxidation, consider preparing solutions in degassed solvents or under an inert atmosphere (e.g., nitrogen or argon).
-
Perform a Quick Purity Check: Use Thin Layer Chromatography (TLC) or HPLC to quickly assess the purity of the discolored or precipitated solution compared to a freshly prepared one.[8]
-
III. Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one?
A1: Based on its chemical structure, the following degradation pathways are plausible:
-
Hydrolysis: The lactam bond in the triazolone ring is susceptible to cleavage under both acidic and basic conditions, which would open the ring.[9]
-
Oxidation: The electron-rich pyridine and triazole rings could be susceptible to oxidation, especially in the presence of reactive oxygen species.[9]
-
Photodegradation: Bromo-substituted aromatic compounds can be sensitive to light, potentially leading to debromination or other rearrangements upon exposure to UV or even ambient light.[10]
Caption: Potential degradation pathways for the target compound.
Q2: How should I prepare and store my stock solutions of this compound?
A2: For optimal stability:
-
Solvent Selection: Use high-purity, anhydrous solvents such as DMSO or DMF for initial stock solutions. For aqueous experiments, prepare fresh dilutions from the stock in a suitable buffer immediately before use.
-
Storage Temperature: Store stock solutions at -20°C or -80°C.
-
Light Protection: Use amber vials or wrap containers in aluminum foil to protect from light.[6]
-
Aliquoting: To avoid multiple freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots.
Q3: How can I perform a forced degradation study to understand the stability of my compound?
A3: A forced degradation study, also known as stress testing, is essential to identify potential degradation products and establish a stability-indicating analytical method.[11][12] This involves exposing the compound to conditions more severe than those it would typically encounter.[11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
Here is a summary of recommended stress conditions:
| Stress Condition | Recommended Protocol |
| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and incubate at 60°C for 48 hours.[2] |
| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and incubate at 60°C for 48 hours.[2] |
| Oxidative Degradation | Dissolve the compound in a solution containing 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 48 hours.[2] |
| Thermal Degradation | Store a solid sample and a solution of the compound in an oven at 60°C for 48 hours.[2] |
| Photolytic Degradation | Expose a solution of the compound to light in a photostability chamber, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10][13] |
Note: The incubation times and temperatures may need to be adjusted based on the observed stability of the compound.
IV. Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products.[5][14]
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength determined by a UV scan of the compound (e.g., 254 nm and 280 nm).
-
Method Validation: Once initial separation is achieved, perform forced degradation studies (as described in the FAQ). Analyze the stressed samples to ensure that all degradation products are well-separated from the parent peak. The method should be validated for specificity, linearity, accuracy, and precision as per ICH guidelines.[15]
V. References
-
Almac Group. (n.d.). Spotlight on stability: API and drug product testing. Retrieved from [Link]
-
Creative BioMart Microbe. (n.d.). API/Pharmaceuticals Stability Testing. Retrieved from [Link]
-
MRIGlobal. (n.d.). Stability Testing for API Synthesis. Retrieved from [Link]
-
World Health Organization. (2018). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-second report (WHO Technical Report Series, No. 1010). Retrieved from [Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]
-
Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]
-
Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Retrieved from [Link]
-
Mass Analytica. (n.d.). Compound Degradation. Retrieved from [Link]
-
Mass Analytica. (n.d.). Compound Degradation. Retrieved from [Link]
-
Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). Retrieved from [Link]
-
Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
Atlas Material Testing Technology. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]
-
Singh, R., & Kumar, S. (2013). Stability Indicating HPLC Method Development and Validation. International Research Journal of Pharmacy, 4(4), 93-101. Retrieved from [Link]
-
Pharma Growth Hub. (2024, November 18). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals [Video]. YouTube. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1996). Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
ResearchGate. (2013, October 21). How can I know from the structure of the compound if there will be degradation while studying the solubility of it?. Retrieved from [Link]
-
bioRxiv. (2024, February 22). Confounding factors in targeted degradation of short-lived proteins. Retrieved from [Link]
-
PCCA. (2022, March 16). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. Retrieved from [Link]
-
Dissolution Technologies. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]
Sources
- 1. API/Pharmaceuticals Stability Testing - Microbe [microbe.creativebiomart.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. web.vscht.cz [web.vscht.cz]
- 6. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 7. THE PCCA BLOG | How to Determine API Calculations in Pharmacy Com [pccarx.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Compound Degradation – Mass Analytica [mass-analytica.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 14. irjpms.com [irjpms.com]
- 15. scispace.com [scispace.com]
Troubleshooting debromination in lithiation reactions of bromo-heterocycles
A Guide to Navigating the Challenges of Debromination and Other Side Reactions
Welcome to the Technical Support Center for troubleshooting lithiation reactions of bromo-heterocycles. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with this powerful synthetic transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying principles to empower you to solve problems effectively in your own research.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and issues that arise during the lithiation of bromo-heterocycles.
Q1: My primary side-product is the debrominated heterocycle. What is causing this?
A1: The formation of the debrominated (protonated) product is a classic sign that your lithiated intermediate is being quenched by a proton source before it can react with your desired electrophile. The likely culprits are:
-
Residual moisture: Organolithium reagents are extremely sensitive to water. Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and all solvents are anhydrous.[1][2][3]
-
Acidic protons on the substrate: If your heterocycle has other acidic protons (e.g., N-H on an indole, or an acidic C-H), the organolithium reagent may act as a base, leading to deprotonation instead of or in addition to lithium-halogen exchange.[2][4]
-
Solvent degradation: Tetrahydrofuran (THF), a common solvent for these reactions, can be deprotonated by highly reactive organolithiums, especially at temperatures above -78 °C.[5]
-
Atmospheric moisture: Ensure your reaction is conducted under a completely inert atmosphere (argon or nitrogen).[3][6][7]
Q2: I'm observing low conversion of my starting material, even with an excess of organolithium reagent.
A2: Low conversion can stem from several factors:
-
Inaccurate reagent titration: The molarity of commercially available organolithium solutions can decrease over time. It is crucial to titrate your reagent before use to know its exact concentration.
-
Reaction temperature: While low temperatures are generally preferred to minimize side reactions, some lithium-halogen exchanges can be slow.[8] However, for most bromo-heterocycles, the exchange is rapid even at -78 °C.[9]
-
Poor solubility: If your starting material or lithiated intermediate is not fully soluble in the reaction solvent, this can hinder the reaction.[10][11]
-
Reagent choice: The reactivity of the organolithium reagent plays a significant role. For less reactive bromo-heterocycles, a more powerful reagent might be necessary.[12][13]
Q3: Besides debromination, what other side reactions should I be aware of?
A3: Several other side reactions can occur:
-
"Halogen dance" or rearrangement: This is particularly prevalent with reagents like lithium diisopropylamide (LDA) where a rearranged lithiated species is formed.[14]
-
Ortho-lithiation: Instead of lithium-halogen exchange, the organolithium reagent can deprotonate a position adjacent to the bromine or another directing group on the ring.[15][16][17][18]
-
Addition to the heterocycle: Highly nucleophilic organolithiums can sometimes add to the heterocyclic ring itself.[4]
-
Reaction with byproducts: For example, with n-BuLi, the n-butyl bromide byproduct can react with the lithiated heterocycle.[13]
Troubleshooting Guides
This section provides a more in-depth look at specific problems and offers systematic approaches to resolving them.
Problem 1: Significant Debromination Observed
Symptoms:
-
Major product observed by GC-MS or LC-MS corresponds to the mass of the starting bromo-heterocycle minus bromine plus a proton.
-
Low yield of the desired functionalized product.
Root Cause Analysis and Solutions:
The core of the issue is the premature quenching of the lithiated intermediate. The following decision tree can guide your troubleshooting process.
Troubleshooting workflow for high debromination.
In-depth Explanation of Corrective Actions:
-
Temperature Control: Lithium-halogen exchange is generally very fast, even at -78 °C.[9] Maintaining this low temperature is critical to prevent side reactions, such as reaction with the solvent (THF) or decomposition of the lithiated intermediate.[10][19]
-
Solvent Choice: While THF is common, its susceptibility to deprotonation can be problematic.[5] Diethyl ether is less prone to deprotonation but may result in slower reactions or solubility issues.[20] A mixture of solvents, such as THF and a hydrocarbon like hexane or pentane, can sometimes offer a good balance.[21][22][23]
-
Order of Addition: A "reverse addition," where the bromo-heterocycle solution is added to the organolithium reagent, can sometimes be beneficial, although this is less common.
Problem 2: Competing Lithiation Pathways (Ortho-lithiation vs. Halogen Exchange)
Symptoms:
-
A mixture of products is obtained, corresponding to functionalization at the bromine-bearing carbon and an adjacent carbon.
-
The ratio of products is inconsistent.
Root Cause Analysis and Solutions:
The regioselectivity of lithiation is a delicate balance between the directing effects of heteroatoms and substituents, and the mechanism of the lithiating agent.
Key Factors Influencing Regioselectivity:
| Factor | Influence on Outcome | Rationale |
| Organolithium Reagent | n-BuLi: Generally favors lithium-halogen exchange. t-BuLi: More reactive and sterically hindered, often leading to cleaner lithium-halogen exchange.[13] LDA/LTMP: Strong, non-nucleophilic bases that strongly favor deprotonation (ortho-lithiation) over lithium-halogen exchange.[15] | The mechanism of lithium-halogen exchange is thought to proceed through an "ate" complex, while ortho-lithiation is a direct deprotonation.[9][24][25] The nature of the organolithium reagent dictates which pathway is kinetically favored. |
| Temperature | Lower temperatures (-78 °C to -100 °C) generally favor the faster lithium-halogen exchange over the slower direct deprotonation.[10][19] | Kinetic vs. thermodynamic control. At very low temperatures, the reaction is under kinetic control. |
| Solvent | Coordinating solvents like THF can deaggregate the organolithium reagent, increasing its reactivity.[5][20] Additives like TMEDA can chelate to the lithium, influencing the site of lithiation. | The aggregation state of the organolithium reagent impacts its steric and electronic properties.[12] |
| Heterocycle & Substituents | The acidity of ring protons and the directing ability of heteroatoms or other functional groups play a crucial role.[16][17][18][26] | Electron-withdrawing groups can increase the acidity of nearby protons, making them more susceptible to deprotonation. |
Strategic Adjustments:
-
To Favor Lithium-Halogen Exchange:
-
Use n-BuLi or, for cleaner reactions, t-BuLi .[13] Using two equivalents of t-BuLi can be particularly effective as the second equivalent eliminates the t-BuBr byproduct, preventing side reactions.[13]
-
Maintain a very low temperature (-78 °C or below).[19]
-
Avoid strong, non-nucleophilic bases like LDA.
-
-
To Favor Ortho-Lithiation:
-
Employ a lithium amide base such as LDA or LiTMP .[15]
-
Ensure the position ortho to the directing group is accessible.
-
Sources
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. sites.wp.odu.edu [sites.wp.odu.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. ch.ic.ac.uk [ch.ic.ac.uk]
- 15. Sciencemadness Discussion Board - lithiation of 8-bromoquinoline - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. researchgate.net [researchgate.net]
- 17. organicreactions.org [organicreactions.org]
- 18. chemistry-chemists.com [chemistry-chemists.com]
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- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. merckmillipore.com [merckmillipore.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. youtube.com [youtube.com]
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Technical Support Center: Catalyst Selection for Functionalizing the 6-Bromo Position
Welcome to the technical support center dedicated to the intricate yet rewarding task of functionalizing the 6-bromo position on aromatic and heteroaromatic scaffolds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst selection for cross-coupling reactions. Here, we move beyond simple protocols to delve into the "why" behind experimental choices, offering troubleshooting guides and FAQs to address the specific challenges you may encounter at the bench.
Frequently Asked Questions (FAQs)
Q1: I'm planning a Suzuki-Miyaura coupling with a 6-bromoquinoline substrate. Which palladium catalyst and ligand combination is the best starting point?
A1: For Suzuki-Miyaura coupling with a 6-bromoquinoline, the nitrogen atom in the quinoline ring can coordinate to the palladium center, potentially inhibiting catalytic activity. Therefore, the choice of ligand is crucial. A good starting point is often a bulky, electron-rich phosphine ligand that can stabilize the palladium(0) active species and promote the catalytic cycle.
A widely successful system is the use of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) as the precatalyst. The dppf ligand's wide bite angle and electron-donating properties are well-suited for this type of transformation. Alternatively, using a combination of a palladium source like Palladium(II) acetate (Pd(OAc)2) with a biarylphosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is also a robust choice, often providing high yields and good functional group tolerance.
Troubleshooting Flowchart: Suzuki-Miyaura Coupling of 6-Bromoquinoline
Caption: Troubleshooting guide for Suzuki-Miyaura coupling.
Q2: I'm attempting a Buchwald-Hartwig amination on a 6-bromoindole derivative and observing significant starting material recovery. What could be the issue?
A2: Incomplete conversion in Buchwald-Hartwig aminations of N-H containing heterocycles like indoles can often be attributed to two main factors: base-mediated decomposition of the starting material or catalyst inhibition. The N-H proton of the indole is acidic and can react with the strong bases typically used in these couplings (e.g., NaOtBu, LHMDS).
To mitigate this, consider protecting the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) before the coupling reaction. If protection is not desirable, a careful choice of base is critical. A weaker base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) might be effective, although it may require higher temperatures and longer reaction times.
Additionally, the choice of ligand is paramount. For N-H containing substrates, ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or the Josiphos family of ligands have demonstrated excellent performance by promoting a fast rate of reductive elimination, which can outcompete catalyst decomposition pathways.
Q3: For a Sonogashira coupling with a 6-bromo-2-substituted pyridine, what are the key parameters to control to avoid side reactions?
A3: The Sonogashira coupling is a powerful tool for forming carbon-carbon bonds, but it is sensitive to reaction conditions, especially when using nitrogen-containing heterocycles like pyridines. The primary side reactions to control are the Glaser coupling (homocoupling of the terminal alkyne) and catalyst deactivation.
Key parameters to control include:
-
Copper Co-catalyst: While the classic Sonogashira reaction uses a copper(I) co-catalyst (e.g., CuI), this can promote Glaser coupling. Running the reaction under "copper-free" conditions is often advantageous. This typically requires a more active palladium catalyst system, such as one employing a bulky, electron-rich ligand.
-
Base: A strong, non-nucleophilic amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. It is crucial that the base is of high purity and free of primary or secondary amine impurities, which could participate in competitive amination reactions.
-
Atmosphere: The reaction is highly sensitive to oxygen, which can lead to both Glaser coupling and deactivation of the Pd(0) catalyst. It is imperative to thoroughly degas the reaction mixture and maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the experiment.
A reliable starting point for a 6-bromo-2-substituted pyridine would be Pd(PPh3)4 as the catalyst with CuI in the presence of TEA. If homocoupling is an issue, switching to a copper-free system with a catalyst like Pd(OAc)2 and a ligand such as SPhos is a recommended troubleshooting step.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling - Low Yield and Protodeboronation
| Symptom | Potential Cause | Proposed Solution & Scientific Rationale |
| Low Yield with Significant Starting Material Recovery | Inefficient Oxidative Addition | The C-Br bond at the 6-position may be sterically hindered or electronically deactivated. Solution: Switch to a more electron-rich and bulky ligand like XPhos or tBuXPhos. These ligands stabilize the electron-rich Pd(0) center, promoting oxidative addition into the aryl bromide bond. |
| Significant Protodeboronation (Ar-B(OH)2 -> Ar-H) | Presence of Water and/or Insufficient Base Strength | Boronic acids are susceptible to hydrolysis, especially at elevated temperatures. Solution: Use anhydrous solvents and reagents. A stronger, non-aqueous base like potassium phosphate (K3PO4) can accelerate the transmetalation step, making it more competitive with protodeboronation. |
| Formation of Biaryl Homocoupling Product (Ar-Ar) | Slow Transmetalation or Reductive Elimination | If the desired cross-coupling is slow, the organopalladium intermediate can undergo side reactions. Solution: Ensure the boronic acid is of high purity. Consider a different solvent system (e.g., toluene/water vs. dioxane/water) as this can influence the rate of the catalytic cycle. |
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
Guide 2: Buchwald-Hartwig Amination - Catalyst Deactivation
| Symptom | Potential Cause | Proposed Solution & Scientific Rationale |
| Reaction Stalls at Partial Conversion | Catalyst Deactivation | The palladium catalyst can be deactivated by coordination to the product amine or by thermal decomposition. Solution: Employ a more robust ligand that protects the palladium center. The Buchwald biarylphosphine ligands (e.g., RuPhos, BrettPhos) are specifically designed for high stability and activity. Increasing the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can also help drive the reaction to completion. |
| Formation of Hydrodehalogenation Product (Ar-Br -> Ar-H) | β-Hydride Elimination from the Amine | If the amine has a β-hydrogen, this side reaction can occur from the palladium-amide intermediate. Solution: This is often promoted by high temperatures. Try running the reaction at a lower temperature for a longer period. Ligand choice is also critical; bulkier ligands can disfavor the geometry required for β-hydride elimination. |
| Darkening of the Reaction Mixture (Palladium Black) | Precipitation of Palladium(0) | This indicates catalyst decomposition and loss of activity. Solution: Ensure a strictly inert atmosphere. The choice of ligand is crucial for preventing aggregation of the Pd(0) species. A ligand with a high affinity for palladium, like Josiphos, can maintain the catalyst's solubility and activity. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 6-Bromoquinoline
-
Reaction Setup: To an oven-dried Schlenk flask, add 6-bromoquinoline (1.0 equiv), the desired boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.03 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution in vacuo and purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Protected 6-Bromoindole
-
Reaction Setup: To a glovebox, add the N-protected 6-bromoindole (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv) to an oven-dried vial.
-
Catalyst Addition: Add Pd(OAc)2 (0.02 equiv) and XPhos (0.04 equiv).
-
Solvent Addition: Add anhydrous toluene.
-
Reaction: Seal the vial and heat to 110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2009). The C−N Cross-Coupling of N-Aryl- and N-Alkyl-Substituted Anilines with Aryl Halides. Journal of the American Chemical Society, 131(47), 17243–17245. [Link]
Technical Support Center: Overcoming Poor Regioselectivity in Pyridine Bromination
Welcome to the technical support center dedicated to resolving one of the most persistent challenges in synthetic chemistry: the regioselective bromination of pyridine. This guide is structured for researchers, scientists, and professionals in drug development who encounter selectivity issues in their daily experiments. Here, we dissect the underlying principles of pyridine reactivity and provide actionable troubleshooting strategies and detailed protocols to achieve desired isomeric purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is direct electrophilic bromination of pyridine so challenging and often unselective?
A: The difficulty stems from the inherent electronic nature of the pyridine ring. The electronegative nitrogen atom exerts a strong electron-withdrawing inductive effect, deactivating the entire ring towards electrophilic aromatic substitution (EAS) compared to benzene.[1][2][3] This deactivation is most pronounced at the C2, C4, and C6 positions (α and γ to the nitrogen).[1]
Consequently, direct bromination of unsubstituted pyridine requires harsh conditions, such as high temperatures (often exceeding 300°C) and the use of corrosive reagents like bromine (Br₂) in the presence of oleum or strong Lewis acids.[2][4][5] Under these forcing conditions, the electrophile preferentially attacks the C3 (meta) position. This is because the carbocation intermediate (the sigma complex) formed from attack at C2 or C4 would place a destabilizing positive charge adjacent to the already electron-deficient nitrogen atom.[4][6] The intermediate from C3 attack avoids this unfavorable arrangement, making it the kinetically favored product.[4][6]
However, "kinetically favored" does not always mean "exclusive." These harsh conditions often lead to low yields and mixtures of 3-bromopyridine and 3,5-dibromopyridine, complicating purification.[5][6][7]
Q2: I am observing a mixture of 3-bromo and 3,5-dibromopyridine. How can I favor the mono-brominated product?
A: The formation of the dibrominated product is a common issue, especially when the reaction is pushed to achieve higher conversion of the starting material. Here’s a troubleshooting workflow:
-
Control Stoichiometry: Carefully control the stoichiometry of your brominating agent. Using a slight excess of pyridine relative to the brominating agent can help minimize over-bromination. For instance, using less than one equivalent of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) relative to the pyridine substrate is a recommended strategy to avoid side products.[8]
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as a significant amount of the desired mono-brominated product has formed, before the 3,5-dibromo isomer begins to appear in substantial quantities. Lowering the reaction temperature, if the reaction still proceeds at a reasonable rate, can also increase selectivity for the mono-adduct.
-
Choice of Brominating Agent: While elemental bromine is traditional, other reagents can offer better control. N-Bromosuccinimide (NBS) can be a milder alternative, although it may still require acidic conditions to be effective with deactivated pyridines.[9]
Q3: My starting pyridine has an activating group, but I'm still getting a mixture of isomers. What's going on?
A: Activating groups, such as amino (-NH₂) or hydroxyl (-OH) groups, significantly change the rules. These electron-donating groups activate the pyridine ring towards EAS and direct the incoming electrophile to positions ortho and para to themselves.[9] The interplay between the directing effect of the nitrogen atom (meta-directing) and the activating group (ortho-, para-directing) determines the final regiochemical outcome.
Troubleshooting Steps:
-
Analyze the Directing Effects: Map out the electronically favored positions. For example, in 2-aminopyridine, the amino group strongly activates the C3 and C5 positions. The C5 position is often favored for bromination.[2]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reactivity of both the substrate and the brominating agent. Experiment with different solvents, from non-polar (like CCl₄) to polar aprotic (like acetonitrile or DMF), to see how it impacts the isomeric ratio.[10]
-
Protecting Groups: If the activating group is an -OH or -NH₂, consider protecting it. This can temper its activating strength and potentially alter the regiochemical outcome.
Q4: How can I achieve bromination at the C2 or C4 positions, which are electronically disfavored for electrophilic attack?
A: Direct electrophilic bromination at C2 or C4 is generally not feasible on an unmodified pyridine ring. To achieve this, a modification of the substrate is necessary to reverse its inherent reactivity. This is a classic "umpolung" strategy.
The most common and effective method is the Pyridine N-oxide strategy .
-
Formation of N-oxide: The pyridine nitrogen is oxidized (e.g., with m-CPBA or H₂O₂) to form a pyridine N-oxide. This transformation has a profound electronic effect: the N-oxide group is now electron-donating through resonance, strongly activating the C2 and C4 positions towards electrophilic attack.[3][11][12]
-
Bromination: The activated N-oxide can then be brominated under much milder conditions. Reagents like phosphorus oxybromide (POBr₃) or a combination of an activator (like p-toluenesulfonic anhydride) and a bromide source (like TBABr) can selectively install a bromine at the C2 or C4 position.[13]
-
Deoxygenation: The N-oxide is then removed (reduced) using reagents like PCl₃ or PPh₃ to yield the desired 2-bromo or 4-bromopyridine.
Advanced Strategies for Regiocontrol
When standard methods fail, more advanced, modern synthetic strategies can provide a solution.
Strategy 1: Directing Group-Assisted Bromination
This approach involves the temporary installation of a directing group onto the pyridine ring to force the reaction to occur at a specific, otherwise inaccessible, position.
A notable example is the use of an amino group as a removable directing group to achieve meta-bromination under mild electrochemical conditions.[2][14] This strategy enhances the nucleophilicity of the C3 position, allowing for selective bromination. The directing group is then removed in a subsequent step.[15]
Transition-metal catalysis can also be employed. For instance, a ruthenium-catalyzed reaction can achieve meta-selective C-H bromination on 2-phenylpyridine derivatives.[16][17] The catalyst coordinates to the pyridine nitrogen, directing functionalization to the meta position of the phenyl ring, which is para to the C-Ru bond formed during the catalytic cycle.[16]
Strategy 2: Halogenation via Zincke Imine Intermediates
A novel and powerful strategy for achieving highly selective 3-halogenation involves a ring-opening and ring-closing sequence.[5][18][19]
-
Ring Opening: The pyridine is reacted with a reagent like 2,4-dinitrochlorobenzene (Zincke's salt) and an amine to open the ring, forming a transient, acyclic Zincke imine intermediate.[5][19]
-
Selective Halogenation: This electron-rich imine readily undergoes electrophilic halogenation with reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) at the position that will ultimately become C3 of the pyridine.[5][6]
-
Ring Closing: The halogenated intermediate is then treated with ammonium acetate to reform the pyridine ring, now with a halogen selectively installed at the C3 position.[5][6]
This method avoids the harsh conditions of classical electrophilic bromination and demonstrates excellent functional group tolerance.[5][19]
Strategy 3: Lewis Acid Catalysis
The use of Lewis acids can facilitate the bromination of pyridine at lower temperatures than the traditional high-temperature methods.[7] Catalytic amounts of Lewis acids such as AlCl₃, ZnCl₂, or CuCl₂ can promote bromination at around 100°C, yielding primarily 3-bromopyridine and 3,5-dibromopyridine.[7] The Lewis acid coordinates to the pyridine nitrogen, further deactivating the ring but allowing the reaction to proceed under more controlled conditions.[20][21][22]
Data Summary & Protocols
Table 1: Comparison of Pyridine Bromination Methods
| Method | Target Position(s) | Typical Conditions | Advantages | Common Issues & Limitations |
| Direct Electrophilic Bromination | C3, C5 | Br₂/Oleum, >300°C | Simple, one step for unsubstituted pyridine. | Harsh conditions, low yield, mixtures of mono/di-substituted products.[2][4][5] |
| Pyridine N-Oxide | C2, C4 | 1. Oxidation (m-CPBA) 2. POBr₃ or Ts₂O/TBABr 3. Reduction (PCl₃) | Excellent selectivity for C2/C4, mild conditions for bromination step. | Multi-step process, requires oxidation and reduction steps.[3][11] |
| Zincke Imine Intermediate | C3 | 1. Ring opening 2. NBS/NIS 3. Ring closing (NH₄OAc) | High C3 selectivity, mild conditions, good functional group tolerance.[5][19] | Multi-step one-pot procedure, can be complex. |
| Electrochemical (with DG) | C5 (on 2-aminopyridine) | TBABr, LiClO₄, MeCN/HOAc, constant current | Sustainable, catalyst- and oxidant-free, mild conditions.[2][15][14] | Requires specific directing group, electrochemical setup. |
| Lewis Acid Catalysis | C3, C5 | Br₂, AlCl₃ (cat.), ~100°C | Lower temperature than direct bromination. | Still produces mixtures, requires anhydrous conditions.[7] |
Experimental Protocols
Protocol 1: Selective C4-Bromination via N-Oxide Strategy
This protocol is a general guideline. Substrate-specific optimization may be required.
-
Step A: N-Oxide Formation
-
Dissolve the starting pyridine (1.0 equiv) in dichloromethane (DCM).
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equiv) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir until TLC/LC-MS indicates complete consumption of the starting material.
-
Quench with aqueous sodium thiosulfate and sodium bicarbonate solution, extract with DCM, dry, and concentrate to yield the crude pyridine N-oxide.
-
-
Step B: Bromination
-
Dissolve the crude pyridine N-oxide (1.0 equiv) in anhydrous DCM.
-
Add p-toluenesulfonic anhydride (Ts₂O, 1.2 equiv).
-
Add tetrabutylammonium bromide (TBABr, 1.5 equiv).
-
Stir at room temperature until the reaction is complete.
-
Work up by washing with aqueous bicarbonate solution, dry the organic layer, and concentrate.
-
-
Step C: Deoxygenation
-
Dissolve the crude bromo-N-oxide in chloroform.
-
Add phosphorus trichloride (PCl₃, 1.5 equiv) dropwise at 0°C.
-
Stir at reflux until the reaction is complete.
-
Cool, carefully quench with water, basify with NaOH, extract, dry, and concentrate.
-
Purify the final product by flash column chromatography.
-
Protocol 2: Selective C3-Iodination via Zincke Imine Intermediate
This protocol, adapted from McNally and coworkers, demonstrates the principle for halogenation. It can be adapted for bromination using NBS.[5][6]
-
Activation and Ring-Opening: In a flame-dried flask under an inert atmosphere, dissolve the pyridine substrate (1.0 equiv) and collidine (1.0 equiv) in ethyl acetate. Cool the mixture to -78 °C and add triflic anhydride (Tf₂O, 1.0 equiv). After 10 minutes, add dibenzylamine (1.2 equiv) and allow the reaction to warm to room temperature and stir for 30 minutes.[6]
-
Halogenation: Add N-iodosuccinimide (NIS, 1.0 equiv) to the mixture and stir at room temperature until the Zincke imine intermediate is fully consumed (monitor by TLC/LC-MS).[6]
-
Ring-Closing: Add ammonium acetate (NH₄OAc, 10 equiv) and ethanol. Heat to 60 °C and stir until the 3-iodopyridine is formed.[6]
-
Work-up and Purification: Cool the reaction, quench with water, and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[6]
Visualizing the Strategy: Decision Workflow
The choice of strategy depends critically on the desired position of bromination. The following workflow illustrates the decision-making process.
Caption: Decision workflow for selecting a pyridine bromination strategy.
Mechanistic Insight: Why C3 Attack is Favored in EAS
Understanding the stability of the intermediate sigma complex is key to rationalizing the observed regioselectivity in electrophilic substitution.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Ruthenium-Catalyzed meta-Selective C—H Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis and reactivity of Lewis acidic pyridine Di(imine) bismuth mono- and dications - American Chemical Society [acs.digitellinc.com]
- 22. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling the Synthesis of 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one
Welcome to the dedicated technical support guide for the synthesis and scale-up of 6-Bromo-7-methyl-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug discovery.[4][5] This guide is structured to provide practical, field-tested advice, moving beyond simple protocols to explain the underlying chemistry and rationale. It is designed for researchers and process chemists encountering challenges in moving from bench-scale synthesis to larger, multi-gram or kilogram-scale production.
I. Synthetic Workflow Overview
The successful synthesis of the target compound is a multi-step process that requires careful control over reaction conditions at each stage. The overall strategy involves the preparation of a key hydrazinopyridine intermediate followed by a cyclization step to form the fused triazolone ring system.
Caption: Simplified mechanism of CDI-mediated cyclization.
V. Quantitative Data Summary
The following table provides typical, non-guaranteed process metrics for guidance. Actual results will vary based on scale, equipment, and raw material quality.
| Parameter | Step 1a: Bromination | Step 1c: Hydrazinolysis | Step 2: Cyclization | Overall (Typical) |
| Typical Yield | 80 - 90% | 65 - 80% | 85 - 95% | 45 - 68% |
| Purity (crude) | >95% | >90% | >98% | --- |
| Key Reagent (eq) | NBS (1.0) | Hydrazine (10-20) | CDI (1.2) | --- |
| Solvent | DMF | Ethanol / Neat | THF | --- |
| Temperature (°C) | 0 - 25 | 80 - 110 | 25 - 50 | --- |
VI. References
-
Ayothiraman, R., et al. (2019). T3P-Mediated N–N Cyclization for the Synthesis of 1,2,4-Triazolo[1,5- a ]pyridines. Organic Process Research & Development. Available at: [Link]
-
MDPI. (n.d.). Efficient Synthesis and X-ray Structure ofT[1][2][3]riazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Available at: [Link]
-
El-Sayed, M. A. A., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available at: [Link]
-
Wang, S., et al. (2020). Synthesis and biological investigation of triazolopyridinone derivatives as potential multireceptor atypical antipsychotics. PubMed. Available at: [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). The Chemistry of the Triazolopyridines: an Update. Available at: [Link]
-
Roberge, J. Y., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC. Available at: [Link]
-
Ayothiraman, R., et al. (2019). T3P-Mediated N–N Cyclization for the Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. Semantic Scholar. Available at: [Link]
-
Autechaux, S. (n.d.). Unlock the Potential of 6-Bromo-7-methylt[1][2][3]riazolo[1,5-a]pyridine. Available at: [Link]
-
ResearchGate. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? Available at: [Link]
Sources
Technical Support Center: Reaction Monitoring for Triazolopyridinone Formation
Welcome to the technical support center for monitoring the synthesis of triazolopyridinone and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important heterocyclic scaffold. As a key intermediate in the synthesis of pharmaceuticals like Trazodone, robust and reliable reaction monitoring is paramount for ensuring reaction completion, optimizing yield, and minimizing impurities.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The content is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the monitoring of triazolopyridinone formation using various analytical techniques.
High-Performance Liquid Chromatography (HPLC) Issues
HPLC is a cornerstone technique for monitoring the progress of many organic reactions, including the formation of triazolopyridinones. However, various issues can arise that may compromise the quality and interpretation of your data.
Question: I'm observing peak tailing for my triazolopyridinone product peak. What could be the cause and how can I fix it?
Answer:
Peak tailing is a common issue in reversed-phase HPLC and can often be attributed to secondary interactions between the analyte and the stationary phase.[3] For triazolopyridinones, which contain basic nitrogen atoms, interactions with acidic silanol groups on the silica-based stationary phase are a likely cause.[3]
Potential Causes & Solutions:
-
Secondary Silanol Interactions:
-
Explanation: Residual acidic silanol groups on the C18 column can interact with the basic nitrogens of the triazolopyridinone, leading to peak tailing.[3]
-
Solution:
-
Use an End-Capped Column: Employ a column with high-quality end-capping to minimize the number of accessible silanol groups.
-
Mobile Phase Modification: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1% v/v). The TEA will preferentially interact with the silanol groups, masking them from your analyte.
-
Lower Mobile Phase pH: Adjusting the mobile phase to a lower pH (e.g., using a phosphate buffer at pH 2-3) can suppress the ionization of the silanol groups, reducing their interaction with the analyte.[3]
-
-
-
Column Overload:
-
Contamination:
-
Explanation: Strongly retained impurities from previous injections can build up at the head of the column, affecting peak shape.
-
Solution: Implement a robust column washing procedure after each run, including a final wash with a strong solvent like isopropanol.[5] Using a guard column can also help protect your analytical column from strongly retained contaminants.[6]
-
Question: My retention times are drifting from run to run. What's causing this instability?
Answer:
Retention time drift can be a frustrating problem, making it difficult to reliably identify and quantify your starting materials and products. The issue often lies with the mobile phase, temperature, or the HPLC system itself.[4]
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Mobile Phase Composition Changes | Inaccurate mixing of mobile phase components, evaporation of a volatile solvent, or degradation of a mobile phase additive can alter the eluent strength.[4][7] | - Prepare fresh mobile phase daily. - Ensure mobile phase components are fully miscible. - Keep mobile phase reservoirs covered to minimize evaporation.[7] - If using an online mixer, verify its performance by premixing the mobile phase manually and observing if the problem persists.[4][6] |
| Temperature Fluctuations | The viscosity of the mobile phase and the solubility of the analyte are temperature-dependent, which can affect retention times.[4][7] | - Use a column oven to maintain a constant and consistent temperature.[4][7] |
| Poor Column Equilibration | Insufficient time for the column to equilibrate with the mobile phase before injection can lead to shifting retention times.[4] | - Increase the column equilibration time before starting your analytical run.[4] |
| System Leaks | A leak in the system can cause pressure fluctuations and an inconsistent flow rate, leading to variable retention times.[4][5] | - Systematically check all fittings for leaks. - Inspect pump seals for wear and salt buildup.[5][7] |
Liquid Chromatography-Mass Spectrometry (LC-MS) Issues
LC-MS provides the added advantage of mass identification, which is invaluable for confirming the formation of your desired triazolopyridinone product and identifying byproducts.
Question: I'm not seeing the expected molecular ion for my triazolopyridinone in the mass spectrum. What should I check?
Answer:
The absence of the expected molecular ion can be due to a variety of factors, from the ionization method to the stability of the molecule itself.
Potential Causes & Solutions:
-
Incorrect Ionization Mode:
-
Explanation: Triazolopyridinones, with their basic nitrogen atoms, are generally best ionized in positive ion mode (e.g., ESI+). Running in negative ion mode may not produce a strong signal for the molecular ion.
-
Solution: Ensure you are operating the mass spectrometer in positive ion mode. It can also be beneficial to run in both positive and negative modes to see which provides a better signal and to identify any potential byproducts that ionize differently.[8]
-
-
In-Source Fragmentation:
-
Explanation: The molecule may be fragmenting in the ion source before it can be detected as the intact molecular ion.
-
Solution:
-
Reduce Fragmentation Voltage: Lower the fragmentor or cone voltage in the ion source to reduce the energy of the ionization process.
-
Optimize Source Parameters: Adjust other source parameters, such as gas temperatures and flow rates, to find the optimal conditions for gentle ionization.
-
-
-
Adduct Formation:
-
Explanation: Instead of seeing the protonated molecule [M+H]+, you might be observing adducts with salts or solvents from your mobile phase, such as [M+Na]+ or [M+K]+.
-
Solution:
-
Use High-Purity Solvents and Additives: Ensure you are using LC-MS grade solvents and additives to minimize salt contamination.
-
Look for Adduct Masses: Check your mass spectrum for peaks corresponding to common adducts. If you find them, this can still confirm the presence of your product.
-
-
Question: How can I interpret the complex chromatogram from my reaction mixture to identify intermediates and byproducts?
Answer:
Interpreting a complex LC-MS chromatogram requires a systematic approach.
Workflow for Chromatogram Interpretation:
Caption: Workflow for LC-MS Data Interpretation.
-
Examine the Total Ion Chromatogram (TIC): The TIC shows the sum of all ion intensities across the entire mass range as a function of retention time. Each peak in the TIC represents one or more co-eluting compounds.[9]
-
Extract Mass Spectra: For each peak of interest in the TIC, extract the corresponding mass spectrum. This will show the mass-to-charge ratios (m/z) of the ions present at that retention time.[9]
-
Propose Molecular Formulas: From the accurate mass measurement of the molecular ion (if available from a high-resolution mass spectrometer), you can propose possible elemental compositions.[8]
-
Consider Reaction Mechanisms: Think about the plausible intermediates and byproducts of your triazolopyridinone synthesis. Do any of the observed masses correspond to these species?
-
Utilize MS/MS: If your instrument has tandem mass spectrometry (MS/MS) capabilities, you can fragment the ions of interest and analyze their fragmentation patterns. This provides valuable structural information to help confirm the identity of your compounds.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Issues
NMR is a powerful quantitative technique for reaction monitoring, providing detailed structural information about all species in the reaction mixture.[10][11]
Question: The peaks in my ¹H NMR spectra are broad, making it difficult to accurately integrate and quantify the conversion. What can I do to improve the resolution?
Answer:
Broad NMR peaks can be caused by several factors, including poor sample preparation, magnetic field inhomogeneity, and chemical exchange.
Potential Causes & Solutions:
-
Sample Preparation:
-
Explanation: Undissolved solids in the NMR tube will severely degrade the magnetic field homogeneity, leading to broad lines.[12]
-
Solution:
-
Filter the Sample: Before transferring your reaction aliquot to the NMR tube, filter it through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[12]
-
Ensure Complete Dissolution: Make sure your sample is fully dissolved in the deuterated solvent.
-
-
-
Shimming:
-
Explanation: The process of "shimming" adjusts the magnetic field to make it as homogeneous as possible across the sample. Poor shimming results in broad and distorted peaks.
-
Solution:
-
Re-shim the Spectrometer: Carefully re-shim the spectrometer for each new sample. If you are monitoring a reaction over time, you may need to re-shim periodically if the sample properties change significantly.[13]
-
Use High-Quality NMR Tubes: Scratched or non-uniform NMR tubes can make it difficult to achieve good shimming. Use good quality, clean NMR tubes.[12][14]
-
-
-
Paramagnetic Species:
-
Explanation: The presence of even trace amounts of paramagnetic impurities (e.g., dissolved oxygen or metal ions) can cause significant line broadening.
-
Solution:
-
Degas the Sample: If your reaction is sensitive to air, or if you suspect paramagnetic impurities, degassing the sample by bubbling an inert gas (like nitrogen or argon) through it before analysis can help.
-
-
Question: How do I set up an NMR experiment for reliable kinetic monitoring?
Answer:
For quantitative NMR, ensuring complete relaxation of the nuclei between scans is crucial for accurate integration.
Experimental Protocol for Kinetic NMR Monitoring:
-
Determine T1 Values: Before starting the kinetic run, determine the spin-lattice relaxation time (T1) for the protons of interest in your starting material and product. This can be done using an inversion-recovery pulse sequence.
-
Set the Relaxation Delay (d1): The relaxation delay (d1) should be set to at least 5 times the longest T1 value to ensure complete relaxation.[15]
-
Choose an Appropriate Number of Scans (ns): The number of scans should be sufficient to obtain a good signal-to-noise ratio but short enough to provide the desired time resolution for your reaction.[15]
-
Automate the Acquisition: Most modern NMR spectrometers have software that allows you to set up an array of experiments to be run at specific time intervals.[13]
-
Consistent Processing: Process all spectra in the series using the same parameters (e.g., phasing, baseline correction) to ensure consistency.[13]
Section 2: Frequently Asked Questions (FAQs)
Q1: Which technique is best for monitoring my triazolopyridinone formation: HPLC, LC-MS, or NMR?
A1: The best technique depends on the specific information you need and the nature of your reaction.
| Technique | Strengths | Limitations | Best For... |
| HPLC-UV | - Quantitative and reproducible. - Widely available. - Good for tracking the disappearance of starting material and the appearance of the product. | - Does not provide structural information. - Can be challenging to identify unknown peaks without standards. | Routine reaction progress monitoring and purity analysis when the identities of the main components are known. |
| LC-MS | - Provides molecular weight information, confirming product identity.[9] - Excellent for identifying byproducts and intermediates.[8] | - Can be less quantitative than HPLC-UV unless carefully calibrated. - Ionization efficiency can vary between compounds. | Reaction optimization, byproduct identification, and confirmation of product structure. |
| NMR | - Inherently quantitative without the need for response factors.[11][16] - Provides detailed structural information on all components in the mixture.[10][17] - Can be performed in-situ for real-time monitoring.[10][18] | - Lower sensitivity compared to HPLC and LC-MS. - Requires deuterated solvents.[12][14][19] - Can be more complex to set up for kinetic studies. | Mechanistic studies, detailed kinetic analysis, and when absolute quantification of all species is required. |
Decision Tree for Technique Selection:
Caption: Selecting the right monitoring technique.
Q2: What is Process Analytical Technology (PAT) and how can it be applied to triazolopyridinone synthesis?
A2: Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials.[20][21][22] The goal is to ensure final product quality by building it into the process rather than relying solely on end-product testing.[20][23]
For triazolopyridinone synthesis, PAT could involve the use of in-line or on-line spectroscopic techniques to monitor the reaction in real-time.[11][20] For example, an in-situ FT-IR or Raman probe could be inserted directly into the reaction vessel.[11] This would allow for continuous monitoring of the disappearance of a key reactant peak or the appearance of a characteristic product peak, providing real-time kinetic data and enabling precise determination of the reaction endpoint.[11][24] This approach can lead to improved process understanding, enhanced control, and more consistent product quality.[23][25]
Q3: My reaction is very fast. What are the best techniques for monitoring rapid kinetics?
A3: For fast reactions, traditional off-line methods like HPLC are often not suitable due to the time delay in sampling and analysis.[18] In-situ spectroscopic methods are generally preferred.[18]
-
Stopped-Flow NMR: This technique involves rapidly mixing the reactants and then stopping the flow within the NMR detection coil, allowing for the acquisition of spectra on a millisecond to second timescale.[26]
-
In-situ IR/Raman Spectroscopy: Probes can be placed directly in the reaction vessel to collect spectra in real-time, providing rapid information about changes in functional groups.[11][24]
-
Rapid Sampling Mass Spectrometry: Techniques like Probe Electrospray Ionization (PESI) allow for the direct and rapid sampling of a reaction mixture for mass analysis without the need for chromatographic separation.[27]
Q4: Do I need to use an internal standard for quantitative analysis?
A4: The use of an internal standard is highly recommended for achieving the most accurate and precise quantification, especially with HPLC and LC-MS.
-
Why use an internal standard? An internal standard is a known amount of a non-interfering compound added to your sample. It helps to correct for variations in sample preparation, injection volume, and instrument response.
-
When is it less critical? For NMR, quantification can often be done without an internal standard by comparing the integral of a product peak to a starting material peak, as the signal response is directly proportional to the number of nuclei.[11][16] However, for the highest accuracy, a calibrated internal standard is still beneficial. For simple HPLC analysis where you are only interested in the relative percentage of product to starting material (area percent), an internal standard may not be necessary, but this assumes that the response factors of the two compounds are similar.
References
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Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis. Retrieved January 18, 2026, from [Link]
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Validation & Comparative
A Comparative Analysis of the Biological Activities of Triazolopyridine Isomers: A Guide for Researchers
The triazolopyridine scaffold, a fusion of a triazole and a pyridine ring, represents a privileged structure in medicinal chemistry. Its various isomers, differing in the arrangement of nitrogen atoms and the fusion pattern of the two rings, exhibit a wide spectrum of biological activities. This guide provides a comparative overview of the anticancer, anti-inflammatory, and antimicrobial properties of key triazolopyridine isomers, supported by experimental data from peer-reviewed literature. We will delve into the structure-activity relationships that govern their biological profiles and provide detailed protocols for key assays to facilitate further research in this promising area of drug discovery.
The Structural Landscape of Triazolopyridine Isomers
Triazolopyridines are heterocyclic compounds that can exist in several isomeric forms. The positioning of the nitrogen atoms in the triazole ring and the points of fusion with the pyridine ring give rise to distinct chemical entities with unique electronic and steric properties. These structural nuances are fundamental to their differential interactions with biological targets. The most commonly studied isomers include[1][2][3]triazolo[4,3-a]pyridine,[1][2][3]triazolo[1,5-a]pyridine,[1][2][4]triazolo[1,5-a]pyridine,[1][2][4]triazolo[4,5-b]pyridine, and[1][2][4]triazolo[4,5-c]pyridine.
Caption: Key Isomers of the Triazolopyridine Scaffold.
Comparative Anticancer Activity
The triazolopyridine framework is a common feature in many potent anticancer agents. The cytotoxic effects of its isomers, however, can vary significantly depending on the substitution patterns and the cancer cell line being investigated.
Derivatives of [1][2][3]triazolo[1,5-a]pyrimidine , a closely related fused heterocyclic system, have shown significant antiproliferative activity. For instance, a series of[1][2][3]triazolo[1,5-a]pyrimidine indole derivatives were synthesized and tested against various human cancer cell lines.[5] One of the most active compounds, H12 , exhibited potent activity against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells, with IC50 values more potent than the standard drug 5-Fluorouracil (5-Fu).[5] The mechanism of action for this class of compounds has been linked to the inhibition of the ERK signaling pathway, leading to apoptosis and cell cycle arrest at the G2/M phase.[5]
Another study on [1][2][3]triazolo[1,5-a]pyrimidines reported a derivative, compound 19 , with IC50 values of 12.3 µM and 6.1 µM against Bel-7402 (liver cancer) and HT-1080 (fibrosarcoma) cell lines, respectively.[6]
In a head-to-head comparison of novel pyrazolo-[4,3-e][1][2][3]triazolopyrimidine derivatives, significant differences in cytotoxicity were observed.[1] Compound 1 in this series showed the most potent antiproliferative activity against breast (HCC1937, MCF7) and cervical (HeLa) cancer cell lines, with its mechanism attributed to the inhibition of the EGFR signaling pathway.[1]
While direct comparative studies across a wide range of triazolopyridine isomers are limited, the available data suggests that the[1][2][3]triazolo[1,5-a]pyridine and its pyrimidine bioisosteres are particularly promising scaffolds for the development of novel anticancer agents. The substitution pattern on the core ring system plays a crucial role in determining the potency and selectivity of these compounds.[7][8]
| Compound Class | Isomer Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| Indole Derivatives | [1][2][3]triazolo[1,5-a]pyrimidine | MGC-803 | 9.47 | [5] |
| HCT-116 | 9.58 | [5] | ||
| MCF-7 | 13.1 | [5] | ||
| Furan Derivatives | [1][2][3]triazolo[1,5-a]pyrimidine | Bel-7402 | 12.3 | [6] |
| HT-1080 | 6.1 | [6] | ||
| Pyrazolo Derivatives | pyrazolo-[4,3-e][1][2][3]triazolopyrimidine | HCC1937 | 7.01 | [1] |
| HeLa | 11.32 | [1] | ||
| MCF-7 | 24.16 | [1] |
Comparative Anti-inflammatory Activity
The anti-inflammatory potential of triazolopyridine isomers has been explored, with some derivatives showing promising activity. A study on a series of 1,2,4-triazolo[1,5-a]pyridines and their fused ring systems demonstrated significant in vivo anti-inflammatory properties in carrageenan and dextran-induced inflammation models, with activity comparable to the standard drug indomethacin.[9] Some of these compounds also exhibited antioxidant properties through high radical scavenging activity.[9]
The mechanism of anti-inflammatory action for some triazolopyridine derivatives has been linked to the inhibition of pro-inflammatory mediators. For instance, certain 1,2,4-triazole derivatives have been shown to reduce levels of TNF-α and various interleukins (IL-6 and IL-1).[10] Furthermore, a comparative study of isomeric triazolopyridine derivatives revealed their inhibitory activity towards adenosine receptor subtypes, which play a role in modulating inflammatory responses.[11] While comprehensive comparative data across all isomers is not yet available, the existing research indicates that the triazolopyridine scaffold is a viable starting point for the development of novel anti-inflammatory agents.
Comparative Antimicrobial Activity
Triazolopyridine isomers have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.
A study on [1][2][3]triazolo[4,3-a]pyrimidine derivatives reported that one compound, pyridothienopyrimidine 24a , showed high inhibitory activity against Escherichia coli, Klebsiella pneumonia, Staphylococcus aureus, and Streptococcus mutans with MIC values of 3.9, 7.81, 7.81, and 15.62 µg/mL, respectively.[12]
In another study, a series of 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives were evaluated for their antimicrobial efficacy.[2] Several compounds exhibited significant activity, with MIC values between 16 and 102 µM against a panel of Gram-positive and Gram-negative bacteria, as well as fungi.[2] The most potent compounds in this series were found to act as dual inhibitors of bacterial DNA gyrase and DHFR.[2]
The antimicrobial activity is highly dependent on the specific isomer and the substitutions on the heterocyclic core. For example, a novel class of 1,2,4-triazolo[1,5-a]pyrimidines was reported to have narrow-spectrum antibacterial activity against Enterococcus faecium.[13][14]
| Compound Class | Isomer Scaffold | Microorganism | MIC (µg/mL) | Reference |
| Pyridothienopyrimidines | [1][2][3]triazolo[4,3-a]pyrimidine | E. coli | 3.9 | [12] |
| K. pneumonia | 7.81 | [12] | ||
| S. aureus | 7.81 | [12] | ||
| S. mutans | 15.62 | [12] | ||
| Chalcone Derivatives | [1][2][3]triazolo[1,5-a]pyrimidine | S. aureus | 24 nM | [2] |
| E. coli | 51 nM | [2] | ||
| P. aeruginosa | 53 nM | [2] | ||
| B. subtilis | 16 nM | [2] |
Experimental Protocols
To facilitate further comparative studies, we provide standardized protocols for key biological assays.
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT Cell Viability Assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]
-
Compound Treatment: Prepare serial dilutions of the triazolopyridine isomers in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
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A Comparative Guide to MET Inhibitors: Benchmarking 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one Analogs Against Established Therapeutics
Introduction: The Critical Role of MET in Oncology
The Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase, and its ligand, Hepatocyte Growth Factor (HGF), form a signaling axis crucial for normal cellular processes such as embryonic development and wound healing. However, dysregulation of the HGF/MET pathway is a well-documented driver of tumorigenesis, promoting cancer cell proliferation, survival, invasion, and metastasis.[1] Aberrant MET signaling, arising from gene amplification, exon 14 skipping mutations, or protein overexpression, is implicated in a variety of solid tumors, most notably in non-small cell lung cancer (NSCLC).[2][3] This has established MET as a compelling therapeutic target, leading to the development of a class of drugs known as MET inhibitors.
This guide provides a comprehensive comparison of a novel chemical scaffold, represented by the potent and selective inhibitor AMG 337—an analog of 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one—against other prominent MET inhibitors that have either gained regulatory approval or are in late-stage clinical development. We will delve into their mechanisms of action, comparative potency and selectivity, and clinical efficacy, supported by experimental data and protocols to provide researchers, scientists, and drug development professionals with a thorough understanding of the current landscape of MET inhibition.
The Triazolopyridine Scaffold: A Focus on AMG 337
While 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one is a novel chemical entity with limited publicly available biological data, its triazolopyridine core is a key feature of AMG 337, a highly potent and selective MET inhibitor.[4] AMG 337 serves as an excellent representative for this chemical class, allowing for a detailed comparative analysis.
AMG 337 is an orally bioavailable, ATP-competitive, small-molecule inhibitor of MET.[1][4] Preclinical studies have demonstrated its high selectivity and potent inhibition of MET kinase activity, with an IC50 of 1 nM against the wild-type enzyme.[4] This potent activity extends to MET-amplified cancer cell lines, where it effectively inhibits MET phosphorylation and downstream signaling through the PI3K and MAPK pathways, leading to the induction of apoptosis.[4]
A Comparative Analysis of Leading MET Inhibitors
To contextualize the potential of the triazolopyridine scaffold, we will compare AMG 337 with four other key MET inhibitors: Crizotinib, Capmatinib, Tepotinib, and Savolitinib. These inhibitors vary in their selectivity and have been investigated in distinct clinical settings.
Mechanism of Action and Selectivity
All the inhibitors discussed are ATP-competitive, binding to the kinase domain of the MET receptor and preventing its autophosphorylation and subsequent activation of downstream signaling pathways. However, they differ in their selectivity profiles. Crizotinib is a multi-kinase inhibitor, targeting ALK and ROS1 in addition to MET.[5] In contrast, Capmatinib, Tepotinib, Savolitinib, and AMG 337 are highly selective for MET, which can translate to a more favorable safety profile by minimizing off-target effects.[3][4][6][7]
Potency and Preclinical Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values for the selected MET inhibitors.
| Inhibitor | MET IC50 (nM) | Key Characteristics |
| AMG 337 | 1 | Highly potent and selective MET inhibitor.[1][4] |
| Crizotinib | 22.5 | Multi-kinase inhibitor (MET, ALK, ROS1).[8] |
| Capmatinib | 0.13 - 0.6 | Highly potent and selective MET inhibitor.[8][9] |
| Tepotinib | 1.7 - 3.0 | Highly selective MET inhibitor.[6][8] |
| Savolitinib | 2.1 | Highly selective MET inhibitor.[8] |
Table 1: Comparative in vitro potency of selected MET inhibitors.
Clinical Efficacy and Safety
The clinical development of MET inhibitors has primarily focused on NSCLC patients with MET exon 14 skipping mutations or MET amplification. The following table summarizes key clinical trial data for each inhibitor.
| Inhibitor | Clinical Trial (Phase) | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Common Adverse Events |
| AMG 337 | Phase I/II | MET-amplified solid tumors | 29.6% (MET-amplified)[10] | Not Reported | Headache, Nausea, Fatigue[10] |
| Crizotinib | PROFILE 1001 (Phase I) | METex14 NSCLC | 32%[11] | 7.3 months[11] | Edema, Vision disorders, GI side effects[11] |
| Capmatinib | GEOMETRY mono-1 (Phase II) | METex14 NSCLC (1st line) | 68%[3] | 12.5 months[12] | Peripheral edema, Nausea, Increased creatinine[13] |
| Tepotinib | VISION (Phase II) | METex14 NSCLC | 46.5%[14] | 11.1 months (DoR)[14] | Peripheral edema, Nausea, Diarrhea |
| Savolitinib | Phase II | METex14 NSCLC | 47.5%[2] | 6.8 months[2] | Peripheral edema, Nausea, Increased ALT/AST[2] |
Table 2: Summary of clinical trial outcomes for selected MET inhibitors.
Visualizing the Landscape of MET Inhibition
To better understand the biological context and experimental evaluation of these inhibitors, the following diagrams illustrate the MET signaling pathway and a typical workflow for assessing inhibitor potency.
MET Signaling Pathway
The MET receptor, upon binding to its ligand HGF, dimerizes and autophosphorylates, creating docking sites for downstream signaling molecules. This initiates multiple signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which drive cancer cell proliferation, survival, and invasion. MET inhibitors block the initial autophosphorylation step, thereby inhibiting all downstream signaling.
Caption: The MET signaling pathway and the point of intervention for MET inhibitors.
Experimental Workflow: In Vitro Kinase Assay
A common method to determine the potency of a MET inhibitor is the in vitro kinase assay. This assay directly measures the ability of the compound to inhibit the enzymatic activity of the MET kinase.
Caption: A generalized workflow for an in vitro MET kinase inhibition assay.
Experimental Protocol: Cell-Based MET Phosphorylation Assay
This protocol describes a method to assess the inhibitory activity of a compound on MET phosphorylation in a cellular context using Western blotting. This self-validating system includes positive and negative controls to ensure the reliability of the results.
Objective: To determine the effect of a MET inhibitor on HGF-induced MET phosphorylation in a cancer cell line (e.g., MKN-45, a MET-amplified gastric cancer cell line).
Materials:
-
MKN-45 cells
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Recombinant Human HGF
-
MET inhibitor (e.g., AMG 337)
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MET (Tyr1234/1235), anti-total-MET, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Step-by-Step Methodology:
-
Cell Culture and Serum Starvation:
-
Culture MKN-45 cells to 70-80% confluency.
-
Rationale: Ensuring cells are in a logarithmic growth phase provides a consistent population for the experiment.
-
Serum-starve the cells for 16-24 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium.
-
Rationale: Serum starvation minimizes baseline receptor tyrosine kinase activity, allowing for a clearer detection of HGF-induced MET phosphorylation.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the MET inhibitor in a serum-free medium. Include a DMSO vehicle control.
-
Pre-treat the serum-starved cells with the different concentrations of the inhibitor or vehicle for 2 hours.
-
Rationale: Pre-incubation allows the inhibitor to enter the cells and bind to the MET receptor before stimulation with HGF.
-
-
HGF Stimulation:
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes. Include an unstimulated control (no HGF).
-
Rationale: A short stimulation with HGF is sufficient to induce robust MET phosphorylation. The unstimulated control confirms that the observed phosphorylation is HGF-dependent.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Rationale: Ice-cold PBS and lysis buffer with inhibitors prevent protein degradation and dephosphorylation.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Rationale: Equal protein loading is essential for accurate comparison of protein levels between samples.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-MET overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Rationale: This allows for the specific detection and quantification of phosphorylated MET.
-
-
Data Analysis and Validation:
-
Strip the membrane and re-probe with antibodies against total MET and GAPDH.
-
Rationale: Probing for total MET confirms that changes in the phospho-MET signal are not due to changes in the total amount of MET protein. GAPDH serves as a loading control to ensure equal protein loading across all lanes.
-
Quantify the band intensities and normalize the phospho-MET signal to the total MET and GAPDH signals.
-
Plot the normalized phospho-MET signal against the inhibitor concentration to determine the IC50 value in a cellular context.
-
Conclusion
The landscape of MET inhibitors is rapidly evolving, with a clear trend towards highly potent and selective agents. While 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one itself is not yet characterized as a MET inhibitor, its structural analog, AMG 337, demonstrates the promise of the triazolopyridine scaffold with its potent and selective inhibition of MET. The comparative analysis presented in this guide highlights the key differentiators among the leading MET inhibitors in terms of their potency, selectivity, and clinical efficacy. For researchers and drug developers, a thorough understanding of these differences is paramount for the rational design of next-generation MET-targeted therapies and the selection of appropriate candidates for further investigation. The provided experimental protocol offers a robust framework for the preclinical evaluation of novel MET inhibitors, ensuring data integrity and facilitating informed decision-making in the drug discovery process.
References
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HUTCHMED. (2026, January 14). HUTCHMED Highlights Publication of Phase III SACHI Results in The Lancet. Retrieved from [Link]
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Targeted Oncology. (2025, July 8). SACHI Trial Results: Savolitinib-Osimertinib Combo Improves PFS in MET-Amplified EGFR-Mutated NSCLC. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic of the MET signaling pathway and the sites of action for MET targeted therapies. Retrieved from [Link]
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Massachusetts General Hospital. (2020, September 8). Clinical trial finds targeted drug effective in patients who have lung cancer with certain gene mutations. Retrieved from [Link]
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Merck KGaA. (2020, May 29). New England Journal of Medicine Publishes Primary Analysis of VISION Data for Tepotinib. Retrieved from [Link]
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- Drilon, A., et al. (2016). Efficacy and safety of crizotinib in patients (pts) with advanced MET exon 14-altered non-small cell lung cancer (NSCLC). Journal of Clinical Oncology, 34(15_suppl), 108-108.
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The ASCO Post. (2024, October 15). Capmatinib in MET Exon 14–Mutated NSCLC. Retrieved from [Link]
- Hong, D. S., et al. (2019). Phase I Study of AMG 337, a Highly Selective Small-molecule MET Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 25(8), 2430-2438.
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CancerNetwork. (2020, September 10). Capmatinib Shows Antitumor Activity in Advanced NSCLC with a MET exon 14 Skipping Mutation. Retrieved from [Link]
- Catenacci, D. V. T., et al. (2021). A Multicenter Phase II Study of AMG 337 in Patients with MET-Amplified Gastric/Gastroesophageal Junction/Esophageal Adenocarcinoma and Other MET-Amplified Solid Tumors. Clinical Cancer Research, 27(7), 1909-1918.
- Wolf, J., et al. (2020). Capmatinib in patients with METex14-mutated or high-level MET-amplified advanced non–small-cell lung cancer (NSCLC): results from cohort 6 of the phase 2 GEOMETRY mono-1 study. Journal of Clinical Oncology, 38(15_suppl), 9511-9511.
- Mazieres, J., et al. (2023). Robust and Durable Clinical Activity of Tepotinib in Patients with METex14-Skipping NSCLC. JAMA Oncology, 9(8), 1095-1103.
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Le, X. (2023, September 14). VISION: tepotinib in MET exon 14 skipping NSCLC. Retrieved from [Link]
- Paik, P. K., et al. (2023). Tepotinib in patients with non-small cell lung cancer with high-level MET amplification detected by liquid biopsy: VISION Cohort B.
- Hong, D. S., et al. (2019). Phase I Study of AMG 337, a Highly Selective Small-molecule MET Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 25(8), 2430-2438.
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Targeted Oncology. (2025, June 1). Savolitinib Plus Osimertinib Hits PFS End Point in EGFR-Mutated, MET-Amplified NSCLC After Disease Progression With an EGFR TKI. Retrieved from [Link]
- Moro-Sibilot, D., et al. (2019). Crizotinib in MET-Deregulated or ROS1-Rearranged Pretreated Non–Small Cell Lung Cancer (METROS): A Phase II, Prospective, Multicenter, Two-Arms Trial. Clinical Cancer Research, 25(24), 7373-7381.
- Recondo, G., et al. (2020). Safety and Tolerability of c-MET Inhibitors in Cancer. Cancers, 12(6), 1533.
- Lu, S., et al. (2021). Savolitinib in MET Exon 14 Skipping Mutation–Positive Non–Small-Cell Lung Cancer. Journal of Clinical Oncology, 39(28), 3127-3137.
- van der Wekken, A. J., et al. (2023). Safety, Efficacy, and Biomarker Analysis of Crizotinib in MET-Mutated Non–Small Cell Lung Cancer—Results from the Drug Rediscovery Protocol. Clinical Cancer Research, 29(14), 2664-2672.
- Hong, D. S., et al. (2014). First-in-human study of AMG 337, a highly selective oral inhibitor of MET, in adult patients (pts) with advanced solid tumors. Journal of Clinical Oncology, 32(15_suppl), 2501-2501.
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HUTCHMED. (2026, January 14). HUTCHMED Highlights Publication of Phase III SACHI Results in The Lancet. Retrieved from [Link]
- Moro-Sibilot, D., et al. (2019). Crizotinib in MET-Deregulated or ROS1-Rearranged Pretreated Non-Small Cell Lung Cancer (METROS): A Phase II, Prospective, Multicenter, Two-Arms Trial. Clinical Cancer Research, 25(24), 7373-7381.
- Hong, D. S., et al. (2014). Clinical activity of AMG 337, an oral MET kinase inhibitor, in adult patients (pts) with MET-amplified gastroesophageal junction (GEJ), gastric (G), or esophageal (E) cancer. Journal of Clinical Oncology, 32(15_suppl), 4016-4016.
-
Wolf, J. (2021, May 5). Capmatinib Addresses Subset of MET-Amplified Non–Small Cell Lung Cancer. Retrieved from [Link]
- Dhillon, S. (2022). Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation. Targeted Oncology, 17(3), 241-246.
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ResearchGate. (n.d.). Met signaling pathway and EGF receptor tyrosine kinase inhibitor resistance mechanisms. Retrieved from [Link]
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ResearchGate. (n.d.). The schematic diagram of HGF/c-MET signal transduction pathway. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Met Kinase Inhibitor Screening Assay Kit. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Signaling by MET. Retrieved from [Link]
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ResearchGate. (n.d.). c-MET activation signaling pathways. Retrieved from [Link]
- Falchook, G., et al. (2022). Exposure–response analyses for the MET inhibitor tepotinib including patients in the pivotal VISION trial: support for dosage recommendations. Cancer Chemotherapy and Pharmacology, 90(1), 1-12.
- Hughes, P. E., et al. (2016). In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models. Molecular Cancer Therapeutics, 15(7), 1568-1579.
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ResearchGate. (n.d.). MET Kinase Assay. Retrieved from [Link]
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A Comparative Guide to the Comprehensive Purity Validation of 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one
Introduction: The Imperative of Purity in Chemical Synthesis
In the fields of pharmaceutical research and drug development, the absolute purity of a synthetic compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. For novel heterocyclic compounds like 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one, a versatile building block in medicinal chemistry, even trace impurities can lead to ambiguous biological data, altered pharmacological profiles, and unforeseen toxicity. Therefore, a robust, multi-modal approach to purity validation is essential.
This guide provides an in-depth, comparative analysis of the orthogonal analytical techniques required to comprehensively validate the purity of 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one. We will move beyond simple percentage reporting to explain the causality behind our experimental choices, presenting a self-validating system that ensures the highest degree of confidence in the final product.
The Challenge: Anticipating and Identifying Process-Related Impurities
A rigorous purity validation strategy begins with understanding the potential impurities that can arise from the synthetic route. The synthesis of triazolo[4,3-a]pyridines typically involves the cyclization of a substituted 2-hydrazinopyridine. Based on this common pathway, we can anticipate several classes of impurities that must be resolved and identified.
Potential Impurities in the Synthesis of the Target Compound:
-
Unreacted Starting Materials: Such as 2-hydrazino-4-methyl-5-bromopyridine.
-
Isomeric Byproducts: Regioisomers formed during the cyclization step.
-
Intermediates: Incompletely cyclized intermediates.
-
Reagents and Catalysts: Residual reagents or catalysts from the manufacturing process.[1]
-
Degradation Products: Compounds formed by the decomposition of the target molecule under specific conditions (e.g., light, heat, pH).[2]
The following diagram illustrates a hypothetical synthetic pathway and the potential points where impurities may be introduced.
Caption: Hypothetical synthesis pathway for the target compound, highlighting potential impurity sources.
A Multi-Modal Analytical Approach: The Principle of Orthogonality
No single analytical technique can provide a complete picture of a compound's purity. Therefore, we employ a strategy of orthogonal methods—techniques that measure purity based on different chemical and physical principles. This approach ensures that impurities missed by one method are likely to be detected by another, providing a robust and self-validating purity assessment.[3]
Our comprehensive validation workflow integrates three core analytical pillars:
-
Chromatographic Analysis (HPLC, LC-MS): To separate and quantify impurities.
-
Spectroscopic Analysis (qNMR): To confirm structure and provide an absolute purity value.
-
Elemental Analysis (CHN): To verify the elemental composition against the theoretical formula.
Caption: Orthogonal analytical workflow for comprehensive purity validation.
Section 1: Chromatographic Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of non-volatile organic compounds by separating them based on their differential partitioning between a stationary and a mobile phase.[4][5] Coupling HPLC with Mass Spectrometry (LC-MS) provides an additional layer of data, enabling the identification of impurities by their mass-to-charge ratio.[6][7][8]
Comparative Methodologies: HPLC vs. UHPLC
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High Performance Liquid Chromatography (UHPLC) | Rationale for Choice |
| Particle Size | 3-5 µm | <2 µm | Smaller particles in UHPLC provide higher resolution and faster analysis times. |
| Pressure | 400-600 bar | 1000-1500 bar | Higher pressure allows for the use of smaller particles and longer columns. |
| Resolution | Good | Excellent | UHPLC is superior for resolving closely eluting impurities. |
| Analysis Time | 15-30 min | 1-10 min | UHPLC significantly increases sample throughput. |
For this guide, we will detail a UHPLC-UV protocol for its superior resolution and speed, which is critical for detecting trace impurities.
Experimental Protocol: UHPLC-UV/MS
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., Acetonitrile/Water) to a final concentration of 1 mg/mL.
-
Instrumentation: Utilize a UHPLC system equipped with a PDA (Photodiode Array) detector and coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks to determine chromatographic purity. Use the MS data to obtain the mass-to-charge ratio of the main peak and any detected impurities.[6]
Data Presentation and Interpretation
The data below represents a hypothetical analysis of a batch of 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one, comparing it to a less pure, alternative batch.
Table 1: Comparative UHPLC-UV/MS Impurity Profile
| Peak | Retention Time (min) | Area % (Batch A) | Area % (Batch B) | Observed m/z | Proposed Identity |
| 1 | 2.5 | 0.08 | 0.85 | 201.99/203.99 | Unreacted Hydrazine Precursor |
| 2 | 4.8 | 99.85 | 98.50 | 227.97/229.97 | Target Compound |
| 3 | 5.2 | 0.05 | 0.45 | 227.97/229.97 | Isomeric Byproduct |
| 4 | 6.1 | 0.02 | 0.20 | 245.98/247.98 | Dimer Impurity |
Batch A demonstrates high chromatographic purity, with all impurities below the 0.1% reporting threshold set by ICH guidelines.[9][10] In contrast, Batch B shows significant levels of impurities, including the starting material, highlighting an inefficient purification process.
Section 2: Structural Confirmation and Absolute Purity by Quantitative NMR (qNMR)
While HPLC provides relative purity, Quantitative Nuclear Magnetic Resonance (qNMR) offers an absolute purity value without the need for a reference standard of the target compound itself.[3][11][12] It is a primary ratio method where the signal intensity is directly proportional to the number of nuclei, making it a powerful, orthogonal technique for purity assessment.[13]
The qNMR Advantage
The core principle of qNMR involves comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.[14] This allows for the calculation of the absolute purity of the analyte.
Experimental Protocol: ¹H qNMR
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the target compound.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., Maleic Anhydride) into the same vial. The standard should have peaks that do not overlap with the analyte's peaks.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for optimal signal dispersion.
-
Acquisition Parameters:
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified. This is critical for accurate integration.
-
Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved proton signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P = Purity of the standard
-
Data Presentation and Interpretation
Table 2: ¹H qNMR Purity Assessment of Batch A
| Parameter | Analyte (Target Compound) | Internal Standard (Maleic Anhydride) |
| Mass (m) | 10.05 mg | 5.12 mg |
| Molecular Weight (MW) | 228.05 g/mol | 98.06 g/mol |
| Signal Integrated | Aromatic Proton (singlet) | Olefinic Protons (singlet) |
| Number of Protons (N) | 1 | 2 |
| Integral Value (I) | 1.00 | 1.25 |
| Purity of Standard (Pstd) | - | 99.9% |
| Calculated Purity (Panalyte) | 99.5% | - |
The qNMR result of 99.5% purity for Batch A strongly corroborates the HPLC data, providing high confidence in the sample's quality. This demonstrates the power of using orthogonal methods for self-validation.
Section 3: Elemental Analysis for Fundamental Composition Verification
Elemental analysis (CHN analysis) provides a fundamental check of a compound's purity by determining the mass percentages of carbon, hydrogen, and nitrogen.[15][16] The experimental values are then compared to the theoretical values calculated from the molecular formula. A close agreement indicates the absence of significant inorganic impurities or residual solvents that would not be detected by NMR or UV-based HPLC.[17]
Principle of Combustion Analysis
The sample is combusted at high temperatures in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
Data Presentation and Interpretation
Table 3: Elemental Analysis Results for Batch A
| Element | Theoretical % | Experimental % | Deviation |
| Carbon (C) | 36.86% | 36.79% | -0.07% |
| Hydrogen (H) | 2.65% | 2.68% | +0.03% |
| Nitrogen (N) | 18.42% | 18.35% | -0.07% |
The experimental values for Batch A are within the generally accepted tolerance of ±0.4% of the theoretical values, confirming the elemental composition and high purity of the sample.[18][19]
Conclusion: A Synthesis of Evidence for Unquestionable Purity
The comparative data presented clearly distinguishes between a high-purity batch suitable for demanding research applications and a batch compromised by process-related impurities. This comprehensive strategy ensures that researchers and drug development professionals can proceed with confidence, knowing that their results are built upon a foundation of analytically verified material integrity.
References
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6-bromo-7-methyl-[9][20][21]triazolo[4,3-a]pyridin-3(2H)-one | 1428532-83-5. (2025). ChemicalBook. Available at:
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- The benefits of high-resolution mass spectrometry for impurity profiling. (2025). Ardena.
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- Elemental analysis: operation & applications. (n.d.). Elementar.
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- Structure Elucidation of Unknown Impurity using LC-MS/MS. (n.d.). SynThink Research Chemicals.
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- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation.
- IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). (n.d.). Lejan Team.
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A Comparative Guide to the Synthesis of SubstitutedTriazolo[4,3-a]pyridines
A Comparative Guide to the Synthesis of Substituted[1][2][3]Triazolo[4,3-a]pyridines
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its presence in a wide array of biologically active compounds.[2][3][4] These fused heterocyclic systems exhibit diverse pharmacological properties, including antifungal, antibacterial, anticonvulsant, and anti-inflammatory activities.[2][4] Given their significance, the development of efficient and versatile synthetic routes to access libraries of substituted analogues is of paramount interest to researchers in drug discovery and organic synthesis.
This guide provides an in-depth comparison of the most prevalent and effective synthetic strategies for constructing the[1][2][3]triazolo[4,3-a]pyridine core. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each route, offering field-proven insights to aid in experimental design and execution.
Route A: The Classical Approach - Oxidative Cyclization of Pyridylhydrazones
The most traditional and widely employed method for synthesizing[1][2][3]triazolo[4,3-a]pyridines involves a two-step sequence: the condensation of 2-hydrazinopyridine with an aldehyde or carboxylic acid, followed by an oxidative intramolecular cyclization of the resulting hydrazone or hydrazide intermediate.[3][4]
Mechanistic Rationale
The causality behind this well-established route is a logical progression of classical organic reactions. First, the nucleophilic nitrogen of 2-hydrazinopyridine attacks the electrophilic carbonyl carbon of an aldehyde, forming a pyridylhydrazone intermediate with the loss of water. This initial condensation is often acid-catalyzed to activate the carbonyl group. The critical second step is the intramolecular cyclization, which requires an oxidant to facilitate the formation of the new N-N bond and subsequent aromatization to the stable triazole ring.
A variety of oxidizing agents have been successfully employed, each with its own merits regarding reaction conditions and functional group tolerance. Common oxidants include N-bromosuccinimide (NBS), (diacetoxy)iodobenzene, and trichloroisocyanuric acid (TCCA).[4][5] The choice of oxidant is crucial; for instance, hypervalent iodine reagents like hydroxy(tosyloxy)iodobenzene (HTIB) can provide high yields in minutes at room temperature.[4][5]
Caption: Experimental workflow for a typical one-pot synthesis.
Advantages and Limitations
The one-pot approach offers significant advantages in terms of efficiency, reduced waste, and operational simplicity. High yields are often obtained in very short reaction times, even at room temperature. [4][5]The method demonstrates good tolerance for a variety of functional groups on the aldehyde component. [1]While this method is a substantial improvement, the choice of oxidant still needs to be carefully considered based on the substrate's sensitivity.
Route C: Modern Transition-Metal-Free & Catalytic Approaches
Recent research has focused on developing more sustainable and milder synthetic routes, moving away from stoichiometric oxidants. These include iodine-mediated cyclizations and transition-metal-catalyzed methods.
Iodine-Mediated Oxidative Cyclization
A facile and efficient approach involves the condensation of hydrazines with aldehydes followed by an iodine-mediated oxidative cyclization. [6]This transition-metal-free process is broadly applicable to a variety of aldehydes and can be conveniently performed on a gram scale. [6]The reaction is believed to proceed through an N-iodo intermediate which facilitates the intramolecular cyclization.
Copper-Catalyzed Synthesis
While less common for thet[1][2][3]riazolo[4,3-a]pyridine isomer, copper-catalyzed methods are prominent for related fused triazole systems and represent an emerging area. [7]These reactions often involve sequential N-C and N-N bond-forming oxidative couplings. [7]For instance, copper catalysts can facilitate the cyclization of enediynones with hydrazine to form related pyrazolopyridine cores, highlighting the potential for metal-catalyzed strategies in this field. [8]
Advantages and Limitations
The primary advantage of these modern routes is the move towards milder conditions and, in some cases, catalytic systems, which are more environmentally benign. The iodine-mediated approach, for example, avoids heavy metals entirely. [6]Copper-catalyzed reactions offer the potential for novel bond formations and access to unique substitution patterns. [7][9]A current limitation is that these methods are less universally established than the classical oxidative cyclizations and may have a more limited substrate scope at present.
Performance Comparison
| Synthetic Route | Key Reagents/Catalysts | Typical Conditions | Yields | Key Advantages | Key Limitations |
| A: Classical Oxidative Cyclization | 2-Hydrazinopyridine, Aldehyde, Oxidant (e.g., Pb(OAc)₄, POCl₃) | Often requires heating, multi-step | Moderate to High | Inexpensive starting materials, well-established | Harsh conditions, stoichiometric oxidants, limited functional group tolerance |
| B: One-Pot Oxidative Cyclization | 2-Hydrazinopyridine, Aldehyde, Oxidant (e.g., NBS/DBU, HTIB, TCCA) | Room temperature, short reaction times (10-30 min) | High to Excellent (often >85%) | High efficiency, operational simplicity, atom-economic, mild conditions | Still reliant on stoichiometric oxidants |
| C: Modern Iodine-Mediated | 2-Hydrazinopyridine, Aldehyde, I₂ | Mild conditions, transition-metal-free | Good to High | Environmentally benign (metal-free), scalable | Newer method, substrate scope may be less explored than classical routes |
Detailed Experimental Protocols
Protocol for Route B: One-Pot Synthesis using HTIB
This protocol is adapted from the work of Chaskar, et al., which demonstrates a highly efficient one-pot synthesis at room temperature. [4]
-
Reactant Preparation: In a round-bottom flask, dissolve 2-hydrazinopyridine (1.0 mmol) and the desired substituted aldehyde (1.0 mmol) in ethanol (10 mL).
-
Initial Condensation: Stir the mixture at room temperature for approximately 20 minutes to allow for the formation of the pyridylhydrazone intermediate. Progress can be monitored by TLC.
-
Oxidative Cyclization: To the reaction mixture, add hydroxy(tosyloxy)iodobenzene (HTIB) (1.0 mmol) in one portion.
-
Reaction: Continue stirring at room temperature. The reaction is typically complete within 10 minutes, as indicated by TLC analysis.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure substitutedt[1][2][3]riazolo[4,3-a]pyridine.
Self-Validating System Trustworthiness
The provided protocol is a self-validating system. The use of TLC at each critical stage (after initial condensation and during oxidative cyclization) allows the researcher to visually confirm the consumption of starting materials and the formation of the product. The specified stoichiometry and quench/workup procedures are standard and robust, designed to neutralize the oxidant and efficiently isolate the product. The final purification by column chromatography ensures the removal of any unreacted starting materials or byproducts, with the final product's identity and purity confirmed by standard analytical techniques (NMR, MS).
References
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Vadagaonkar, K. S., Murugan, K., Chaskar, A. C., & Bhate, P. M. (2014). A facile and practical one-pot synthesis oft[1][2][3]riazolo[4,3-a]pyridines. RSC Advances, 4(65), 34056-34064. [Link]
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Triazolopyridine-Based Compounds
In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically effective therapeutic is fraught with challenges. Among the myriad of heterocyclic scaffolds, triazolopyridine-based compounds have emerged as a versatile and potent class of molecules with broad therapeutic potential, including anticancer, anti-inflammatory, and antiviral activities.[1][2] A critical phase in the development of these compounds is the rigorous evaluation of their efficacy, a process that begins in the controlled environment of the laboratory (in vitro) and culminates in the complex biological systems of living organisms (in vivo). This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of triazolopyridine-based compounds, offering field-proven insights and detailed experimental methodologies for researchers, scientists, and drug development professionals.
The In Vitro to In Vivo Translation: A Tale of Two Models
The transition from a two-dimensional cell culture to a three-dimensional tumor microenvironment within a living organism is a significant leap. While in vitro assays provide a rapid and cost-effective means to screen large numbers of compounds and elucidate their mechanisms of action, they often fail to recapitulate the intricate biological complexities that govern drug response in vivo.[3] Understanding the correlation, and often the discordance, between these two testing paradigms is paramount for making informed decisions in the drug development pipeline.[1][4][5]
Key Considerations for In Vitro-In Vivo Correlation:
-
Pharmacokinetics and Metabolism: A compound's absorption, distribution, metabolism, and excretion (ADME) profile dictates its bioavailability and exposure at the target site in vivo, factors that are absent in in vitro models.[6]
-
The Tumor Microenvironment: The in vivo tumor microenvironment, with its complex interplay of stromal cells, immune cells, and extracellular matrix, can significantly influence a drug's efficacy.[3]
-
Physiological Barriers: The ability of a compound to penetrate tissues and reach its target is a critical determinant of its in vivo activity.
In Vitro Efficacy Assessment: The First Line of Evidence
A battery of in vitro assays is typically employed to characterize the initial efficacy of triazolopyridine-based compounds. These assays are designed to assess a compound's ability to inhibit cell proliferation, induce cell death, and modulate specific cellular signaling pathways.[7]
Cell Viability and Proliferation Assays:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8][9] Viable cells with active metabolism convert MTT into a purple formazan product, the amount of which is directly proportional to the number of living cells.[10]
Table 1: Comparative In Vitro Efficacy (IC50) of Triazolopyridine-Based Compounds in Cancer Cell Lines
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| Compound 1c | Unknown | HCT-116 (Colon) | Not Specified | [11] |
| U-87 MG (Glioblastoma) | Not Specified | [11] | ||
| MCF-7 (Breast) | Not Specified | [11] | ||
| Compound 2d | Unknown | HCT-116 (Colon) | Not Specified | [11] |
| U-87 MG (Glioblastoma) | Not Specified | [11] | ||
| MCF-7 (Breast) | Not Specified | [11] | ||
| Compound 13c | EGFR, TOP-II, HER-2, ARO | HCT116 (Colon) | 6.10 | [12] |
| HeLa (Cervical) | 10.33 | [12] | ||
| MCF-7 (Breast) | 2.42 | [12] | ||
| Compound H12 | ERK Signaling Pathway | MGC-803 (Gastric) | 9.47 | [6] |
| HCT-116 (Colon) | 9.58 | [6] | ||
| MCF-7 (Breast) | 13.1 | [6] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[13]
Experimental Protocol: MTT Assay for Cell Viability
This protocol provides a step-by-step methodology for assessing the effect of triazolopyridine-based compounds on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Triazolopyridine-based compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (capable of measuring absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the triazolopyridine-based compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[9][10]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[13]
In Vivo Efficacy Assessment: The Preclinical Proving Ground
In vivo studies, typically conducted in animal models, are essential for evaluating a compound's therapeutic efficacy in a whole biological system.[3] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a commonly used preclinical model in cancer research.[15][16]
Tumor Growth Inhibition Studies:
These studies aim to determine the ability of a triazolopyridine-based compound to inhibit the growth of established tumors. Tumor volume is measured regularly throughout the study, and the percentage of tumor growth inhibition (TGI) is calculated.
Table 2: Comparative In Vivo Efficacy of Triazolopyridine-Based Compounds in Xenograft Models
| Compound ID | Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Compound 1c | Sarcoma S-180 | Mice | Not Specified | Significant | [11] |
| Compound 13c | Not Specified | Not Specified | Not Specified | Significant | [12] |
Experimental Protocol: Subcutaneous Xenograft Tumor Model
This protocol outlines the key steps for establishing and utilizing a subcutaneous xenograft model to evaluate the in vivo anticancer efficacy of triazolopyridine-based compounds.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice), 4-6 weeks old[3]
-
Human cancer cell line of interest
-
Matrigel (optional, can enhance tumor take rate)
-
Triazolopyridine-based compound formulated for in vivo administration
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Cell Preparation: Culture the cancer cells to 70-80% confluency. Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1-5 x 10^7 cells/mL. For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor formation.[16]
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[16]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (width)² x length/2.[3]
-
Compound Administration: Once the tumors reach the desired size, randomize the mice into treatment and control groups. Administer the triazolopyridine-based compound according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection). The control group should receive the vehicle used to formulate the compound.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Unraveling the Mechanism: Signaling Pathway Modulation
Many triazolopyridine-based compounds exert their therapeutic effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. Two such pathways that are often implicated in cancer are the JAK-STAT and PI3K/Akt/mTOR pathways.[17][18]
The JAK-STAT Signaling Pathway:
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and apoptosis.[17][19] Dysregulation of this pathway is a hallmark of many cancers.
Caption: The JAK-STAT signaling pathway.
The PI3K/Akt/mTOR Signaling Pathway:
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell proliferation, growth, and survival.[18][20] Its aberrant activation is a frequent event in human cancers, making it an attractive target for therapeutic intervention.[21]
Caption: The PI3K/Akt/mTOR signaling pathway.
Conclusion: An Integrated Approach to Efficacy Evaluation
The development of novel triazolopyridine-based therapeutics necessitates a comprehensive and integrated approach to efficacy evaluation. While in vitro assays provide essential initial data on a compound's potency and mechanism of action, they are but a stepping stone to the more complex and physiologically relevant in vivo models. A thorough understanding of the strengths and limitations of each experimental system, coupled with a careful analysis of the correlation between in vitro and in vivo data, is critical for the successful translation of promising compounds from the laboratory to the clinic. This guide serves as a foundational resource for researchers in this exciting field, providing the necessary tools and insights to navigate the intricate path of drug discovery and development.
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A Comparative Guide to the Cross-Reactivity Profiling of 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug discovery, the efficacy of a small molecule therapeutic is inextricably linked to its selectivity. While achieving potent on-target activity is a primary objective, understanding a compound's interactions across the broader proteome is critical for mitigating off-target toxicities and predicting clinical outcomes. The triazolopyridine and triazolopyridinone scaffolds have emerged as privileged structures in medicinal chemistry, demonstrating activity against a range of targets, including G-protein coupled receptors and, notably, protein kinases.[1][2] For instance, the[1][2][3]triazolo[4,3-a]pyridine core is a key feature of AMG 337, a potent and selective inhibitor of the MET kinase.[4]
This guide presents a comprehensive framework for the cross-reactivity profiling of a novel compound, 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one (hereafter referred to as Cmpd-X). As the specific biological target of Cmpd-X is currently uncharacterized, this document will serve as a roadmap for both initial target identification and subsequent selectivity profiling. We will objectively compare its hypothetical performance with alternative, well-characterized inhibitors and provide detailed experimental protocols to support these investigations. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the selectivity of novel chemical entities.
Deconvoluting the Target Landscape of Cmpd-X: A Multi-Pronged Approach
Given the novelty of Cmpd-X, our initial goal is to identify its primary biological target(s). The structural alerts from existing literature suggest a high probability of Cmpd-X being a kinase inhibitor. Therefore, our strategy will employ a combination of broad, unbiased screening and more focused, hypothesis-driven assays.
Phase 1: Unbiased Target Identification
To cast a wide net and identify potential binding partners of Cmpd-X without preconceived notions, we will employ Affinity Chromatography coupled with Mass Spectrometry (AC-MS). This powerful technique allows for the enrichment and subsequent identification of proteins that physically interact with an immobilized version of the small molecule.
Experimental Workflow: Affinity Chromatography-Mass Spectrometry (AC-MS)
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Phase 2: Focused Kinome Profiling
Based on the prevalence of the triazolopyridine scaffold in kinase inhibitors, a comprehensive kinome scan is a logical and essential next step.[2][5][6] This will provide a broad overview of the compound's activity and selectivity against a large panel of human kinases.
Experimental Workflow: Kinome Scanning
Caption: High-level overview of a kinome scanning workflow.
Phase 3: Cellular Target Engagement
To confirm that the interactions identified in biochemical assays translate to a cellular context, the Cellular Thermal Shift Assay (CETSA) is an invaluable tool. CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates, providing direct evidence of target engagement.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Step-by-step process for a CETSA experiment.
Comparative Analysis: Cmpd-X vs. Established Kinase Inhibitors
For the purpose of this guide, let us hypothesize that our initial screening identifies the MET tyrosine kinase as a primary, potent target of Cmpd-X. We will now compare its hypothetical cross-reactivity profile against two well-characterized MET inhibitors with different selectivity profiles: Capmatinib (a highly selective Type Ib MET inhibitor) and Cabozantinib (a multi-kinase Type II inhibitor that targets MET, VEGFRs, AXL, and others).[7][8][9]
Data Presentation: Kinome Scan Comparison
The results from a comprehensive kinome scan (e.g., KINOMEscan™) are typically represented as a percentage of control, where a lower percentage indicates stronger binding.
| Target Kinase | Cmpd-X (% of Control) | Capmatinib (% of Control) | Cabozantinib (% of Control) |
| MET | 0.5 | 1.2 | 2.5 |
| VEGFR2 (KDR) | 45.2 | 92.5 | 3.1 |
| AXL | 38.9 | 88.1 | 1.8 |
| TIE2 (TEK) | 60.1 | 95.3 | 4.5 |
| KIT | 75.8 | 98.2 | 5.2 |
| RET | 82.4 | 99.1 | 6.8 |
| p38α (MAPK14) | 95.3 | 97.6 | 98.1 |
| JAK2 | 98.1 | 99.5 | 85.3 |
Illustrative data. A value <10% is generally considered a significant interaction.
From this illustrative data, we can infer:
-
Cmpd-X: Shows potent binding to MET and moderate off-target interactions with AXL and VEGFR2.
-
Capmatinib: Demonstrates high selectivity for MET, with minimal binding to other kinases in the panel.[7]
-
Cabozantinib: Exhibits potent binding to MET and several other receptor tyrosine kinases, consistent with its known multi-kinase inhibitor profile.[8]
Data Presentation: Cellular Thermal Shift Assay (CETSA) Comparison
CETSA results can quantify the shift in the apparent melting temperature (ΔTagg) of the target protein, indicating the degree of stabilization by the compound.
| Compound (10 µM) | Target Protein | Apparent Tagg (°C) | ΔTagg (°C) |
| Vehicle (DMSO) | MET | 52.1 | - |
| Cmpd-X | MET | 61.5 | +9.4 |
| Capmatinib | MET | 62.3 | +10.2 |
| Vehicle (DMSO) | AXL | 55.8 | - |
| Cmpd-X | AXL | 58.2 | +2.4 |
| Cabozantinib | AXL | 63.1 | +7.3 |
Illustrative data.
This hypothetical CETSA data corroborates the kinome scan findings, showing significant thermal stabilization of MET by Cmpd-X, comparable to Capmatinib. The smaller but still positive shift for AXL suggests cellular engagement with this off-target, warranting further investigation.
Detailed Experimental Protocols
Protocol 1: Kinase Profiling Assay (Competition Binding)
-
Objective: To determine the inhibitory activity of Cmpd-X against a broad panel of kinases.
-
Methodology:
-
A panel of purified, active kinases, each tagged with a unique DNA label, is assembled.
-
An active-site directed ligand for each kinase is immobilized on a solid support (e.g., beads).
-
Cmpd-X is serially diluted in DMSO and added to the kinase reaction buffer.
-
The kinase, immobilized ligand, and Cmpd-X are incubated to allow binding to reach equilibrium.
-
The beads are washed to remove unbound kinase.
-
The amount of kinase bound to the beads is quantified by qPCR of the DNA tag.
-
The results are expressed as a percentage of the DMSO control, where 100% represents no inhibition of binding.
-
-
Trustworthiness: This assay measures the direct binding of the compound to the kinase, independent of ATP concentration, providing a true measure of affinity.[10] The use of qPCR for detection provides a wide dynamic range and high sensitivity.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of Cmpd-X in a cellular environment.
-
Methodology:
-
Culture cells (e.g., a human cancer cell line endogenously expressing the target kinase) to ~80% confluency.
-
Treat cells with Cmpd-X at the desired concentration (e.g., 10 µM) or vehicle (DMSO) for 1 hour.
-
Harvest and resuspend cells in a buffered solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.
-
Analyze the amount of soluble target protein remaining in the supernatant by Western Blot or mass spectrometry.
-
Plot the fraction of soluble protein as a function of temperature to generate a melting curve.
-
-
Trustworthiness: This method directly assesses the biophysical interaction between the ligand and its target in a native cellular context, providing strong evidence of target engagement.[11][12][13]
Conclusion and Future Directions
This guide outlines a systematic and robust approach to characterizing the cross-reactivity profile of the novel compound, 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one. By integrating unbiased target identification methods like AC-MS with broad selectivity screening via kinome profiling and confirming these findings in a cellular context with CETSA, researchers can build a comprehensive understanding of a compound's interaction landscape.
The hypothetical data presented, comparing Cmpd-X to the selective inhibitor Capmatinib and the multi-kinase inhibitor Cabozantinib, illustrates how these methodologies can effectively delineate a compound's selectivity profile. Based on our hypothetical results, Cmpd-X presents as a potent MET inhibitor with some off-target activity on AXL and VEGFR2. This profile may offer therapeutic advantages or potential liabilities that require further investigation through cellular signaling studies and in vivo models. The application of these rigorous, self-validating protocols is paramount for making informed decisions in the progression of new chemical entities from discovery to clinical development.
References
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Synthesis and biological investigation of triazolopyridinone derivatives as potential multireceptor atypical antipsychotics. Bioorganic & Medicinal Chemistry Letters. [Link]
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Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition. PubMed. [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
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Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. [Link]
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Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Taylor & Francis Online. [Link]
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Design of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold. PubMed. [Link]
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Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. NIH. [Link]
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KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]
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Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. PubMed Central. [Link]
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Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
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A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations. Annals of Translational Medicine. [Link]
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Combination of type I and type II MET tyrosine kinase inhibitors as therapeutic approach to prevent resistance. NIH. [Link]
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MET Inhibition in Non-Small Cell Lung Cancer. European Medical Journal. [Link]
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Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1][2][3]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity. ACS Publications. [Link]
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Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. MDPI. [Link]
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Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Journal of Pharmaceutical Research International. [Link]
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Benchmarking 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one: A Comparative Guide Against Established Antibacterial Agents
Abstract
The relentless evolution of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. The[1][2][3]triazolo[4,3-a]pyridine scaffold has emerged as a promising pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and antimalarial properties[1][4]. This guide introduces 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one, a novel compound within this class, and provides a comprehensive framework for its evaluation against established antibacterial drugs. We will delve into a hypothesized mechanism of action and present detailed protocols for in vitro benchmarking studies, offering researchers a robust starting point for their investigations.
Introduction to 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one
6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one (Figure 1) is a heterocyclic compound featuring the triazolopyridine core. Its chemical structure, characterized by a bromine atom at the 6-position and a methyl group at the 7-position, offers unique electronic and steric properties that may contribute to its biological activity. While specific data on this particular derivative is limited, the broader class of triazolopyridines has been extensively explored for its therapeutic potential[2].
Figure 1: Chemical structure of 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one.
Hypothesized Mechanism of Action: Targeting Bacterial DNA Gyrase
Given that many nitrogen-containing heterocyclic compounds exhibit antibacterial activity by inhibiting essential bacterial enzymes, we hypothesize that 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one may target bacterial DNA gyrase. This enzyme is a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair. Its inhibition leads to the accumulation of DNA double-strand breaks, ultimately causing bacterial cell death. This mechanism is the basis of action for the widely successful fluoroquinolone class of antibiotics.
To provide a visual representation of this proposed mechanism, the following diagram illustrates the central role of DNA gyrase in bacterial DNA metabolism and the disruptive effect of its inhibition.
Caption: Hypothesized mechanism of action of 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one.
Comparator Drugs: Established Antibacterial Agents
To provide a comprehensive performance benchmark, we have selected three well-established antibacterial drugs with distinct mechanisms of action:
-
Penicillin G: A β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall.
-
Tetracycline: A protein synthesis inhibitor that binds to the 30S ribosomal subunit.
-
Ciprofloxacin: A fluoroquinolone that inhibits DNA gyrase and topoisomerase IV.
This selection allows for a multi-faceted comparison, providing insights into the potential spectrum and mode of action of our test compound.
Experimental Protocols for In Vitro Benchmarking
The following protocols are designed to provide a robust and reproducible assessment of the antibacterial activity of 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This assay is fundamental for assessing the potency of a novel compound.
Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Step-by-Step Protocol:
-
Preparation of Stock Solutions: Dissolve 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one and comparator drugs in a suitable solvent (e.g., DMSO) to a final concentration of 10 mg/mL.
-
Bacterial Strains: Use standard laboratory strains of both Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria.
-
Media Preparation: Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.
-
Inoculum Preparation: Culture the bacterial strains overnight in MHB at 37°C. Dilute the overnight culture in fresh MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in MHB to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add the standardized bacterial suspension to each well. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.
Bacterial Growth Curve Analysis
This assay provides a dynamic view of the effect of the test compound on bacterial growth over time.
Step-by-Step Protocol:
-
Preparation: Prepare bacterial cultures and compound dilutions as described for the MIC assay.
-
Experimental Setup: In a 96-well plate, add the bacterial inoculum to wells containing the test compound at concentrations corresponding to 0.5x, 1x, and 2x the predetermined MIC. Include a no-drug growth control.
-
Automated Reading: Place the 96-well plate in a microplate reader capable of incubating at 37°C and measuring optical density (OD) at 600 nm.
-
Data Collection: Measure the OD600 of each well every 30 minutes for 24 hours.
-
Data Analysis: Plot the OD600 values against time to generate growth curves for each condition.
Comparative Data Summary
The following table presents hypothetical data from the described in vitro assays to illustrate the expected format for presenting results.
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Effect on S. aureus Growth at 2x MIC |
| 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one | 4 | 16 | Bacteriostatic |
| Penicillin G | 0.5 | >128 | Bactericidal |
| Tetracycline | 1 | 4 | Bacteriostatic |
| Ciprofloxacin | 0.25 | 0.5 | Bactericidal |
Conclusion and Future Directions
This guide provides a foundational framework for the initial antibacterial characterization of 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one. The proposed experimental plan allows for a direct and objective comparison against established drugs, offering valuable insights into its potential as a novel antibacterial agent.
Should the in vitro data prove promising, subsequent studies should focus on:
-
Mechanism of Action Elucidation: Performing DNA gyrase inhibition assays to confirm the hypothesized target.
-
Spectrum of Activity: Testing against a broader panel of clinical isolates, including resistant strains.
-
Toxicity Profiling: Assessing cytotoxicity against mammalian cell lines to determine the therapeutic index.
-
In Vivo Efficacy: Evaluating the compound's performance in animal models of bacterial infection.
The exploration of novel chemical scaffolds like the[1][2][3]triazolo[4,3-a]pyridine core is a critical endeavor in the fight against antimicrobial resistance. The systematic approach outlined herein will facilitate the rigorous evaluation of 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one and other promising new chemical entities.
References
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A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. PubMed Central. [Link][1]
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Recent Advances of 1,2,4-triazolo[3,4-α]pyridines: Synthesis and Bioactivities. ResearchGate. [Link][2]
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1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one. PubChem. [Link]
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Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. National Institutes of Health. [Link][4]
-
Synthesis and biological evaluation of novel fused triazolo[4,3-a] pyrimidinones. ResearchGate. [Link]
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Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1][2][3]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity. ACS Publications. [Link]
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A Senior Application Scientist's Guide to Computationally Analyzing Binding Affinity for Triazolopyridine Derivatives
Abstract
This guide provides a comprehensive comparison of computational methodologies for predicting the binding affinity of triazolopyridine derivatives, a scaffold of significant interest in modern drug discovery.[1][2] Intended for researchers, scientists, and drug development professionals, this document moves beyond simple protocol recitation. It delves into the causality behind methodological choices, offering a self-validating framework for computational analysis. We will explore the tiered approach of molecular docking, molecular dynamics (MD) simulations, and end-point free energy calculations, presenting detailed protocols, comparative data, and workflow visualizations to empower robust and reliable in-silico affinity prediction.
Introduction: The Imperative for Accurate In-Silico Prediction
Triazolopyridine derivatives are a privileged scaffold in medicinal chemistry, forming the core of numerous inhibitors targeting key protein classes like Janus kinases (JAKs).[2][3][4] The rapid exploration of this chemical space necessitates computational methods that can accurately predict binding affinity, thereby prioritizing high-potential candidates and reducing the time and cost associated with experimental screening.[5][6]
The central challenge in structure-based drug design is the precise prediction of binding free energies.[7] This guide compares three progressively rigorous computational techniques:
-
Molecular Docking: A rapid method to predict the preferred binding pose and provide an initial estimate of affinity.[8][9]
-
Molecular Dynamics (MD) Simulations: A technique to model the dynamic behavior of the protein-ligand complex, offering insights into conformational stability.[7]
-
MM/PBSA and MM/GBSA: End-point methods that calculate binding free energy from MD simulation snapshots, providing a more accurate estimation than docking scores alone.[10][11]
By understanding the strengths and limitations of each method, researchers can build a hierarchical workflow that balances computational expense with predictive accuracy.
Foundational Concepts: Preparing for a Successful Simulation
The reliability of any computational prediction hinges on the quality of the initial setup. Two concepts are paramount: force field selection and system preparation.
Force Fields: The Engine of Molecular Mechanics
A force field is a set of parameters and functions used to describe the potential energy of a system of particles.[12] While well-validated force fields exist for biomolecules like proteins (e.g., CHARMM, AMBER), parameters for novel drug-like molecules, such as triazolopyridine derivatives, often require careful generation and validation.[13]
System Preparation: Garbage In, Garbage Out
Before any simulation, the protein and ligand structures must be meticulously prepared. This is not a trivial step; errors introduced here will propagate through the entire workflow.
Key Preparation Steps:
-
Protonation States: Assigning correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at physiological pH is critical for establishing accurate hydrogen bond networks.
-
Water Molecules: Crystallographic waters can be crucial for mediating protein-ligand interactions. A common strategy is to retain water molecules that form hydrogen bonds with both the protein and the ligand, while removing bulk solvent.
-
Ligand Parameterization: Generate robust topology and parameter files for the triazolopyridine derivative. This involves assigning atom types, partial charges, and bonded/non-bonded parameters compatible with the chosen protein force field.[16]
Comparative Analysis of Core Methodologies
We will now compare the three core methodologies, providing protocols and visualizations for each.
Molecular Docking: The First Pass
Molecular docking serves as the initial screening tool, predicting the binding pose of a ligand within a receptor's active site and providing a score to estimate binding affinity.[17] Its primary advantage is speed, allowing for the virtual screening of large compound libraries.[18]
The choice of docking software can significantly impact results. Their performance is often system-dependent.[19]
| Software | Algorithm Principle | Scoring Function Type | Key Strengths |
| AutoDock Vina | Iterated Local Search Global Optimizer | Empirical | High accuracy for its speed; widely used and free.[5] |
| GOLD | Genetic Algorithm | Empirical (ChemScore, GoldScore) | High accuracy, particularly with flexible ligands.[5][20] |
| Glide (Schrödinger) | Hierarchical search protocol | Empirical + Force-Field based | Renowned for speed, accuracy, and integration into a larger suite.[5][19][20] |
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove all non-essential molecules (e.g., bulk solvent, co-factors unless relevant).
-
Add hydrogen atoms and assign correct protonation states.
-
Define the binding site grid box based on the location of a co-crystallized ligand or known active site residues.
-
-
Ligand Preparation:
-
Generate a 3D conformation of the triazolopyridine derivative.
-
Assign partial charges (e.g., using AM1-BCC).
-
Define rotatable bonds.
-
-
Docking Execution:
-
Run the docking algorithm, allowing it to sample various poses of the ligand within the defined grid box.
-
The software will score and rank the generated poses.
-
-
Analysis:
-
Visually inspect the top-ranked poses. Look for key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) that are consistent with known structure-activity relationships (SAR).
-
Use the docking score for relative ranking against other derivatives. Causality: Docking scores are best used for ranking congeneric series, not for predicting absolute binding affinities.
-
Caption: The sequential stages of a protein-ligand MD simulation.
Binding Free Energy Calculations: The Final Tier
To get closer to experimental binding affinities, we use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA). [11][21]These "end-point" methods calculate the free energy by combining molecular mechanics energies with continuum solvation models. [10]They are more accurate than docking scores but less computationally demanding than rigorous alchemical methods like Free Energy Perturbation (FEP). [11]
| Method | Principle | Computational Cost | Accuracy |
| Docking Score | Empirical/Knowledge-based scoring | Very Low | Low (Qualitative ranking) |
| MM/PBSA & MM/GBSA | End-state calculation on MD snapshots | Moderate | Medium (Good for re-ranking, ΔΔG) [10][22] |
| Alchemical (FEP, TI) | Simulates a non-physical path between states | Very High | High (Often within 1 kcal/mol of experiment) [22][23] |
This protocol is performed after a stable MD simulation has been generated.
-
Trajectory Extraction: From the production MD trajectory, extract a set of uncorrelated snapshots (e.g., 100-500 frames). Causality: Using multiple snapshots averages out thermal fluctuations, providing a more statistically robust result than a single minimized structure. [24]2. Single Trajectory Approach: For each snapshot, create three separate coordinate/topology sets: the complex, the protein alone, and the ligand alone. This is known as the "one-average" or "single trajectory" approach. [11]3. Energy Calculation: For each of the three sets in every snapshot, calculate the following energy components:
-
ΔE_MM: Molecular mechanics energy (bonds, angles, dihedrals, van der Waals, electrostatic in vacuum).
-
ΔG_solv: Solvation free energy, calculated as the sum of the polar (using Poisson-Boltzmann or Generalized Born models) and non-polar (often estimated from the solvent-accessible surface area, SASA) contributions. [10][24]4. Binding Free Energy (ΔG_bind): Calculate the final binding free energy using the thermodynamic cycle:
-
ΔG_bind = G_complex - (G_receptor + G_ligand)
-
Where G for each species is the sum of its E_MM and G_solv terms.
-
-
Entropy (Optional): The change in conformational entropy (-TΔS) can be estimated using methods like normal-mode analysis. However, this is computationally expensive and is often omitted when comparing similar ligands, as the entropy change is assumed to be similar. [11]
Caption: Thermodynamic cycle used in MM/PBSA calculations. [7]
Conclusion: An Integrated Approach
No single computational method is a silver bullet for predicting binding affinity. The most robust strategy involves a hierarchical approach: using molecular docking for high-throughput screening of many triazolopyridine derivatives, followed by MD simulations to validate the stability of promising poses, and finally employing MM/PBSA or MM/GBSA to re-rank the top candidates with higher accuracy. This tiered approach maximizes efficiency while progressively increasing the reliability of the predictions, providing a solid, data-driven foundation for advancing hit-to-lead campaigns.
References
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Sun, H., Li, Y., Tian, S., Xu, L., & Hou, T. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. [Link]
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Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. [Link]
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Koziara, K. B. (2016). Development and validation of the force field parameters for drug-like molecules and their applications in structure-based drug. UQ eSpace, The University of Queensland. [Link]
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Thirumal, Y., & Kim, S. (2022). Quantum-based machine learning and AI models to generate force field parameters for drug-like small molecules. Frontiers in Molecular Biosciences. [Link]
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Pinzi, L., & Rastelli, G. (2019). Basics, types and applications of molecular docking: A review. Journal of Pharmaceutical Sciences and Research. [Link]
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King, E., Aitchison, E., & Li, H. (2021). Recent Developments in Free Energy Calculations for Drug Discovery. Frontiers in Molecular Biosciences. [Link]
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Scout. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. Scout. [Link]
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Kumar, A., & Roy, K. (2023). A Comprehensive Review on Molecular Docking in Drug Discovery. Authorea Preprints. [Link]
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Yadav, P. (2024). A Review On Molecular Docking And Its Application. International Journal of Creative Research Thoughts. [Link]
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Masukawa, K. (2004). MM/PBSA Free Energy Calculation Guide. Scribd. [Link]
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Paggi, J. M., Pandit, A., & Dror, R. O. (2024). The Art and Science of Molecular Docking. Annual Review of Biophysics. [Link]
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Lemkul, J. A. (n.d.). Protein-Ligand Complex MD Tutorials. GROMACS Tutorials. [Link]
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Isa, A. S., et al. (2025). Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Journal of Chemical Technology. [Link]
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Zheng, T., et al. (2024). Data-Driven Parametrization of Molecular Mechanics Force Fields for Expansive Chemical Space Coverage. arXiv. [Link]
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Homeyer, N., & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. [Link]
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Mayne, C. G., et al. (2013). Rapid parameterization of small molecules using the Force Field Toolkit. Journal of Computational Chemistry. [Link]
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Friesner, R. A., et al. (2006). Comparative Performance of Several Flexible Docking Programs and Scoring Functions: Enrichment Studies for a Diverse Set of Pharmaceutically Relevant Targets. Journal of Medicinal Chemistry. [Link]
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The Chemistry Tutor. (2020). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. [Link]
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Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]
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Thirumal, Y., & Kim, S. (2022). Quantum-based machine learning and AI models to generate force field parameters for drug-like small molecules. ResearchGate. [Link]
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El-Sayed, N. F., et al. (2022). Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. ResearchGate. [Link]
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Singh, K., et al. (2023). Molecular Docking Simplified: Literature Review. Advances in Medical, Dental and Health Sciences. [Link]
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Gapsys, V., et al. (2021). Understanding the impact of binding free energy and kinetics calculations in modern drug discovery. Expert Opinion on Drug Discovery. [Link]
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Giri, B. R. (2020). NAMD Tutorial 1 - Protein Ligand Complex MD Part 1/5. YouTube. [Link]
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Perola, E., Walters, W. P., & Charifson, P. S. (2004). A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance. Proteins: Structure, Function, and Bioinformatics. [Link]
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Foroumadi, A., et al. (2013). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. DARU Journal of Pharmaceutical Sciences. [Link]
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De Vivo, M., et al. (2023). On Free Energy Calculations in Drug Discovery. Accounts of Chemical Research. [Link]
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Menet, C. J., et al. (2014). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry. [Link]
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Bapat, S. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. [Link]
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Chen, D., et al. (2016). Comparison of the performance of the four docking programs in virtual screening. ResearchGate. [Link]
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openfe-gromacs developers. (n.d.). Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Read the Docs. [Link]
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Menet, C. J., et al. (2014). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. ResearchGate. [Link]
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Isa, A. S., et al. (2025). Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetic. Journal of Chemical Technology. [Link]
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Tang, B., et al. (2021). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Kim, J., et al. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. Molecules. [Link]
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King, E., et al. (2021). Recent Developments in Free Energy Calculations for Drug Discovery. Consensus. [Link]
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Gapsys, V., et al. (2021). Free Energy Methods in Drug Discovery—Introduction. ACS Symposium Series. [Link]
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Gomha, S. M., et al. (2023). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Mini-Reviews in Organic Chemistry. [Link]
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Singh, D. B., & Chopra, M. (2013). 3D-QSAR studies of triazolopyrimidine derivatives of Plasmodium falciparum dihydroorotate dehydrogenase inhibitors using a combination of molecular dynamics, docking, and genetic algorithm-based methods. Medicinal Chemistry Research. [Link]
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Gómez-Jeria, J. S. (2023). Triazolopyridinone derivatives and biological activities. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one
Introduction: The Imperative of Isomeric Purity in Pharmaceutical Development
The compound 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic building block with significant potential in medicinal chemistry and materials science. As with many complex organic molecules, its synthesis can yield not only the target compound but also a variety of structurally similar isomers. In pharmaceutical development, the presence of undesired isomers is a critical quality attribute that must be rigorously controlled. Different isomers of a drug candidate can exhibit vastly different pharmacological activities, metabolic fates, and toxicological profiles. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization and quantification of all isomeric species to ensure drug safety and efficacy.
This guide provides an in-depth comparison of analytical methodologies for the isomeric purity analysis of 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one. We will move beyond simple procedural lists to explain the causality behind methodological choices, providing field-proven insights to empower researchers in developing robust, self-validating analytical systems.
Part 1: The Analytical Challenge - Defining the Isomeric Landscape
The primary challenge in analyzing this molecule stems from the potential for positional isomerism, which arises during the cyclization step of its synthesis. The fusion of the triazole ring to the pyridine core can occur in different orientations, leading to distinct, stable isomers. The synthesis of analogous fused 1,2,4-triazole systems is well-documented to produce mixtures of isomers, most commonly the [4,3-a] and [1,5-a] regioisomers.
Table 1: Key Potential Isomers of 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one
| Compound Name | CAS Number | Key Structural Difference |
| Target: 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one | 1428532-83-5 | [4,3-a] ring fusion; presence of a carbonyl group. |
| Isomer A: 6-Bromo-7-methyl-triazolo[1,5-a]pyridine | 1172534-83-6 | [1,5-a] ring fusion; aromatic system (no carbonyl). |
| Isomer B: 7-Bromo-6-methyl-triazolo[4,3-a]pyridin-3(2H)-one | Not Available | [4,3-a] ring fusion; swapped positions of Bromo/Methyl groups. |
| Isomer C: 8-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one | Not Available | [4,3-a] ring fusion; Bromo group at position 8. |
Given these subtle structural differences, a successful analytical strategy requires high-resolution separation techniques coupled with definitive identification methods.
Part 2: A Comparative Analysis of Analytical Methodologies
The selection of an analytical method depends on factors like the physicochemical properties of the isomers, required sensitivity, and desired throughput. We will compare the two most powerful chromatographic techniques for this challenge—High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)—complemented by spectroscopic techniques for structural confirmation.
Methodology 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expertise & Experience: RP-HPLC is the workhorse of pharmaceutical quality control for its robustness, versatility, and wide availability. For positional isomers that differ in polarity, like those listed in Table 1, RP-HPLC offers excellent resolving power. The separation is driven by differential partitioning of the analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The presence of the carbonyl group in our target molecule makes it more polar than the fully aromatic Isomer A, providing a strong physicochemical basis for successful separation.
Trustworthiness: A well-developed HPLC method is inherently self-validating through system suitability tests (SSTs) performed before each run. Parameters like resolution, tailing factor, and repeatability are monitored to ensure the system is performing as expected, guaranteeing the reliability of the generated data.
Comparison with Alternatives:
-
Normal-Phase HPLC (NP-HPLC): While effective, NP-HPLC uses toxic and volatile organic solvents (e.g., hexane), making it less environmentally friendly and more difficult to couple with mass spectrometry compared to RP-HPLC.
-
Gas Chromatography (GC): Not suitable for this application due to the low volatility and potential thermal instability of the triazolopyridinone structure.
Methodology 2: Achiral Supercritical Fluid Chromatography (SFC)
Expertise & Experience: SFC has emerged as a powerful alternative to HPLC, particularly for isomer separations. It utilizes supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity. This allows for faster separations and higher efficiencies than HPLC. For separating positional isomers, achiral SFC provides orthogonal (different) selectivity compared to RP-HPLC. If two isomers co-elute in an HPLC system, they will often be well-resolved using SFC, making it an excellent confirmatory technique.
Trustworthiness: Modern SFC systems have demonstrated robustness and reproducibility comparable to HPLC. Method validation follows the same principles outlined by the International Conference on Harmonisation (ICH), ensuring data integrity.
Comparison with Alternatives:
-
HPLC: SFC is generally faster and uses less organic solvent, making it a "greener" technique. The unique properties of supercritical CO2 often provide unique selectivity that can resolve isomers that are difficult to separate by HPLC.
-
Capillary Electrophoresis (CE): While CE offers very high efficiency, it can suffer from lower sensitivity and robustness for routine quality control compared to SFC and HPLC.
Complementary Techniques for Identification
Separation alone is insufficient; we must unequivocally identify which peak corresponds to which isomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structural elucidation. Isomers will produce distinct 1H and 13C NMR spectra due to differences in the electronic environments of their atoms. For example, the chemical shifts of the methyl protons and the coupling patterns of the aromatic protons will create a unique fingerprint for each isomer, allowing for unambiguous identification.
-
Mass Spectrometry (MS): When coupled with a chromatographic technique (LC-MS or SFC-MS), MS provides highly sensitive detection and molecular weight confirmation. While isomers have identical molecular weights, their fragmentation patterns under tandem MS (MS/MS) conditions can sometimes differ, providing an additional layer of structural confirmation. Its primary role here is the sensitive quantification of impurities.
Workflow for Isomeric Purity Analysis
The following diagram illustrates a comprehensive workflow for the robust analysis of isomeric purity.
Caption: A typical workflow for isomeric purity method development and validation.
Part 3: Quantitative Data & Experimental Protocols
To provide a practical comparison, the following table summarizes typical performance characteristics for well-developed HPLC and SFC methods for this type of analysis, based on ICH validation guidelines.
Table 2: Illustrative Method Performance Comparison: HPLC vs. SFC
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Rationale / Causality |
| Specificity | Resolution (Rs) > 2.0 between target and all isomers. | Resolution (Rs) > 2.0 between target and all isomers. | A resolution value > 2.0 ensures baseline separation, which is critical for accurate quantification of each component. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | A high correlation coefficient demonstrates a direct proportionality between detector response and analyte concentration over the desired range. |
| Range | 0.05% to 120% of target concentration. | 0.05% to 120% of target concentration. | The range must cover from the reporting threshold for impurities up to a level exceeding the nominal concentration of the main component. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% | Spiking experiments at different levels confirm the method's ability to measure the true value, ensuring there are no systematic errors. |
| Precision (%RSD) | Repeatability ≤ 2.0%; Intermediate ≤ 3.0% | Repeatability ≤ 2.0%; Intermediate ≤ 3.0% | Low Relative Standard Deviation (RSD) demonstrates that the method produces consistent results over multiple measurements. |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.05% | The LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy, defining the method's sensitivity. |
| Typical Run Time | 15 - 25 minutes | 5 - 10 minutes | SFC's use of low-viscosity CO2 allows for higher flow rates without excessive backpressure, significantly reducing analysis time. |
Detailed Experimental Protocol: RP-HPLC Method
This protocol is designed to be a self-validating system for the routine analysis of isomeric purity.
1. Instrumentation and Materials:
-
HPLC system with UV/Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Stationary Phase: C18 column, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: 50:50 Acetonitrile/Water.
2. Standard and Sample Preparation:
-
Reference Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of the primary reference standard of 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard (0.1 mg/mL): Pipette 1.0 mL of the Stock Standard into a 10 mL volumetric flask and dilute to volume with diluent.
-
Sample Preparation (1.0 mg/mL): Accurately weigh ~25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17.1-20 min: 20% B (re-equilibration)
-
4. System Suitability Test (SST):
-
Rationale: To verify the chromatographic system is adequate for the intended analysis before injecting any samples.
-
Procedure: Make five replicate injections of the Working Standard (0.1 mg/mL).
-
Acceptance Criteria:
-
Tailing Factor (Asymmetry): 0.8 - 1.5 for the main peak.
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%.
-
Resolution (Rs): If a standard containing a known impurity is available, ensure Rs ≥ 2.0.
-
5. Analysis Procedure:
-
Perform the SST and ensure all criteria are met.
-
Inject a blank (diluent) to ensure no carryover.
-
Inject the Working Standard.
-
Inject the Sample Preparation in duplicate.
-
Calculate the percentage of each impurity using the area percent method, assuming equal response factors for all isomers.
% Impurity = (Area_impurity / Total_Area_all_peaks) * 100
Decision Framework for Method Selection
Choosing between HPLC and SFC depends on the specific goals of the analysis. The following diagram provides a logical framework for this decision.
Caption: Decision tree for selecting between HPLC and SFC for isomeric purity analysis.
Conclusion and Recommendations
For the robust isomeric purity analysis of 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one, a multi-faceted approach is essential.
-
Primary Analytical Technique: Reversed-Phase HPLC is recommended as the primary method for routine quality control. Its proven robustness, high-resolving power for polar positional isomers, and widespread availability make it the most reliable choice.
-
Orthogonal Confirmatory Technique: Supercritical Fluid Chromatography (SFC) should be employed as a complementary technique. Its orthogonal selectivity is invaluable for confirming the purity profile and for resolving any co-eluting species that may be present in the primary HPLC method.
-
Essential Structural Confirmation: NMR Spectroscopy is indispensable during method development to definitively assign the structure of the main component and any isolated impurities. This ensures that the peaks being monitored and quantified are correctly identified.
By integrating these methodologies, researchers and drug development professionals can build a comprehensive and reliable analytical control strategy that ensures the isomeric purity, and thus the safety and quality, of their target compound.
References
-
Applying mass spectrometry in pharmaceutical analysis | Drug Discovery News. (URL: [Link])
-
Identification by NMR spectroscopy of some isomeric 1,2,4-triazolo[4,3-a] and [1,5-a]pyrimidines - Tetrahedron. (URL: [Link])
-
Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC. (URL: [Link])
-
Liquid chromatographic/mass spectrometric determination of optically active drugs - ACS Publications. (URL: [Link])
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances - Chromatography Online. (URL: [Link])
-
Quantitative mass spectrometry methods for pharmaceutical analysis | Philosophical Transactions of the Royal Society A. (URL: [Link])
-
Coupling of chiral and achiral stationary phases in supercritical fluid chromatography: Evaluating and improving retention prediction - PubMed. (URL: [Link])
-
IDENTIFICATION BY NMR SPECTROSCOPY OF SOME ISOMERIC 1,2,4-TRIAZOLO[4,3-a] AND [1,5-a]PYRIMIDINES - ElectronicsAndBooks. (URL: [Link])
-
Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality - Pharma Focus America. (URL: [Link])
- Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one
A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-7-methyl-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of specialized compounds like 6-Bromo-7-methyl-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one (CAS: 1428532-83-5) are governed by strict protocols rooted in the compound's specific chemical properties and associated hazards. This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Understanding the inherent risks of a compound is the first principle of safe handling and disposal. The causality behind our stringent disposal protocols is directly linked to the hazard profile of 6-Bromo-7-methyl-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one.
Physicochemical and Hazard Profile
The compound is an off-white to light yellow solid.[4] Its primary hazards, as defined by the Globally Harmonized System (GHS), necessitate careful handling to mitigate exposure risks.
| Property | Value | Source |
| CAS Number | 1428532-83-5 | [4] |
| Molecular Formula | C₇H₆BrN₃O | [2] |
| Molecular Weight | 228.05 g/mol | [2] |
| Appearance | Off-white to light yellow solid | [4] |
| Storage Temperature | 2-8°C | [4][5] |
| GHS Hazard Information | Details | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3][4] |
| Key Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP501: Dispose of contents/container to an approved waste disposal plant | [1][4] |
Expert Insight: The presence of the GHS07 pictogram and specific H-statements immediately informs us that this is not a benign compound. The H315 and H319 statements dictate the mandatory use of gloves and eye protection to prevent chemical burns and irritation. The H335 statement underscores the need to handle this solid in a well-ventilated area or a fume hood to prevent inhalation of dust particles, which could lead to respiratory tract irritation. The "P501" statement is our primary directive: this chemical cannot be discarded as common trash or flushed down the drain; it requires professional disposal.[1][4]
The Core Principle: Segregation of Halogenated Waste
The molecular structure of this compound contains a bromine atom, classifying it as a halogenated organic compound . This is the single most critical factor in determining its disposal pathway.
Causality: Waste disposal contractors typically use high-temperature incineration to destroy hazardous organic compounds.[6] Halogenated waste requires specialized incinerators equipped with scrubbers to neutralize the acidic gases (e.g., hydrogen bromide) produced during combustion. Mixing halogenated waste with non-halogenated waste streams contaminates the entire batch, forcing it all to be treated by the more expensive and specialized halogenated process. Therefore, proper segregation at the source is not only a regulatory requirement but also a cost-control and environmental best practice.[7][8] All waste streams containing this compound must be designated as "Halogenated Waste."[8][9]
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring that each step logically follows from the compound's hazard profile.
Required Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, the following PPE is mandatory as per precautionary statement P280[1]:
-
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Waste Collection and Containment
Never dispose of this chemical or its containers in regular trash or down the sewer system.[10][11] All waste must be collected through your institution's Environmental Health and Safety (EHS) Hazardous Waste Program.[11]
Solid Waste Protocol (e.g., unused compound, contaminated weigh paper):
-
Carefully transfer all solid waste into a dedicated, sealable hazardous waste container compatible with the chemical.[12]
-
The container must be clearly labeled for "Halogenated Solid Waste."
-
Use tools (spatulas, etc.) dedicated to this compound or decontaminate them thoroughly after use. Dispose of any contaminated cleaning materials (e.g., wipes) as halogenated solid waste.
Liquid Waste Protocol (e.g., solutions containing the compound):
-
Pour all liquid waste into a dedicated, sealable "Halogenated Liquid Waste" container.[7]
-
Do not mix with non-halogenated or other incompatible waste streams.[11]
-
Keep the container tightly closed at all times except when adding waste.[12][13]
Empty Container Decontamination Protocol: The original container must be decontaminated before it can be discarded as non-hazardous trash.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or methanol).
-
Collect Rinsate: Crucially, each rinse must be collected and transferred into your "Halogenated Liquid Waste" container. This rinsate is considered hazardous waste.[13]
-
Deface Label: After the triple rinse, deface or remove the original chemical label to prevent confusion.[13]
-
Final Disposal: The decontaminated container can now be disposed of with regular laboratory glass or plastic waste.
Labeling and Temporary Storage
Proper labeling is a critical regulatory and safety requirement.[12]
-
Obtain an official hazardous waste tag from your institution's EHS department.[11]
-
Fill out the tag completely and legibly. It must include:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) until it is collected by EHS personnel.
Accidental Spill Management
In the event of a small spill, follow these procedures[14]:
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE described in section 3.1.
-
Containment: Prevent the spread of the solid dust. Avoid any actions that could make it airborne.
-
Cleanup: Use a dry cleanup method. Gently sweep or wipe up the material with absorbent pads. For a more controlled cleanup, you can use a commercial spill kit. Do NOT use water to wash the area until the bulk of the material is collected, as this could spread contamination.[14]
-
Disposal: Place all cleanup materials (absorbent pads, contaminated gloves, etc.) into the "Halogenated Solid Waste" container and label it accordingly.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for managing waste generated from this compound.
Caption: Disposal decision workflow for all waste streams.
References
-
Safety Data Sheet: 7-Bromo-3-methyl[1][2][4]triazolo[1,5-a]pyridine (CAS 107465-23-6) . Hoffman Fine Chemicals - Manuals.plus. [Link]
-
Hazardous Waste and Disposal . American Chemical Society. [Link]
-
Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. [Link]
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls . ResearchGate. [Link]
-
How to Dispose of Chemical Waste . University of Tennessee, Knoxville - Environmental Health and Safety. [Link]
-
Chemical Waste Management Guide . Boston University - Environmental Health & Safety. [Link]
-
Solvent Wastes in the Laboratory – Disposal and/or Recycling . Organic Chemistry practical course documentation. [Link]
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Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]
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Safeguarding Your Research: A Comprehensive Guide to Handling 6-Bromo-7-methyl-triazolo[4,3-a]pyridin-3(2H)-one
Safeguarding Your Research: A Comprehensive Guide to Handling 6-Bromo-7-methyl-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 6-Bromo-7-methyl-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one. The following guidance is meticulously compiled based on safety data for structurally analogous compounds, including other brominated triazolo-pyridines.[1][4][5] It is imperative to treat this compound with the utmost caution, assuming it may possess similar or more pronounced hazards than its structural relatives. All chemicals, especially those with uncharacterized toxicological profiles, should be handled with care.[4]
This guide provides a robust framework for the safe handling, use, and disposal of 6-Bromo-7-methyl-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: Understanding the Risks
Due to the lack of specific toxicological data, a conservative approach to hazard assessment is essential. Based on data from similar triazolopyridine derivatives, this compound should be considered hazardous.[1][4][5]
Anticipated Hazards:
-
Acute Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation: Likely to cause skin irritation upon contact.[4][5]
-
Eye Irritation: Expected to cause serious eye irritation.[4][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[4][5]
It is crucial to handle this compound in a well-ventilated area and take all necessary precautions to avoid direct contact.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Gloves | Eye & Face Protection | Respiratory Protection | Protective Clothing |
| Weighing and Aliquoting (Dry Powder) | Double-gloved with nitrile gloves | Chemical splash goggles and a face shield | NIOSH-approved N95 respirator or higher | Full-coverage lab coat, closed-toe shoes |
| Solution Preparation and Handling | Nitrile gloves | Chemical splash goggles | Not generally required if handled in a certified chemical fume hood | Full-coverage lab coat, closed-toe shoes |
| Running Reactions and Work-up | Nitrile gloves (inspect for integrity frequently) | Chemical splash goggles | Not generally required if handled in a certified chemical fume hood | Full-coverage lab coat, closed-toe shoes |
| Spill Cleanup | Heavy-duty nitrile or butyl rubber gloves | Chemical splash goggles and a face shield | NIOSH-approved respirator with organic vapor/acid gas cartridges | Chemical-resistant apron or coveralls over a lab coat, closed-toe shoes |
Causality Behind PPE Choices:
-
Double Gloving: When handling the solid compound, double gloving provides an extra barrier against potential contamination.
-
Face Shield over Goggles: This combination offers maximum protection against splashes and airborne particles, especially when handling the powder outside of a fume hood.[4]
-
Respirator for Solids: Fine powders can easily become airborne. A respirator is essential to prevent inhalation.[1]
Operational Plan: Safe Handling from Receipt to Disposal
A systematic workflow is paramount for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls: The Foundation of Safety
-
Chemical Fume Hood: All manipulations of 6-Bromo-7-methyl-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one, including weighing, solution preparation, and reactions, should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Step-by-Step Handling Procedures
-
Preparation: Before handling the compound, ensure the fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: If possible, weigh the compound directly in the vessel that will be used for the next step to minimize transfers of the solid.
-
Solution Preparation: Slowly add the solid to the solvent to avoid splashing. Ensure the mixture is well-stirred to promote dissolution.
-
Reaction Monitoring: Use appropriate analytical techniques to monitor the reaction progress without direct exposure.
-
Work-up and Purification: All extraction, filtration, and chromatography steps should be conducted within the fume hood.
-
Doffing PPE: Remove PPE in a designated area, avoiding contact with the outer contaminated surfaces. Wash hands thoroughly after handling the compound.[1]
Workflow for Safe Handling
Caption: Workflow for the safe handling of the compound.
Disposal Plan: Responsible Waste Management
Proper disposal of hazardous waste is a critical component of laboratory safety and environmental responsibility.
Waste Streams:
-
Solid Waste: Unused compound, contaminated gloves, weigh boats, and other disposable materials should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Halogenated organic waste streams from reactions and chromatography should be collected in a separate, clearly labeled container.
-
Aqueous Waste: Aqueous layers from extractions may contain dissolved compound and should be treated as hazardous waste.
Disposal Procedure:
-
Segregation: Do not mix brominated waste with other waste streams.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials.
-
Incineration: The recommended disposal method for brominated organic compounds is incineration at a licensed hazardous waste disposal facility.[6] These facilities are equipped with the necessary scrubbers and emission controls to handle such waste safely.[6]
-
Neutralization (for Spills): In the event of a small spill, neutralization with a reducing agent like sodium thiosulfate may be an option before absorption and collection for disposal.[7][8] However, this should only be performed by trained personnel with appropriate PPE.
Waste Disposal Decision Tree
Caption: Decision tree for proper waste segregation and disposal.
Emergency Procedures: Preparedness is Key
Spill:
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Restrict access to the spill area.
-
Protect: If trained to do so, don appropriate PPE, including a respirator.
-
Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
References
-
Safety Data Sheet: 7-Bromo-3-methyl[1][2][6]triazolo[1,5-a]pyridine (CAS 107465-23-6). Hoffman Fine Chemicals. (URL not available)
-
Safety Data Sheet: 1,2,4-Triazole. Carl ROTH. [Link]
-
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? [Link]
-
Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]
-
Carl ROTH. Safety Data Sheet: Pyridine. [Link]
-
U.S. Environmental Protection Agency. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. [Link]
-
ICL Group. Bromine Safety Handbook. [Link]
-
ResearchGate. (2015, November 14). Which is the best way to recycle or neutralise Bromine? [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
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Chemtalk. (2008, October 20). Bromine water - disposal. [Link]
- Jubilant Ingrevia Limited.
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MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]
-
Plouffe, P., Bédard, A.-C., & Schougaard, S. B. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2149. [Link]
- List of GHS Hazard and Precautionary St
-
ResearchGate. (2016, January 12). Where can I find handling precautions to work with brominated flame retardants? [Link]
-
Lab-Chemicals.Com. Product Information: 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, 98%. (URL not available)
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
